molecular formula C15H21NO4 B140976 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid CAS No. 139558-50-2

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Cat. No.: B140976
CAS No.: 139558-50-2
M. Wt: 279.33 g/mol
InChI Key: PCGOCPOJLMLJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. Commonly known as Boc-L-2-methylphenylalanine, this compound serves as a crucial building block for creating structurally unique peptides and drug candidates with enhanced biological activity and stability.[1] This guide explores two primary, field-proven synthetic strategies: the direct Boc-protection of the parent amino acid and a de novo synthesis via reductive amination. We will delve into the mechanistic underpinnings, provide detailed, step-by-step experimental protocols, and present a comprehensive analysis of the advantages and limitations of each approach. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for the preparation of this valuable synthetic intermediate.

Introduction: The Significance of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptides and small molecule drugs is a powerful strategy in modern drug discovery. These unique building blocks, which deviate from the 20 proteinogenic amino acids, allow for the fine-tuning of pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability. The o-tolyl moiety in this compound introduces steric bulk and hydrophobicity, which can be leveraged to modulate the conformation of peptides and enhance their interaction with biological targets.[1]

The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions make it an ideal choice for multi-step syntheses. The Boc-protected form of 2-amino-3-(o-tolyl)propanoic acid is therefore a key intermediate, ready for use in solid-phase or solution-phase peptide synthesis.[1]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary pathways, each starting from commercially available precursors.

Retrosynthesis cluster_0 Strategy 1: Direct Protection cluster_1 Strategy 2: De Novo Synthesis target Boc-2-methyl-L-phenylalanine (Target Molecule) disconnection1 C-N Bond Formation (Amine Protection) target->disconnection1 [1] disconnection2 Reductive Amination target->disconnection2 [2] start1 2-Amino-3-(o-tolyl)propanoic acid (L-2-Methylphenylalanine) disconnection1->start1 reagent1 Di-tert-butyl dicarbonate (Boc)2O disconnection1->reagent1 intermediate2 2-Oxo-3-(o-tolyl)propanoic acid (α-Keto Acid) disconnection2->intermediate2 reagent2 Ammonia Source (e.g., NH4OAc) + Reducing Agent disconnection2->reagent2 disconnection3 Oxidation intermediate2->disconnection3 start2 3-(o-tolyl)propanoic acid disconnection3->start2

Caption: Retrosynthetic analysis of Boc-2-methyl-L-phenylalanine.

Strategy 1 involves the direct protection of the amino group of the parent amino acid, L-2-methylphenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). This is the most straightforward approach, provided the starting amino acid is readily available.

Strategy 2 is a de novo approach starting from a more fundamental precursor. This involves the synthesis of the α-amino acid backbone itself, typically via the reductive amination of a corresponding α-keto acid.[2] This strategy is valuable when the parent amino acid is not commercially available or is prohibitively expensive.

Synthetic Strategies and Experimental Protocols

Strategy 1: Direct N-Boc Protection of L-2-Methylphenylalanine

This is the preferred method due to its simplicity and high yield, assuming the availability of the starting amino acid. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc anhydride. A mild base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Reaction Scheme:

(Chemical structure diagram showing L-2-Methylphenylalanine reacting with Boc anhydride in the presence of a base like NaOH or NaHCO3 in a solvent system like 1,4-dioxane/water to yield Boc-L-2-methylphenylalanine)

Causality Behind Experimental Choices:

  • Solvent System (1,4-Dioxane/Water): L-amino acids are often poorly soluble in purely organic solvents. A biphasic system or a miscible co-solvent system like dioxane and water ensures that both the amino acid (as its salt) and the Boc anhydride are sufficiently solubilized for the reaction to proceed efficiently.

  • Base (Sodium Hydroxide/Sodium Bicarbonate): A base is crucial to maintain a pH where the amino group is sufficiently deprotonated and nucleophilic. Sodium hydroxide is effective, but care must be taken to avoid hydrolysis of the product's ester if it were one. Sodium bicarbonate is a milder alternative.

  • Temperature (0°C to Room Temperature): The reaction is typically started at a lower temperature (0°C) to control the initial exotherm from the addition of Boc anhydride and then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-2-methylphenylalanine (1.0 eq) in a mixture of 1,4-dioxane and a 1N aqueous solution of sodium hydroxide (1.2 eq) at 0°C (ice bath).[3]

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1M aqueous solution of potassium bisulfate (KHSO₄) or citric acid. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Strategy 2: De Novo Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[2][4] In this context, an α-keto acid is converted to the corresponding α-amino acid. This one-pot reaction involves the initial formation of an imine intermediate between the keto acid and an ammonia source, which is then reduced in situ.[5][6]

Reaction Scheme:

(Chemical structure diagram showing 2-Oxo-3-(o-tolyl)propanoic acid reacting with an ammonia source and a reducing agent like Sodium Cyanoborohydride to form 2-Amino-3-(o-tolyl)propanoic acid, which is then protected with Boc anhydride)

Causality Behind Experimental Choices:

  • Reducing Agent (Sodium Cyanoborohydride - NaBH₃CN): This is a key choice. NaBH₃CN is a mild reducing agent that is selective for the reduction of imines in the presence of ketones.[7] This prevents the premature reduction of the starting α-keto acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative.[7]

  • Ammonia Source (Ammonium Acetate): Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH (around 6-7), which is optimal for imine formation.

  • Subsequent Boc Protection: After the formation of the amino acid, it is typically protected in situ or after a preliminary work-up, following the protocol described in Strategy 1.

  • Imine Formation: In a reaction vessel, dissolve 2-oxo-3-(o-tolyl)propanoic acid (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of dilute HCl to destroy any excess hydride reagent.

    • Concentrate the mixture under reduced pressure.

    • The resulting crude amino acid can be purified by ion-exchange chromatography or carried forward to the Boc-protection step.

  • Boc Protection: Follow the procedure outlined in Strategy 1 to protect the newly synthesized amino acid.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of the target compound.

Purification:

  • Column Chromatography: For stubborn impurities, silica gel chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is effective.

  • Recrystallization: This is the preferred method for obtaining highly pure, crystalline material.

Characterization Data:

PropertyExpected Value
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol [8][9]
Appearance White to off-white solid
Melting Point Data varies; typically in the range of 110-125°C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.10-7.25 (m, 4H, Ar-H), 5.05 (d, 1H, NH), 4.60 (m, 1H, α-CH), 3.10-3.30 (m, 2H, β-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5, 155.8, 136.5, 135.0, 130.5, 128.0, 126.5, 126.0, 80.0, 54.0, 35.0, 28.3, 19.5
Mass Spec (ESI+) m/z: 280.15 [M+H]⁺, 302.13 [M+Na]⁺

Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product & Analysis start1 L-2-Methylphenylalanine reaction_step 1. Dissolve Amino Acid 2. Add (Boc)2O at 0°C 3. Stir at RT for 16h start1->reaction_step start2 (Boc)2O start2->reaction_step base Base (e.g., NaOH) base->reaction_step solvent Solvent (Dioxane/H2O) solvent->reaction_step workup_step 1. Remove Dioxane 2. Acidify to pH 2-3 3. Extract with EtOAc reaction_step->workup_step purification_step 1. Dry over Na2SO4 2. Concentrate 3. Recrystallize workup_step->purification_step product Boc-2-methyl-L-phenylalanine purification_step->product analysis Characterization (NMR, MS, MP) product->analysis

Caption: Workflow for the Direct N-Boc Protection Method.

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Sodium Hydroxide (NaOH): Is corrosive and can cause severe burns. Handle with care.

  • Sodium Cyanoborohydride (NaBH₃CN): Is highly toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. All manipulations should be performed in a certified chemical fume hood.

Conclusion

The synthesis of this compound is a critical process for chemists engaged in peptide synthesis and drug discovery. The choice between direct protection of the parent amino acid and a de novo synthesis via reductive amination depends largely on the availability and cost of the starting materials. The direct N-Boc protection method is highly efficient, straightforward, and generally preferred. The reductive amination route, while more complex, offers a valuable alternative for accessing this and other non-canonical amino acids from more basic precursors. The protocols and insights provided in this guide are designed to enable researchers to reliably and safely produce this important synthetic building block.

References

  • PubChem. (n.d.). Boc-L-2-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Boc-N-Me-Phe-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptide derivatives. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Anpeix. (n.d.). Boc-2-methyl-L-phenylalanine. Retrieved from [Link]

  • Chem Pharm Bull (Tokyo). (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. 37(8), 2200-3. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. 94, 358-371. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of N-Boc-o-methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(tert-Butoxycarbonyl)-o-methylphenylalanine is a crucial protected amino acid derivative used in peptide synthesis and the development of novel therapeutics. Unambiguous structural characterization is paramount for ensuring the integrity of synthetic pathways and the quality of the final products. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful and definitive tool for this purpose.[1] This in-depth technical guide provides a detailed analysis of the ¹H NMR spectrum of N-Boc-o-methylphenylalanine, intended for researchers, chemists, and drug development professionals. We will dissect the theoretical spectrum based on fundamental principles, present a field-proven experimental protocol for data acquisition, and outline a systematic approach for spectral interpretation and validation.

Theoretical ¹H NMR Spectral Analysis: Predicting the Signature

The structure of N-Boc-o-methylphenylalanine contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the electronic environment, the number of protons, and the proximity of neighboring, non-equivalent protons, respectively.

Chemical structure of N-Boc-o-methylphenylalanine with key protons labeled for NMR analysis. Figure 1: Structure of N-Boc-o-methylphenylalanine with protons labeled for spectral assignment.
Predicted ¹H NMR Data Summary

The following table summarizes the anticipated signals for N-Boc-o-methylphenylalanine, typically recorded in deuterated chloroform (CDCl₃), a common solvent for such molecules.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale & Notes
Boc-H 1.4 – 1.5Singlet (s)9HN/ANine equivalent protons of the tert-butyl group. This intense, sharp singlet is the hallmark of a successful Boc protection.[1]
Ar-CH₃ ~ 2.3Singlet (s)3HN/AProtons of the methyl group attached to the aromatic ring. Its chemical shift is in the typical benzylic range.[3]
Hβa, Hβb 2.9 – 3.3Doublet of Doublets (dd)2H²J ≈ 12-15 Hz, ³J ≈ 6-8 HzDiastereotopic methylene protons. They split each other (geminal coupling, ²J) and the Hα proton (vicinal coupling, ³J).[4][5]
4.4 – 4.7Doublet of Doublets (dd)1H³J ≈ 6-8 HzMethine proton on the chiral center, coupled to the two non-equivalent Hβ protons.[4]
NH 5.0 – 5.5Broad Singlet (br s)1HN/AAmide proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. May not show coupling.[1][3]
Ar-H 7.0 – 7.4Multiplet (m)4HOrtho: ~6-10 Hz, Meta: ~1-4 HzFour protons on the ortho-substituted benzene ring. The substitution pattern leads to a complex, overlapping multiplet.[5][6]
Detailed Signal Analysis
  • The Boc Protecting Group (Boc-H): The most unambiguous signal in the spectrum is the large singlet corresponding to the nine equivalent protons of the tert-butyl group, appearing in the upfield region around 1.4-1.5 ppm.[1] Its integration value of 9H serves as an excellent internal reference for quantifying the other signals in the molecule.

  • The Phenylalanine Backbone (Hα, Hβa, Hβb, NH):

    • The chiral center at the α-carbon renders the adjacent methylene protons (Hβ) diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals.

    • Each Hβ proton is split by its geminal partner (Hβ') and the vicinal α-proton (Hα), resulting in a doublet of doublets (dd) for each. Typical geminal coupling constants (²J) are around 12-15 Hz, while vicinal coupling constants (³J) are in the 6-8 Hz range.[5]

    • The α-proton (Hα) is coupled to both Hβ protons, also resulting in a doublet of doublets. Crucially, the vicinal coupling constants observed in the Hα signal must reciprocally match those in the Hβ signals, confirming their connectivity.[5]

    • The amide proton (NH) signal is often broad due to quadrupole effects from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly variable and sensitive to experimental conditions.[1][3] In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the signal to diminish or disappear entirely, a useful technique for confirming its assignment.[3]

  • The o-Methylphenyl Group (Ar-CH₃, Ar-H):

    • The methyl group attached directly to the aromatic ring (Ar-CH₃) is expected to appear as a sharp singlet around 2.3 ppm, a characteristic region for benzylic protons.[3]

    • The four aromatic protons (Ar-H) will resonate in the downfield region of 7.0-7.4 ppm.[1] The ortho-substitution pattern breaks the symmetry of the ring, leading to a complex multiplet due to ortho (³J, ~6-10 Hz) and meta (⁴J, ~1-4 Hz) coupling between the protons.[5]

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and proper instrument setup. This protocol ensures reproducibility and data integrity.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-25 mg of N-Boc-o-methylphenylalanine) B 2. Dissolve in Vial (~0.6 mL of deuterated solvent, e.g., CDCl3) A->B Solubilize C 3. Filter Transfer (Pipette with glass wool plug into NMR tube) B->C Remove particulates D 4. Cap and Label (Ensure tube is clean and unscratched) C->D Finalize E 5. Insert Sample (Place tube in spinner and insert into magnet) D->E F 6. Lock & Shim (Lock on solvent deuterium signal; optimize field homogeneity) E->F Stabilize G 7. Acquire Spectrum (Run standard 1H acquisition experiment) F->G Collect FID H 8. Process Data (Fourier transform, phase, and baseline correction) G->H Generate Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of the N-Boc-o-methylphenylalanine sample into a clean, dry vial.[7][8]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is an excellent choice as it is aprotic and dissolves many organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle heating can be applied.

  • Filtration and Transfer: Prepare a Pasteur pipette by placing a small, tight plug of glass wool at the bottom of the neck. Cotton should be avoided as it can introduce contaminants.[8] Transfer the solution through the filtered pipette into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade spectral resolution.[8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Calibrate the chemical shift scale by setting the internal standard tetramethylsilane (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[1]

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. Apply phase and baseline corrections to produce the final, interpretable spectrum.

Spectrum Interpretation and Validation

A systematic analysis of the processed spectrum is required to confirm the structure of N-Boc-o-methylphenylalanine.

Logical Flow for Spectral Validation

G Start Acquired ¹H NMR Spectrum Step1 1. Chemical Shift Analysis (Compare observed δ values to predictions) Start->Step1 Step2 2. Integration Verification (Check relative peak areas match proton counts, e.g., 9H, 3H, 2H, 1H) Step1->Step2 Step3 3. Multiplicity & Coupling Analysis (Confirm splitting patterns and reciprocal J-values) Step2->Step3 Decision Do all data points match the expected structure? Step3->Decision Success Structure Confirmed Decision->Success Yes Failure Re-evaluate Structure or Purity (Check for impurities, rotamers, or misidentification) Decision->Failure No

Caption: A logical workflow for the validation of the acquired NMR spectrum.

Validation Checklist:
  • Chemical Shift Correlation: Do the observed chemical shifts for all signals fall within their expected ranges as outlined in the prediction table?

  • Integration Consistency: Normalize the integration values, typically by setting the well-resolved Boc-H or Ar-CH₃ singlet to its theoretical value (9H or 3H, respectively). Verify that the integrations of all other signals correspond to the correct number of protons.

  • Splitting Pattern and J-Coupling Confirmation:

    • Confirm the presence of singlets for the Boc and methyl groups.

    • Identify the complex multiplet in the aromatic region.

    • Most importantly, analyze the aliphatic region. Confirm that Hα and both Hβ protons appear as doublets of doublets. Extract the coupling constants (J-values) from these multiplets. A key validation step is to ensure that the ³J value between Hα and Hβa is identical in both the Hα and Hβa signals. The same reciprocal relationship must exist for Hα and Hβb.[5] This provides definitive proof of the -CH-CH₂- connectivity.

Conclusion

The ¹H NMR spectrum of N-Boc-o-methylphenylalanine provides a rich fingerprint that enables its unambiguous identification. The characteristic upfield singlet of the Boc group, the benzylic methyl singlet, the complex aromatic multiplet, and the diastereotopic splitting pattern of the backbone protons all serve as key identifiers. By following a rigorous experimental protocol and a systematic interpretation strategy, researchers can confidently validate the structure and purity of this important synthetic building block, ensuring the reliability and success of their scientific endeavors.

References

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available from: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • NMR sample preparation guidelines. NMR-Bio. Available from: [Link]

  • Berger, S. (1983). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Magnetic Resonance in Chemistry, 21(11), 679-683. Available from: [Link]

  • Chemical shifts. University of Regensburg. Available from: [Link]

  • Boc-L-phenylalanine methyl ester. PubChem, National Institutes of Health. Available from: [Link]

  • Sample preparation. University of Leicester. Available from: [Link]

  • Peptide NMR. University of Zurich. Available from: [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Available from: [Link]

  • ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available from: [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available from: [Link]

  • ¹H NMR Chemical Shift. Oregon State University. Available from: [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

  • Strong Spin-Spin Coupling in the Two-Dimensional J-Resolved 360-MHz ¹H NMR Spectra of the Common Amino Acids. ETH Zurich. Available from: [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [https://www.mdpi.com/2 organics-03-00003-v2.pdf]([Link] organics-03-00003-v2.pdf)

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Available from: [Link]

  • ¹H NMR spectra of aromatic compounds. University of Wisconsin-Madison. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry of Boc-o-tolyl-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(tert-butoxycarbonyl)-o-tolyl-alanine (Boc-o-tolyl-alanine), a critical protected amino acid in peptide synthesis and drug discovery. We delve into the principles of electrospray ionization (ESI) for this class of molecules, present detailed protocols for sample preparation and data acquisition, and offer an in-depth analysis of the expected fragmentation patterns observed in tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural verification, purity assessment, and quality control of synthetic intermediates.

Introduction to Boc-o-tolyl-alanine

N-protected amino acids are the foundational building blocks in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various coupling conditions and its relatively facile cleavage under acidic conditions.

Boc-o-tolyl-alanine, specifically, is a non-canonical amino acid derivative. The presence of the o-tolyl (ortho-methylphenyl) group on the alanine side-chain introduces specific steric and electronic properties, making it a valuable component in the design of peptides and peptidomimetics with tailored pharmacological profiles. Accurate characterization of this raw material is paramount to ensure the fidelity of the final synthetic product. Mass spectrometry (MS) is the primary analytical technique for this purpose, providing precise molecular weight determination and structural confirmation.

Foundational Principles: Electrospray Ionization (ESI) for Protected Amino Acids

Electrospray ionization (ESI) is the technique of choice for analyzing moderately polar and thermally labile molecules like Boc-o-tolyl-alanine.[1][2] It is a "soft" ionization method that generates intact molecular ions in the gas phase from a liquid solution, minimizing in-source fragmentation.[1]

The process involves applying a high voltage to a liquid sample flowing through a capillary, creating a fine spray of charged droplets.[3] As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the formation of gas-phase analyte ions.[3] For Boc-o-tolyl-alanine in positive ion mode, this typically results in the formation of protonated molecules, denoted as [M+H]⁺.

Causality Behind Choosing ESI:

  • Solubility: Boc-o-tolyl-alanine is readily soluble in organic solvents compatible with ESI, such as methanol and acetonitrile.

  • Polarity: The carboxylic acid and carbamate moieties provide sufficient polarity for efficient ionization.

  • Thermal Lability: The Boc group can be thermally unstable. ESI operates at atmospheric pressure and near-ambient temperatures, preventing thermal degradation that might occur with other ionization techniques.[4]

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for acquiring high-quality mass spectrometry data. The following diagram and protocols outline a validated approach for the analysis of Boc-o-tolyl-alanine.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis p1 Weigh ~1 mg of Boc-o-tolyl-alanine p2 Dissolve in 1 mL of LC-MS Grade Methanol p1->p2 p3 Vortex to Ensure Complete Dissolution p2->p3 p4 Dilute 1:100 in 50:50 Acetonitrile/Water with 0.1% Formic Acid p3->p4 a1 Infuse Sample via Syringe Pump (5-10 µL/min) p4->a1 Introduce to Mass Spectrometer a2 Acquire Full Scan MS1 Spectrum (Positive ESI Mode) a1->a2 a3 Isolate [M+H]⁺ Ion (e.g., m/z 294.17) a2->a3 a4 Perform Tandem MS (MS/MS) using Collision-Induced Dissociation (CID) a3->a4 d1 Verify Molecular Ion Adducts in MS1 Spectrum a4->d1 Analyze Acquired Data d2 Interpret MS/MS Spectrum for Characteristic Fragments d1->d2 d3 Confirm Structure and Purity d2->d3

Caption: Experimental workflow for MS analysis of Boc-o-tolyl-alanine.

Detailed Protocol: Sample Preparation

Trustworthiness: This protocol is designed to ensure complete solubilization and optimal ionization efficiency. The final concentration is tailored to prevent detector saturation and ion suppression effects.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of Boc-o-tolyl-alanine solid. Dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the stock solution into 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile and deionized water.

  • Acidification: To promote protonation, add formic acid to the working solution to a final concentration of 0.1%.[4] This is a critical step for achieving a strong [M+H]⁺ signal in positive ion mode.

Detailed Protocol: Mass Spectrometer Setup (ESI-QTOF/Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Introduce the working solution directly into the source using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is sufficient for pure compounds and avoids chromatographic effects.

  • MS1 Full Scan:

    • Mass Range: m/z 100-500. This range comfortably covers the molecular ion and expected fragments.

    • Source Parameters: Tune capillary voltage (e.g., 3.5-4.5 kV), gas flows (nebulizer and drying gas), and source temperature to achieve a stable and maximal signal for the target ion. Note: Optimal parameters are instrument-dependent.

  • MS/MS (Tandem MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 294.17) in the quadrupole.

    • Collision Energy: Apply collision-induced dissociation (CID) energy. A ramped collision energy (e.g., 10-40 eV) is recommended to observe both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.

Data Interpretation: From MS1 to MS/MS

MS1 Spectrum: Identifying the Molecular Ion

The first step in data analysis is to confirm the molecular weight of the compound. Boc-o-tolyl-alanine has a molecular formula of C₁₆H₂₃NO₄ and a monoisotopic mass of 293.1627 Da.

In the MS1 spectrum, you should observe the following ions. The presence of multiple adducts provides a high degree of confidence in the assigned molecular weight.

Ion SpeciesFormulaCalculated m/zNotes
[M+H]⁺ [C₁₆H₂₄NO₄]⁺294.1700 The primary ion of interest for fragmentation.
[M+Na]⁺[C₁₆H₂₃NO₄Na]⁺316.1519Commonly observed sodium adduct.
[M+K]⁺[C₁₆H₂₃NO₄K]⁺332.1258Potassium adduct, often seen if glassware is not thoroughly cleaned.
[M-H]⁻[C₁₆H₂₂NO₄]⁻292.1554In negative ion mode, deprotonation of the carboxylic acid occurs.
Tandem MS (MS/MS) Spectrum: Structural Elucidation

The MS/MS spectrum provides the structural fingerprint of the molecule. The fragmentation of Boc-protected amino acids is well-characterized and follows predictable pathways, primarily involving the labile Boc group.[5][6][7]

Caption: Predicted MS/MS fragmentation pathway for [Boc-o-tolyl-alanine+H]⁺.

Key Diagnostic Fragment Ions:

m/z (Calculated)Neutral Loss / Fragment IdentityDescription & Causality
238.1074 - 56.0626 Da (C₄H₈) Primary Fragmentation: This is the most characteristic fragmentation of the Boc group, corresponding to the loss of isobutylene via a six-membered ring rearrangement.[6] Its high abundance is a hallmark of an intact Boc-protected amine.
194.1176 - 100.0524 Da (C₅H₈O₂) Loss of the entire Boc group as tert-butoxycarbonyl radical followed by hydrogen abstraction. This results in the protonated o-tolyl-alanine amino acid.
176.1070- 118.0630 Da (C₅H₈O₂ + H₂O)Subsequent loss of water from the m/z 194.12 ion. This fragmentation is common for free amino acids.[8]
162.1277- 132.0422 Da (C₅H₈O₂ + H₂O + CO)Further fragmentation of the amino acid backbone.
148.0961- 146.0739 Da (C₅H₈O₂ + COOH + H)Corresponds to the loss of the carboxyl group from the protonated amino acid.
105.0699Tolyl Cation [C₇H₇]⁺Cleavage of the side chain, resulting in the stable tolyl cation.
57.0704 tert-Butyl Cation [C₄H₉]⁺ Diagnostic Ion: This highly stable carbocation is a definitive indicator of the Boc group.[9] It is formed by direct cleavage of the C-O bond.

Expert Insight: The relative abundance of the m/z 238.11 (loss of isobutylene) versus m/z 194.12 (loss of the full Boc group) can be influenced by the collision energy. At lower energies, the rearrangement leading to isobutylene loss is often favored. The presence of a strong signal at m/z 57.07 is a nearly universal feature in the MS/MS spectra of Boc-protected compounds.

Troubleshooting and Common Pitfalls

  • In-source Fragmentation: If significant ions corresponding to the loss of the Boc group (m/z 194.12) or isobutylene (m/z 238.11) are observed in the MS1 spectrum, it indicates that the source conditions (e.g., temperature, voltages) are too harsh.[4] This is known as in-source fragmentation and should be minimized by reducing source energy.

  • Absence of Signal: If no signal is observed, verify the sample preparation, ensure the syringe pump is delivering fluid, and check for blockages in the sample path. Confirm that the instrument is properly tuned and calibrated.

  • Contamination: The presence of unexpected ions, particularly polyethylene glycol (PEG) series (repeating units of 44 Da), can indicate solvent or system contamination.

Conclusion

The mass spectrometric analysis of Boc-o-tolyl-alanine is a straightforward yet critical process for ensuring the quality and identity of this important synthetic building block. By leveraging the soft ionization of ESI and the predictable fragmentation pathways under CID, researchers can confidently verify the molecular weight and confirm the presence of both the Boc protecting group and the o-tolyl-alanine core structure. The protocols and data interpretation guide provided herein serve as a robust framework for routine analysis in both academic and industrial drug development settings.

References

  • Gade, N., Ramesh, V., Srinivas, R., Sharma, G. V. M., & Nagendar, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 634–646. [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]

  • Ramesh, V., Srinivas, R., Ramakrishna, V. S., & Sharma, G. V. M. (2009). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of the American Society for Mass Spectrometry, 20(8), 1544–1555. [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2023). ACS Publications. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Jones, A. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. (2025). ResearchGate. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Reviews, 113(4), 2472-2517. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved January 14, 2026, from [Link]

Sources

A Comprehensive Technical Guide to (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, commonly known in laboratory settings as Boc-L-2-methylphenylalanine or Boc-L-Phe(2-Me)-OH, is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and peptide science. The strategic placement of a methyl group on the ortho position of the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain compared to its parent amino acid, L-phenylalanine. This modification can profoundly influence the conformational preferences of peptides and the binding affinity of peptidomimetics to their biological targets.

The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis. Its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions make it an invaluable tool for the stepwise assembly of complex peptide chains. The presence of the Boc group enhances the solubility of the amino acid in organic solvents, facilitating its use in both solution-phase and solid-phase peptide synthesis (SPPS).

This guide will elucidate the key characteristics of this compound, providing a robust foundation for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is paramount for its successful application in synthesis and formulation. These properties dictate its solubility, reactivity, and stability.

PropertyValueSource(s)
CAS Number 114873-05-1[1][][3]
Molecular Formula C₁₅H₂₁NO₄[1][][3]
Molecular Weight 279.33 g/mol [][3]
Appearance White powder[1][]
Purity ≥ 98%[1][]
IUPAC Name (2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[][3]
Synonyms Boc-2-methyl-L-phenylalanine, Boc-L-Phe(2-Me)-OH, Boc-o-Me-L-Phe-OH[1][]
Storage Conditions 2-8 °C, in a dry and dark place[1][]

Synthesis and Purification: A Validated Protocol

The synthesis of N-Boc protected amino acids is a well-established procedure in organic chemistry. The following protocol describes a common and reliable method for the preparation of (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid from the parent amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid.

Synthesis Protocol

Objective: To protect the alpha-amino group of (S)-2-amino-3-(o-tolyl)propanoic acid with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (S)-2-amino-3-(o-tolyl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl) or Citric acid solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (S)-2-amino-3-(o-tolyl)propanoic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide. The aqueous base deprotonates the carboxylic acid and amino group, increasing the nucleophilicity of the amine.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a nonpolar organic solvent like hexane to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute solution of hydrochloric acid or citric acid. The product will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times). The product is more soluble in the organic phase upon protonation of the carboxylate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

Purification

The crude (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid with high purity.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Amino Acid in Dioxane/Water with NaOH B 2. Add Boc₂O at 0 °C A->B Exothermic Control C 3. Reaction at RT (12-24h) B->C Stirring D 4. Remove Dioxane & Acidify C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Dry & Evaporate Solvent E->F G 7. Recrystallize F->G H Boc-L-Phe(2-Me)-OH G->H Pure Product

Caption: Workflow for the synthesis and purification of Boc-L-Phe(2-Me)-OH.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the aromatic protons, the methyl group on the tolyl ring, and the alpha- and beta-protons of the amino acid backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the carbonyls of the carbamate and carboxylic acid, and the N-H bond.

Applications in Research and Drug Development

The unique structural features of (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid make it a valuable building block in several areas of research:

  • Peptide Synthesis: It is used to introduce a sterically hindered, non-canonical amino acid into peptide sequences. This can lead to peptides with enhanced stability against enzymatic degradation and unique conformational properties.

  • Drug Discovery: As a component of peptidomimetics, it can be used to probe the structure-activity relationships of ligands binding to receptors and enzymes. The ortho-methyl group can act as a conformational constraint or a point of interaction within a binding pocket.

  • Material Science: Amino acid derivatives are being explored for the development of novel biomaterials, and this compound could be incorporated into polymers to modify their properties.

Logical Relationship in Peptide Synthesis

Peptide_Synthesis_Logic A Boc-L-Phe(2-Me)-OH (Building Block) B Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis A->B C Peptide Chain (Resin-bound or in solution) B->C D Deprotection (Acidolysis) Removes Boc group C->D Step 1 F Final Peptide with o-tolyl modification C->F Cleavage & Purification E Coupling with next Boc-protected Amino Acid D->E Step 2 E->C Repeat Cycle

Caption: Role of Boc-L-Phe(2-Me)-OH in peptide synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a specialized yet highly valuable reagent for chemical and pharmaceutical research. Its unique structural characteristics, combined with the versatility of the Boc protecting group, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in advancing scientific discovery.

References

  • PubChem. Boc-L-2-Methylphenylalanine. [Link]

Sources

"physical properties of Boc-L-o-methylphenylalanine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Boc-L-o-methylphenylalanine

Authored by: A Senior Application Scientist

Introduction: A Chemist's Perspective on a Unique Building Block

N-tert-butoxycarbonyl-L-ortho-methylphenylalanine, commonly abbreviated as Boc-L-o-methylphenylalanine, is a non-canonical amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and conformational constraints not present in its parent compound, L-phenylalanine. This modification can profoundly influence the biological activity and metabolic stability of peptides by altering their secondary structure and resistance to enzymatic degradation. The N-terminal Boc (tert-butoxycarbonyl) protecting group provides stability and enhances solubility in organic solvents, making it an ideal building block for solid-phase and solution-phase peptide synthesis.[1][2]

This guide provides a comprehensive overview of the core physical properties of Boc-L-o-methylphenylalanine, grounded in both theoretical principles and practical laboratory methodologies. It is designed for researchers and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthesis, formulation, and quality control.

Physicochemical Properties

The fundamental physical and chemical identifiers for Boc-L-o-methylphenylalanine are summarized below. It is important to note that while specific experimental data for melting point and optical rotation are not widely published, values for closely related analogs are provided for comparative purposes. The detailed protocols in Section 4.0 enable the straightforward experimental determination of these properties.

Table 1: Physicochemical Properties of Boc-L-o-methylphenylalanine and Related Analogs

Property Value for Boc-L-o-methylphenylalanine Reference / Note
Synonyms Boc-2-methyl-L-phenylalanine; Boc-L-Phe(2-Me)-OH; (S)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid [3]
CAS Number 114873-05-1 [3]
Molecular Formula C₁₅H₂₁NO₄ [3]
Molecular Weight 279.33 g/mol [3]
Appearance White to off-white powder Assumed from analogs[4]
Melting Point Data not available. Expected to be in the range of its analogs. Analog Data:• Boc-L-phenylalanine: 85-87 °C[5]• Boc-L-phenylalanine methyl ester: 36-42 °C[4]
Solubility The Boc group enhances solubility in common organic solvents. [2] Analog Data (Boc-L-phenylalanine):Soluble in methanol, dichloromethane, dimethylformamide, NMP.[6]
Optical Rotation Data not available. As an L-amino acid derivative, it is expected to be levorotatory or dextrorotatory. Analog Data:• Boc-L-phenylalanine methyl ester: [α]D²⁰ = -26.5 ± 2º (c=1.1 in DMF)[4]

| Storage | 2-8 °C, desiccated | Recommended for protected amino acids. |

Spectroscopic Profile: Predicting the Signature

Spectroscopic analysis is fundamental to verifying the structure and purity of Boc-L-o-methylphenylalanine. While a definitive public spectrum is not available, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The proton NMR is expected to show distinct signals for each unique proton environment. The ortho-methyl group will slightly alter the chemical shifts of the aromatic protons compared to the parent phenylalanine derivative, breaking their symmetry.

    Table 2: Predicted ¹H NMR Data for Boc-L-o-methylphenylalanine (in CDCl₃)

    Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
    ~10-12 Broad Singlet 1H -COOH Carboxylic acid proton, often broad and may exchange with trace water.
    ~7.1-7.3 Multiplet 4H Ar-H Aromatic protons of the o-tolyl group.
    ~4.9-5.1 Doublet 1H -NH- Carbamate proton, coupled to the α-proton.
    ~4.5-4.7 Multiplet 1H α-CH Chiral alpha-proton, coupled to NH and β-protons.
    ~3.0-3.2 Multiplet 2H β-CH₂ Diastereotopic methylene protons adjacent to the aromatic ring.
    ~2.3 Singlet 3H Ar-CH₃ Aromatic methyl group protons.

    | ~1.4 | Singlet | 9H | -C(CH₃)₃ | Protons of the tert-butyl group (Boc). |

  • ¹³C NMR: The carbon spectrum corroborates the structure, with characteristic shifts for the carbonyl, aromatic, and aliphatic carbons.

    Table 3: Predicted ¹³C NMR Data for Boc-L-o-methylphenylalanine (in CDCl₃)

    Chemical Shift (δ) ppm Assignment Rationale
    ~175-177 -COOH Carboxylic acid carbonyl carbon.
    ~155-156 -NH(C=O)O- Carbamate carbonyl carbon.
    ~136-138 Ar-C (quaternary) Aromatic carbon bonded to the methyl group.
    ~135-137 Ar-C (quaternary) Aromatic carbon bonded to the methylene group.
    ~126-131 Ar-CH Aromatic methine carbons.
    ~80 -O-C(CH₃)₃ Quaternary carbon of the Boc group.
    ~54 α-CH Chiral alpha-carbon.
    ~36 β-CH₂ Methylene carbon.
    ~28 -C(CH₃)₃ Methyl carbons of the Boc group.

    | ~19 | Ar-CH₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the preferred method for acquiring an IR spectrum due to the minimal sample preparation required.[10] The spectrum is dominated by characteristic vibrations from its functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2800-3300 Broad O-H stretch Carboxylic Acid (-COOH)
~3300 Medium N-H stretch Carbamate (-NH)
~2970, ~2870 Medium-Strong C-H stretch Aliphatic (Boc, CH₂, CH₃)
~1710 Strong C=O stretch Carboxylic Acid (-COOH)
~1690 Strong C=O stretch Carbamate (-C=O)
~1500-1600 Medium C=C stretch Aromatic Ring

| ~1160 | Strong | C-O stretch | Ester-like (Boc group) |

Experimental Methodologies: A Practical Guide

The following protocols provide robust, step-by-step procedures for determining the key physical properties of Boc-L-o-methylphenylalanine. These methods are designed to be self-validating and are based on established standards in the pharmaceutical and chemical industries.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic measurement of the melting transition, including the onset temperature and the enthalpy of fusion (ΔHfus), which is an indicator of crystallinity.[11] The procedure quantifies the heat flow into the sample relative to a reference as a function of temperature.[12]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried Boc-L-o-methylphenylalanine powder into a Tzero aluminum DSC pan.[13][14]

  • Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample crimper. This prevents any loss of material during heating.

  • Reference Pan: Prepare an identical empty, sealed aluminum pan to be used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 150 °C).[15]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg of Sample P2 Place in Aluminum Pan P1->P2 P3 Hermetically Seal Pan P2->P3 R1 Load Sample & Reference Pans P3->R1 R2 Program Temp Ramp (e.g., 10°C/min) R1->R2 R3 Run Analysis R2->R3 D1 Identify Endotherm (Heat Flow vs. Temp) R3->D1 D2 Determine Onset Temp = Melting Point D1->D2

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination by the Shake-Flask Method

Causality: The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[16] It ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached, providing a more accurate value than kinetic or apparent solubility methods.[17][18]

Protocol:

  • Preparation: Add an excess amount of Boc-L-o-methylphenylalanine to a known volume (e.g., 5 mL) of the selected solvent (e.g., methanol, water, ethyl acetate) in a sealed glass vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Equilibration cluster_sample Sampling cluster_analysis Quantification P1 Add Excess Solid to Solvent P2 Seal Vial P1->P2 P3 Shake at 25°C for 24-48h P2->P3 S1 Settle Solids P3->S1 S2 Withdraw Supernatant S1->S2 S3 Filter (0.22 µm) S2->S3 A1 Dilute Aliquot S3->A1 A2 Analyze by HPLC-UV A1->A2 A3 Calculate Concentration (mg/mL) A2->A3

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Specific Optical Rotation by Polarimetry

Causality: As a chiral molecule derived from an L-amino acid, Boc-L-o-methylphenylalanine will rotate plane-polarized light. Measuring the specific rotation ([α]) is a critical quality control parameter to confirm enantiomeric purity.[19] The value is standardized by correcting the observed rotation for concentration and path length.[20]

Protocol:

  • Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically around 1 g per 100 mL (1%), in a specified solvent (e.g., DMF, methanol).[1][21]

  • Instrument Calibration: Calibrate the polarimeter by first measuring the rotation of a blank (the pure solvent in the sample cell). This value should be zeroed.

  • Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.[22]

  • Data Acquisition: Place the cell in the instrument and measure the observed angle of rotation (α). The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).[19]

  • Calculation: Calculate the specific rotation using the formula:

    [α]ᵀλ = α / (l × c)

    Where T is the temperature and λ is the wavelength of light.

Polarimetry_Workflow cluster_prep Preparation cluster_run Measurement cluster_calc Calculation P1 Prepare Solution (Known Conc., c) P2 Calibrate with Solvent Blank P1->P2 R1 Fill Cell (Known Path, l) P2->R1 R2 Measure Observed Rotation (α) R1->R2 C1 Calculate [α] = α / (l × c) R2->C1

Caption: Workflow for Specific Optical Rotation Measurement.

Spectroscopic Characterization (NMR & IR)

Causality: These techniques provide definitive structural confirmation. NMR elucidates the carbon-hydrogen framework, while IR identifies the functional groups present. The combination serves as a unique fingerprint for the molecule.

Protocol:

  • NMR Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5mm NMR tube.[23][24] The deuterated solvent is necessary for the instrument's lock system and to avoid large interfering solvent signals in ¹H NMR.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.[25]

    • Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.[26]

  • IR Sample Preparation (ATR-FTIR): Place a small amount of the solid powder directly onto the ATR crystal.[26]

  • IR Data Acquisition:

    • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[27]

    • Collect a background spectrum of the clean, empty crystal.

    • Collect the sample spectrum. The instrument software automatically ratios the sample to the background to produce the final absorbance or transmittance spectrum.[10][28]

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ir ATR-FTIR Spectroscopy Start Sample of Boc-L-o-methylphenylalanine N1 Dissolve 5-10 mg in 0.6 mL CDCl₃ Start->N1 I1 Place Powder on ATR Crystal Start->I1 N2 Transfer to NMR Tube N1->N2 N3 Acquire ¹H & ¹³C Spectra N2->N3 N4 Process & Calibrate Data N3->N4 I2 Apply Pressure I1->I2 I3 Collect Background & Sample Spectra I2->I3 I4 Generate Absorbance Spectrum I3->I4

Sources

"solubility of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Boc-L-2-Me-Phe-OH in Organic Solvents: A Technical Guide

Abstract

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, commonly referred to as Boc-L-2-methyl-phenylalanine (Boc-L-2-Me-Phe-OH), is a crucial building block in modern peptide synthesis and drug discovery. Its unique sterically hindered profile offers advantages in creating peptides with enhanced metabolic stability and conformational rigidity. However, its effective utilization in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive analysis of the factors influencing the solubility of Boc-L-2-Me-Phe-OH, methodologies for its empirical determination, and a predictive solubility map based on first principles of physical organic chemistry.

Introduction: The Strategic Importance of Solubility

The success of any chemical process, from small-scale synthesis to large-scale manufacturing, hinges on the ability to create and maintain homogeneous solutions. For a protected amino acid like Boc-L-2-Me-Phe-OH, solubility is a critical parameter that dictates:

  • Reaction Kinetics: The rate and completeness of coupling reactions in solid-phase or solution-phase peptide synthesis are directly proportional to the concentration of the activated amino acid in solution.

  • Purification Efficiency: Chromatographic purification, whether by flash chromatography or HPLC, relies on differential solubility and partitioning between the stationary and mobile phases. Poor solubility can lead to precipitation on the column, causing blockages and poor separation.

  • Crystallization and Polymorphism: The ability to form a specific crystalline solid form (polymorph) is dependent on the solvent system chosen, which in turn is governed by solubility. Polymorphism can significantly impact the stability, bioavailability, and handling properties of an active pharmaceutical ingredient (API).

  • Formulation Development: For preclinical and clinical studies, the compound must be dissolved in a suitable vehicle for administration. Understanding its solubility profile is the first step in developing a viable formulation.

This guide will provide the theoretical framework and practical protocols to empower researchers to make informed decisions regarding solvent selection for Boc-L-2-Me-Phe-OH.

Molecular Structure and its Impact on Solubility

The solubility of a molecule is a direct consequence of its intermolecular interactions with the solvent. The structure of Boc-L-2-Me-Phe-OH contains three key regions that dictate its solubility behavior (Figure 1).

  • The Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary site for interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO). Its acidity (pKa typically around 4-5) means that its protonation state, and thus solubility, can be modulated by pH.

  • The tert-Butoxycarbonyl (Boc) Group: This is a large, bulky, and lipophilic protecting group. It masks the polarity of the amine group and introduces significant nonpolar character to the molecule. This group enhances solubility in solvents of moderate to low polarity, such as ethers and chlorinated solvents.

  • The o-Tolyl Side Chain: The ortho-methylated phenyl ring is highly nonpolar and lipophilic. The presence of the methyl group adds steric hindrance and slightly increases the lipophilicity compared to a standard phenylalanine side chain. This group favors interactions with nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking.

The overall solubility of Boc-L-2-Me-Phe-OH is therefore a delicate balance between the hydrophilic nature of the carboxylic acid and the lipophilic nature of the Boc group and the o-tolyl side chain.

Predictive Solubility Map

While empirical determination is the gold standard, a predictive map based on the principles of "like dissolves like" provides a valuable starting point for solvent screening. The following table summarizes the expected solubility of Boc-L-2-Me-Phe-OH in common organic solvents.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHigh The alcohol can hydrogen bond with the carboxylic acid, while its alkyl chain interacts favorably with the lipophilic parts of the molecule.
IsopropanolModerate to High Increased alkyl chain length slightly reduces polarity compared to methanol, but hydrogen bonding is still dominant.
WaterVery Low The large, nonpolar surface area of the Boc group and o-tolyl side chain leads to a large unfavorable hydrophobic effect.
Polar Aprotic Dimethylformamide (DMF)Very High Excellent hydrogen bond acceptor for the carboxylic acid proton and has a hydrocarbon character that solvates the rest of the molecule well.
Dimethyl Sulfoxide (DMSO)Very High Similar to DMF, it is a strong hydrogen bond acceptor and can effectively solvate a wide range of structures.
Acetonitrile (MeCN)Moderate Less polar than DMF/DMSO and a weaker hydrogen bond acceptor, leading to reduced but still significant solubility.
Tetrahydrofuran (THF)High The ether oxygen can accept a hydrogen bond, and the cyclic alkyl structure interacts well with the lipophilic groups.
Nonpolar Aromatic TolueneLow to Moderate Favorable π-π interactions with the o-tolyl ring, but lacks the ability to effectively solvate the polar carboxylic acid.
Chlorinated Dichloromethane (DCM)High Offers a good balance of moderate polarity to solvate the carboxylic acid and disperses well with the lipophilic regions.
Chloroform (CHCl3)High Similar to DCM, often a very effective solvent for protected amino acids.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / Insoluble Lacks any significant polar interactions to overcome the crystal lattice energy and solvate the carboxylic acid.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The most reliable method for determining equilibrium solubility is the isothermal shake-flask method. This protocol ensures that the solution has reached saturation, providing a thermodynamically stable measurement.

Materials and Reagents
  • Boc-L-2-Me-Phe-OH (ensure high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other sealed glass vials (e.g., 4 mL)

  • Magnetic stir plate or orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.

Experimental Workflow Diagram

G Figure 1: Isothermal Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to a vial B 2. Add a known volume of solvent A->B Dispense C 3. Seal vial and agitate at constant temperature (e.g., 24-72 hours) B->C Incubate D 4. Allow solid to settle C->D Stand E 5. Withdraw supernatant and filter immediately D->E Aspirate F 6. Dilute sample accurately E->F Prepare for analysis G 7. Quantify concentration (e.g., via HPLC-UV) F->G Inject/Measure

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Procedure
  • Preparation: To a series of glass vials, add an excess amount of solid Boc-L-2-Me-Phe-OH. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A good starting point is to add ~50-100 mg of the solid.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or use a magnetic stir bar in each vial. Agitate the slurries at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 hours is sufficient, but 48-72 hours is recommended to be certain.

  • Sample Collection: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification - HPLC Method (Recommended):

    • Prepare a stock solution of Boc-L-2-Me-Phe-OH of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Accurately dilute the filtered sample solution with the mobile phase to fall within the range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV at a suitable wavelength (e.g., ~220 nm or 254 nm).

    • Construct a calibration curve of peak area versus concentration. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in units like mg/mL.

  • Quantification - Gravimetric Method (Alternative):

    • Accurately weigh an empty, clean vial.

    • Transfer a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into the tared vial.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

    • Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again.

    • The difference in weight corresponds to the mass of the dissolved solid. The solubility is this mass divided by the volume of solvent used.

Conclusion and Best Practices

The solubility of this compound is a multifaceted property governed by a balance of polar and nonpolar interactions. While it exhibits high solubility in polar aprotic solvents like DMF and chlorinated solvents like DCM, its solubility is limited in highly polar protic solvents like water and nonpolar aliphatic solvents like hexanes.

Best Practices for Dissolution:

  • For Reactions: DMF and DCM are excellent first choices for achieving high concentrations for synthetic transformations.

  • For Chromatography: A mixture of a less polar solvent where the compound is sparingly soluble (e.g., hexanes/toluene) and a more polar solvent where it is highly soluble (e.g., ethyl acetate or isopropanol) will provide the best separation.

  • Enhancing Solubility: If solubility is an issue, gentle warming can be effective, but one must be cautious of potential degradation. For acidic compounds like this, adding a small amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acid to the highly soluble carboxylate salt, though this will change the nature of the compound in solution.

By combining the theoretical understanding presented here with the robust empirical method for solubility determination, researchers can optimize their experimental conditions, leading to improved yields, higher purity, and more efficient development timelines.

References

  • This guide is a synthesis of established principles in physical organic chemistry and standard laboratory protocols. The methodologies described are based on widely accepted practices for solubility determination in the pharmaceutical and chemical industries.

    • Title: Techniques for the Determination of Thermodynamic Solubility Source: ICH Harmonised Tripartite Guideline Q6B URL: [Link]

    • Title: The Shake-Flask Method for Solubility Determination Source: OECD Guideline for the Testing of Chemicals, Section 1, No. 105 URL: [Link]

    • Title: Handbook of Aqueous Solubility Data Source: By Samuel H. Yalkowsky and Shugeng Cao URL: [Link] (Note: While this book focuses on aqueous solubility, the principles and methods discussed are broadly applicable.)

A Guide to the Enantioselective Synthesis of N-Boc-L-o-tolyl-alanine: Methodologies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-L-o-tolyl-alanine (Boc-L-o-tolyl-alanine) is a non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and peptide-based drug development. Its sterically demanding o-tolyl moiety offers a unique tool for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning receptor-ligand interactions. The synthesis of this compound in high enantiomeric purity is a critical challenge that necessitates robust and efficient stereoselective methodologies. This technical guide provides an in-depth analysis of the primary strategies for the chiral synthesis of Boc-L-o-tolyl-alanine, focusing on asymmetric catalysis and classical resolution. We present detailed, field-tested protocols, explain the causal mechanisms behind experimental choices, and offer insights into the analytical validation required to ensure scientific integrity.

The Strategic Importance of o-Tolyl-alanine in Peptide Design

Unnatural α-amino acids are indispensable building blocks in modern chemical biology and drug discovery.[1][2] Their incorporation into peptides can confer advantageous properties not accessible with the 20 proteinogenic amino acids.[3] Boc-L-o-tolyl-alanine, a derivative of phenylalanine, introduces a methyl group at the ortho position of the phenyl ring. This substitution imparts significant steric hindrance, which can be strategically employed to:

  • Enforce Specific Peptide Conformations: The bulky side chain restricts rotational freedom, locking the peptide backbone into desired secondary structures such as β-turns or helical motifs.

  • Increase Proteolytic Resistance: The steric shield provided by the o-tolyl group can prevent or slow enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Modulate Biological Activity: By altering the shape and electronics of the side chain, researchers can enhance binding affinity and selectivity for specific biological targets.

The synthesis of enantiomerically pure Boc-L-o-tolyl-alanine is therefore a crucial enabling step for leveraging these benefits. This guide will explore the two most viable synthetic paradigms: direct asymmetric synthesis and chiral resolution of a racemic precursor.

G cluster_0 Synthetic Landscape for Boc-L-o-tolyl-alanine Prochiral Prochiral Precursors (e.g., Dehydroamino Acid, Glycine Schiff Base) Asym_Synth Strategy 1: Asymmetric Synthesis Prochiral->Asym_Synth Asymmetric Catalysis Racemic Racemic o-Tolyl-alanine Resolution Strategy 2: Chiral Resolution Racemic->Resolution Chiral Resolving Agent FinalProduct Enantiopure Boc-L-o-tolyl-alanine Enantio_AA Enantiopure o-Tolyl-alanine Asym_Synth->Enantio_AA High ee Boc_Protection N-Boc Protection Enantio_AA->Boc_Protection (Boc)₂O Resolution->Enantio_AA Separation Boc_Protection->FinalProduct

Figure 1: High-level overview of the primary synthetic routes to Boc-L-o-tolyl-alanine.

Strategy 1: Catalytic Asymmetric Synthesis

The most elegant and atom-economical approach is the direct construction of the chiral center from a prochiral substrate using a chiral catalyst. This avoids the 50% theoretical yield limit of classical resolution.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

Catalytic asymmetric hydrogenation is a cornerstone of industrial chiral synthesis. The strategy involves the synthesis of an N-acyl-α,β-dehydro-o-tolyl-alanine precursor, which is then hydrogenated using a chiral transition metal catalyst (typically Rhodium or Ruthenium) to yield the desired enantiomer with high fidelity.

Workflow Rationale: The success of this method hinges on the formation of a catalyst-substrate complex where one face of the double bond is sterically shielded, forcing the delivery of hydrogen from the less hindered face. The choice of chiral phosphine ligand is paramount as it dictates the stereochemical outcome.

G cluster_1 Catalytic Cycle: Asymmetric Hydrogenation Catalyst [Rh(COD)(L*)]⁺ Intermediate1 Substrate-Catalyst Complex (Diastereomer 1) Catalyst->Intermediate1 Coordination (Major Pathway) Intermediate2 Substrate-Catalyst Complex (Diastereomer 2) Catalyst->Intermediate2 Coordination (Minor Pathway) Substrate Dehydroamino Acid Precursor H2 H₂ H2_add1 Dihydride Complex Intermediate1->H2_add1 Oxidative Addition Product Chiral Amino Acid (S- or R-) Product->Catalyst Catalyst Regeneration H2_add1->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Synthesis via Asymmetric Hydrogenation

Step 1: Synthesis of (Z)-2-Acetamido-3-(o-tolyl)acrylic acid

  • To a solution of o-methylbenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add anhydrous sodium acetate (0.8 eq).

  • Heat the mixture to 100 °C for 5-6 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and slowly add water to quench the excess acetic anhydride. A solid precipitate will form.

  • Stir the slurry in an ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure azlactone intermediate.

  • Hydrolyze the azlactone by refluxing in an acetone/water (10:1) mixture for 2-3 hours.

  • Remove the acetone under reduced pressure and collect the precipitated (Z)-2-acetamido-3-(o-tolyl)acrylic acid by filtration. Dry under vacuum.

Step 2: Catalytic Asymmetric Hydrogenation

  • In a high-pressure hydrogenation vessel, charge the dehydroamino acid precursor (1.0 eq) and a chiral catalyst, such as [Rh(COD)(DuPhos)]BF₄ (0.01 eq).

  • De-gas the vessel and purge with argon or nitrogen.

  • Add a degassed solvent, typically methanol or ethanol.

  • Pressurize the vessel with hydrogen gas (H₂) to 3-5 bar.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the vessel and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo. The crude product can be carried forward or purified by column chromatography.

Step 3: N-Boc Protection

  • The N-acetyl-L-o-tolyl-alanine obtained from hydrogenation is first hydrolyzed to the free amine using 6M HCl under reflux.

  • The resulting L-o-tolyl-alanine hydrochloride is then protected as described in Section 4.0.

Parameter Typical Result Validation Method
Chemical Yield (Step 2)>95%Isolated Mass
Enantiomeric Excess (ee)>98%Chiral HPLC
Catalyst Loading0.5 - 1.0 mol%-
Hydrogen Pressure3-5 bar-

Table 1: Expected outcomes for the asymmetric hydrogenation step.

Scientist's Note: The choice of the chiral ligand (e.g., DuPhos, Josiphos, etc.) is critical and often requires screening to identify the optimal ligand for a specific substrate. The (Z)-isomer of the dehydroamino acid precursor is generally preferred as it often leads to higher enantioselectivity.

Strategy 2: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical, robust, and often scalable method for separating enantiomers from a racemic mixture.[4][5] The technique relies on reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[6] These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[4][6]

Workflow Rationale: The principle is straightforward: the (R)-amino acid reacts with an (R)-resolving agent to form an (R,R) salt, while the (S)-amino acid forms an (S,R) salt. These (R,R) and (S,R) pairs are diastereomers and will crystallize from a given solvent at different rates. By carefully selecting the solvent system and crystallization conditions, one diastereomer can be selectively precipitated.

G cluster_2 Workflow: Chiral Resolution by Fractional Crystallization Start Racemic (R/S) o-Tolyl-alanine AddAgent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Start->AddAgent SaltFormation Diastereomeric Salt Mixture (R,L-salt and S,L-salt) AddAgent->SaltFormation Crystallization Fractional Crystallization (Solvent Selection is Key) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Insoluble Salt (e.g., S,L-salt) Filtration->Solid Filtrate Soluble Salt in Filtrate (e.g., R,L-salt) Filtration->Filtrate Liberation Liberate Free Amino Acid (pH Adjustment) Solid->Liberation FinalAA Enantiopure L-o-Tolyl-alanine Liberation->FinalAA

Figure 3: Step-by-step workflow for the chiral resolution process.

Experimental Protocol: Resolution of Racemic o-Tolyl-alanine

Step 1: Synthesis of Racemic o-Tolyl-alanine

  • Racemic o-tolyl-alanine can be synthesized via several standard methods, such as the Strecker synthesis starting from o-methylbenzaldehyde, or by alkylation of a glycine equivalent.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve racemic o-tolyl-alanine (1.0 eq) in a suitable solvent, such as aqueous ethanol, with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent, for example, L-(+)-Tartaric acid (0.5-1.0 eq), in the same solvent.

  • Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, then let it stand undisturbed for 12-24 hours. Inducing crystallization by scratching the flask or seeding with a crystal may be necessary.

  • Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

Step 3: Liberation of the Enantiopure Amino Acid

  • Suspend the collected diastereomeric salt in water.

  • Adjust the pH to ~9-10 with a base (e.g., ammonium hydroxide or NaOH solution) to deprotonate the tartaric acid and break the salt.

  • The free amino acid will precipitate out of the solution as its isoelectric point is reached.

  • Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the enantiomerically enriched o-tolyl-alanine.

Step 4: Determination of Enantiomeric Purity

  • The enantiomeric excess (ee) of the product must be determined using chiral HPLC or by derivatizing with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.[7] The optical rotation should also be measured and compared to literature values if available.

Scientist's Note: This process is often an iterative one. The mother liquor from the first crystallization can be treated to recover the other enantiomer. The success of resolution is highly dependent on the choice of resolving agent and solvent system, and significant optimization is usually required.

Final Step: N-Terminal Boc Protection

Regardless of the method used to obtain the enantiopure amino acid, the final step is the installation of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable to a wide range of conditions but is readily cleaved by moderate acids (e.g., trifluoroacetic acid, TFA), making it ideal for solid-phase peptide synthesis (SPPS).[8][9][]

G Reactants L-o-Tolyl-alanine (Boc)₂O Reaction Boc Protection Reactants->Reaction Base (NaOH, TEA) Solvent (Dioxane/H₂O) Products N-Boc-L-o-tolyl-alanine t-BuOH + CO₂ Reaction->Products

Figure 4: Reaction scheme for the N-Boc protection of L-o-tolyl-alanine.

Experimental Protocol: N-Boc Protection

  • Suspend enantiopure L-o-tolyl-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1M sodium hydroxide (NaOH) solution dropwise until the amino acid fully dissolves and the pH is maintained between 9 and 10.

  • To this cold, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), either neat or dissolved in a small amount of dioxane.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction should remain slightly basic; add more 1M NaOH if necessary to maintain pH 9-10.

  • After the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) solution. The product will precipitate as a white solid.

  • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Boc-L-o-tolyl-alanine.

Parameter Typical Result Validation Method
Chemical Yield85-95%Isolated Mass
Purity>98%¹H NMR, ¹³C NMR, LC-MS
Chiral IntegrityNo RacemizationChiral HPLC

Table 2: Expected outcomes for the N-Boc protection step.

Conclusion and Outlook

The synthesis of enantiomerically pure Boc-L-o-tolyl-alanine is readily achievable through two primary routes: catalytic asymmetric hydrogenation and classical chiral resolution. Asymmetric hydrogenation represents a more modern, efficient, and atom-economical approach, delivering high enantioselectivity directly. However, it requires specialized catalysts and high-pressure equipment. Chiral resolution, while more traditional and potentially lower-yielding, remains a powerful and scalable technique that relies on fundamental principles of physical organic chemistry.

The choice of methodology will ultimately depend on the scale of the synthesis, available resources, and specific project requirements. For both strategies, rigorous analytical validation, particularly chiral HPLC, is non-negotiable to ensure the enantiomeric purity of the final building block. The protocols and insights provided in this guide offer a robust framework for researchers to confidently produce high-quality Boc-L-o-tolyl-alanine for application in pioneering peptide and drug discovery programs.

References

  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Chemistry. Available at: [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • An approach to asymmetric synthesis of β-aryl alanines by Pd(0)-catalyzed cross-coupling and cyanate-to-isocyanate rearrangement. RSC Advances. Available at: [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC04909K. Available at: [Link]

  • Enantioselective Synthesis of Non‐Proteinogenic 2‐Arylallyl‐α‐amino Acids via Pd/In Catalytic Cascades. ChemInform. Available at: [Link]

  • Asymmetric bifunctionalization of allenes with aryl iodides and amino acids enabled by chiral aldehyde/palladium combined catalysis. Nature Communications via PMC - NIH. Available at: [Link]

  • Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. J. Chem. Soc., Chem. Commun. Available at: [Link]

  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron. Available at: [Link]

  • Copper(I)-Catalyzed Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives and Related Peptides Containing γ-(aza)Aryls. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Organic Letters via PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society via PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)–C(sp3) Cross-Coupling–Hydrogenation Strategy. figshare. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Chemistry – A European Journal via PMC - NIH. Available at: [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences via PMC - NIH. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Medicinal Chemistry via PMC - NIH. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules (MDPI). Available at: [Link]

  • Design, Synthesis, and Evaluation of N-(tert-Butyl)-Alanine-Derived Chiral Ligands. ResearchGate. Available at: [Link]

Sources

"starting materials for Boc-o-tolyl-propanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Boc-o-tolyl-propanoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Boc-L-o-tolyl-propanoic Acid in Modern Drug Discovery

N-tert-butyloxycarbonyl-2-amino-3-(o-tolyl)propanoic acid, commonly referred to as Boc-o-tolyl-propanoic acid, is a non-canonical amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, particularly the ortho-methylated phenyl ring, offer steric hindrance and altered electronic properties compared to its endogenous counterpart, phenylalanine. This modification can profoundly influence the binding affinity and selectivity of peptide-based therapeutics for their protein targets, as well as enhance their metabolic stability by shielding the peptide backbone from enzymatic degradation. Consequently, Boc-o-tolyl-propanoic acid serves as a critical building block in the synthesis of novel peptides and peptidomimetics with potential applications in oncology, immunology, and metabolic diseases.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining Boc-o-tolyl-propanoic acid, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. The methodologies discussed herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug development settings.

Retrosynthetic Analysis: Devising a Strategy for Synthesis

A retrosynthetic analysis of Boc-o-tolyl-propanoic acid reveals several viable pathways for its construction. The most apparent disconnection is at the N-C bond of the Boc-protected amine, suggesting a late-stage protection of the corresponding free amino acid, 2-amino-3-(o-tolyl)propanoic acid. Alternatively, the entire amino acid moiety can be constructed using established synthetic methodologies, such as the malonic ester synthesis or the Erlenmeyer-Plöchl reaction. The choice of strategy is often dictated by the availability and cost of the starting materials, as well as the desired stereochemical purity of the final product.

Synthetic Pathways and Starting Material Selection

Pathway 1: Direct Boc Protection of 2-Amino-3-(o-tolyl)propanoic Acid

This is the most straightforward and often preferred route if the parent amino acid, 2-amino-3-(o-tolyl)propanoic acid, is commercially available or has been synthesized in-house. The reaction involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Starting Materials:
  • 2-Amino-3-(o-tolyl)propanoic acid (o-methyl-phenylalanine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium hydroxide, sodium bicarbonate, or triethylamine)

  • A solvent system (e.g., 1,4-dioxane/water, tetrahydrofuran/water)

Experimental Protocol: Boc Protection
  • Dissolution: Dissolve 2-amino-3-(o-tolyl)propanoic acid in a mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide to the solution to raise the pH to approximately 9-10. This deprotonates the amino group, rendering it nucleophilic.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is acidified with a mild acid (e.g., citric acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Workflow Diagram: Boc Protection

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Amino_Acid 2-Amino-3-(o-tolyl)propanoic acid Reaction Stir at RT, 12-24h Amino_Acid->Reaction Boc_Anhydride Boc₂O Boc_Anhydride->Reaction Base NaOH / H₂O Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Acidification Acidification (Citric Acid) Reaction->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Purification Chromatography / Recrystallization Extraction->Purification Product Boc-o-tolyl-propanoic acid Purification->Product

Caption: Workflow for the Boc protection of 2-amino-3-(o-tolyl)propanoic acid.

Pathway 2: Malonic Ester Synthesis

This classical approach is highly versatile and allows for the de novo synthesis of the amino acid backbone. It involves the alkylation of a malonic ester derivative with a suitable o-tolyl electrophile.

Starting Materials:
  • Diethyl acetamidomalonate

  • o-Tolyl-methyl bromide (or a related halide)

  • A strong base (e.g., sodium ethoxide)

  • Acid or base for hydrolysis and decarboxylation

Experimental Protocol: Malonic Ester Synthesis
  • Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in a dry alcoholic solvent to generate a nucleophilic enolate.

  • Alkylation: The enolate is then reacted with o-tolyl-methyl bromide. This is a standard Sₙ2 reaction where the enolate displaces the bromide.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by heating to induce decarboxylation, yielding the racemic 2-amino-3-(o-tolyl)propanoic acid.

  • Boc Protection: The synthesized amino acid is then protected with Boc anhydride as described in Pathway 1.

Workflow Diagram: Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_reactants Reactants cluster_process Process Malonic_Ester Diethyl acetamidomalonate Deprotonation Enolate Formation Malonic_Ester->Deprotonation Base Sodium Ethoxide Base->Deprotonation Alkyl_Halide o-Tolyl-methyl bromide Alkylation Sₙ2 Reaction Alkyl_Halide->Alkylation Deprotonation->Alkylation Hydrolysis Hydrolysis & Decarboxylation Alkylation->Hydrolysis Amino_Acid 2-Amino-3-(o-tolyl)propanoic acid Hydrolysis->Amino_Acid Boc_Protection Boc Protection Amino_Acid->Boc_Protection

Caption: Malonic ester synthesis of Boc-o-tolyl-propanoic acid.

Pathway 3: Erlenmeyer-Plöchl Synthesis

This method involves the condensation of an aromatic aldehyde with an N-acylglycine to form an azlactone, which is subsequently converted to the desired amino acid.

Starting Materials:
  • o-Tolualdehyde (o-methylbenzaldehyde).

  • N-acetylglycine.

  • Acetic anhydride

  • Sodium acetate

  • A reducing agent (e.g., hydrogen iodide in phosphorus, or catalytic hydrogenation)

  • Acid or base for hydrolysis

Experimental Protocol: Erlenmeyer-Plöchl Synthesis
  • Azlactone Formation: o-Tolualdehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an oxazolone (azlactone).

  • Reduction: The double bond of the azlactone is reduced. This can be achieved using various methods, such as catalytic hydrogenation or reduction with red phosphorus and hydroiodic acid.

  • Hydrolysis: The resulting saturated azlactone is hydrolyzed with acid or base to afford the N-acetyl-2-amino-3-(o-tolyl)propanoic acid.

  • Deacetylation and Boc Protection: The acetyl group is removed by hydrolysis, and the resulting free amino acid is then protected with Boc anhydride.

Comparison of Synthetic Routes

Pathway Starting Materials Advantages Disadvantages
Direct Boc Protection 2-Amino-3-(o-tolyl)propanoic acid, Boc₂OHigh yield, simple procedure, preserves stereochemistryDependent on the availability of the starting amino acid
Malonic Ester Synthesis Diethyl acetamidomalonate, o-tolyl-methyl bromideVersatile, readily available starting materialsProduces a racemic mixture, requires multiple steps
Erlenmeyer-Plöchl Synthesis o-Tolualdehyde, N-acetylglycineCost-effective starting materialsHarsh reaction conditions, can lead to racemization

Conclusion

The synthesis of Boc-o-tolyl-propanoic acid can be achieved through several reliable methods. The choice of the most appropriate route depends on factors such as the availability of starting materials, cost considerations, and the desired stereochemical outcome. For laboratories with access to the parent amino acid, direct Boc protection is the most efficient method. When the amino acid is not available, the malonic ester synthesis offers a robust and versatile alternative, albeit with the need for subsequent resolution if a single enantiomer is required. The Erlenmeyer-Plöchl synthesis, while classic, is generally less favored due to its harsh conditions and potential for side reactions. Careful consideration of these factors will enable the successful and efficient synthesis of this valuable building block for peptide and peptidomimetic drug discovery.

References

  • PubChem. (n.d.). N-tert-butoxycarbonyl-2-amino-3-(o-tolyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

"Boc deprotection protocol for 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Boc Deprotection Protocol for 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Abstract

This application note provides a comprehensive and technically detailed guide for the acidic deprotection of N-Boc-2-amino-3-(o-tolyl)propanoic acid. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents.[1][2] Its widespread use is due to its robustness under various synthetic conditions and its clean, facile removal under acidic treatment.[1][3] This document elucidates the underlying chemical mechanism, presents a validated, step-by-step laboratory protocol, discusses critical process parameters, and outlines methods for reaction monitoring and product characterization. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this common yet crucial transformation.

Scientific Foundation: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction that proceeds through a well-established E1-type mechanism.[2][4] The process is initiated by a strong acid, most commonly trifluoroacetic acid (TFA), which is favored for its effectiveness and volatility, simplifying product isolation.[1][5][6]

The mechanism unfolds in four key steps:

  • Protonation: The carbonyl oxygen of the Boc group's carbamate is protonated by the acid (TFA).[1][7] This initial step activates the group for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments. The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][7]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.[1][7] This irreversible step provides a strong thermodynamic driving force for the reaction.

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the medium, yielding the final product as a stable amine salt (in this case, a trifluoroacetate salt).[1][7]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ (from TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage tBuCation t-Bu+ Cation FreeAmine R-NH2 (Free Amine) CarbamicAcid->FreeAmine -CO2 AmineSalt R-NH3+ TFA- (Amine Salt) FreeAmine->AmineSalt + H+ (from TFA) CO2 CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Role of Scavengers and Potential Side Reactions

A potential complication in Boc deprotection is the electrophilic nature of the tert-butyl cation generated in Step 2.[8] This cation can react with nucleophilic sites within the substrate or product, leading to unwanted alkylation by-products.[9] While the target molecule, 2-amino-3-(o-tolyl)propanoic acid, lacks highly nucleophilic side chains like tryptophan or methionine, the use of scavengers is a hallmark of good synthetic practice, especially when applying this chemistry to more complex substrates.[8][10] Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can cause side reactions.[8] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[3][11]

Validated Experimental Protocol

This protocol details the deprotection of this compound using a standard solution of trifluoroacetic acid in dichloromethane.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Concentration/GradeSupplier Example
This compoundC₁₅H₂₁NO₄279.33>98%Sigma-Aldrich
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Reagent Grade, >99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Fisher Scientific
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Anhydrous, >99%VWR
Silica Gel TLC PlatesSiO₂-F₂₅₄MilliporeSigma
Ninhydrin Staining SolutionC₉H₆O₄-0.2% in EthanolAcros Organics
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, this compound (1.0 eq), in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches 0 °C.[12][13]

  • Addition of Acid: To the cooled solution, add an equal volume of trifluoroacetic acid (TFA) dropwise via a syringe or dropping funnel. This creates a 50% TFA/DCM (v/v) solution. Caution: TFA is highly corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment.[4][]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours. The evolution of CO₂ gas may be observed.[13][15]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (see Section 3.1). Check for the complete consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12][16] The resulting product will likely be a viscous oil or semi-solid.

  • Product Precipitation: To the crude residue, add a sufficient volume of cold (0 °C) diethyl ether and stir or sonicate the mixture. The product, 2-amino-3-(o-tolyl)propanoic acid trifluoroacetate salt, should precipitate as a solid.[3][16]

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with several small portions of cold diethyl ether to remove any soluble impurities.[16] Dry the isolated white solid under high vacuum to a constant weight.

Caption: Experimental workflow for Boc deprotection.

Analysis and Characterization

Self-validation of the protocol is achieved through rigorous monitoring and characterization of the final product.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is the simplest method to monitor the reaction's progress.[17][18]

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A polar eluent system, such as 9:1 Dichloromethane:Methanol, is typically effective.

  • Visualization:

    • UV Light (254 nm): The aromatic o-tolyl group allows for visualization.

    • Staining: After development, the plate should be dipped in a ninhydrin solution and gently heated. The deprotected product, a primary amine, will appear as a distinct purple/blue spot. The starting material will not stain with ninhydrin.

  • Expected Result: The Boc-protected starting material is significantly less polar than the resulting amine salt. Therefore, the starting material will have a high Rf value, while the product spot will appear at a much lower Rf, close to the baseline. The reaction is complete when the starting material spot is no longer visible.[17]

Product Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of successful deprotection.[18]

  • ¹H NMR: The most conclusive evidence is the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group. This peak is typically observed in the starting material's spectrum at approximately 1.4-1.5 ppm.[18] The aromatic and backbone proton signals will remain, although their chemical shifts may be altered due to the change from a carbamate to an ammonium salt.

  • ¹³C NMR: In the carbon spectrum, the signals corresponding to the Boc group will be absent in the final product. Specifically, the quaternary carbon of the tert-butyl group (approx. 80 ppm) and the carbamate carbonyl carbon (approx. 155 ppm) will have disappeared.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction (TLC shows starting material)1. Insufficient reaction time.2. Insufficient acid concentration or activity.1. Extend the reaction time by 1-2 hours and continue monitoring.[17]2. Ensure the TFA used is fresh and the concentration is correct.
Product is Oily or Gummy (Fails to solidify)1. Residual TFA or DCM.2. Product is hygroscopic.1. Co-evaporate the crude oil with toluene or DCM (2-3 times) before adding ether.2. Ensure rigorous drying under high vacuum.[16]
Unexpected Byproducts (Multiple spots on TLC)Alkylation from tert-butyl cation on a more complex substrate.For future reactions with sensitive substrates, add a scavenger like anisole or triisopropylsilane (TIS) (5% v/v) to the reaction mixture.[8][10]

Conclusion

The protocol described herein provides a robust and efficient method for the deprotection of this compound using trifluoroacetic acid. The procedure is straightforward, high-yielding, and relies on common laboratory reagents and techniques. By understanding the underlying mechanism and employing proper analytical monitoring, researchers can confidently and reliably perform this essential synthetic transformation.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research, 1978, 12(5), 258-68. [Link]

  • Scribd. TFA Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • YouTube. how to do TLC plates and N-boc deprotection. [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA?. [Link]

  • ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • ChemSpider Synthetic Pages. Boc deprotection of [[921|BocPhePheOEt]]. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • PubChem. 2-Amino-3-(m-tolyl)propanoic acid. [Link]

Sources

Application Notes and Protocols for Peptide Bond Formation with N-Boc-o-methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

In the landscape of drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. N-Boc-o-methylphenylalanine, a derivative of phenylalanine, introduces unique structural constraints that can enhance proteolytic stability, influence peptide conformation, and improve receptor binding affinity. The presence of the ortho-methyl group on the phenyl ring, however, presents a significant steric barrier, complicating the formation of the peptide bond. This steric hindrance can dramatically slow reaction kinetics, leading to incomplete couplings and the formation of deletion sequences, which ultimately compromises the yield and purity of the target peptide.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the incorporation of N-Boc-o-methylphenylalanine into peptide sequences. We will delve into the mechanistic considerations, compare the efficacy of various coupling reagents, and provide detailed, field-proven protocols for successful peptide synthesis.

Mechanistic Insights into Coupling Sterically Hindered Residues

The formation of a peptide bond is a condensation reaction where the carboxylic acid of one amino acid is activated to facilitate a nucleophilic attack by the amino group of another.[3] With sterically demanding residues like N-Boc-o-methylphenylalanine, the bulky ortho-methyl group shields the carboxyl group, impeding the approach of the incoming amine. Consequently, the selection of a highly efficient coupling reagent is paramount to drive the reaction to completion.

Modern peptide synthesis relies on in situ activating reagents, primarily phosphonium and aminium/uronium salts, which convert the protected amino acid into a highly reactive activated species.[4] Reagents like HATU, HCTU, and COMU are particularly effective for difficult couplings due to their high reactivity and ability to minimize side reactions such as racemization.[1][4][5][6]

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step N_Boc_AA N-Boc-o-methylphenylalanine Activated_Ester Highly Reactive Activated Ester N_Boc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Peptide_Resin N-terminal Amine (Peptide-Resin) Peptide_Bond New Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin->Peptide_Bond + Byproducts Byproducts (e.g., HOBt, Urea derivative) Peptide_Bond->Byproducts

Comparative Analysis of Coupling Reagents for Hindered Systems

The success of incorporating N-Boc-o-methylphenylalanine is critically dependent on the choice of coupling reagent. The following table summarizes the performance of commonly used reagents for sterically challenging couplings, providing a basis for selection based on desired yield, reaction time, and minimization of side reactions.

Coupling ReagentClassRelative ReactivityKey AdvantagesConsiderations
HATU Aminium/UroniumVery HighExcellent for hindered couplings, rapid reaction times.[1][4]Based on potentially explosive HOAt.[6]
HCTU Aminium/UroniumHighCost-effective alternative to HATU with good performance.Less reactive than HATU for the most challenging couplings.
COMU Aminium/UroniumVery HighComparable efficiency to HATU with a better safety profile (OxymaPure-based).[4][6][7]
PyBOP PhosphoniumHighWell-established reagent for difficult couplings.[1]Solutions in DMF have moderate stability.[4]
DIC/Oxma Carbodiimide/AdditiveModerate-HighCost-effective, with Oxyma reducing the risk of racemization compared to HOBt.Generally slower reaction kinetics than aminium/uronium salts.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Boc chemistry. Due to the steric hindrance of N-Boc-o-methylphenylalanine, a double coupling strategy is strongly recommended to ensure the reaction proceeds to completion.

Protocol 1: Boc Deprotection

This procedure removes the N-terminal Boc protecting group from the resin-bound peptide, preparing it for the subsequent coupling step.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Perform a brief wash (2-3 minutes) with a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.[8][9]

  • Washing: Thoroughly wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and dimethylformamide (DMF) (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin-bound peptide by treating it with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 5-10 minutes.[8]

  • Final Washes: Wash the resin with DMF (3x) to remove excess base.

Boc_Deprotection start Start: Boc-Peptide-Resin swell Swell Resin in DCM start->swell prewash Pre-wash with 50% TFA/DCM swell->prewash deprotect Deprotect with 50% TFA/DCM prewash->deprotect wash1 Wash (DCM, IPA, DMF) deprotect->wash1 neutralize Neutralize with 10% DIEA/DMF wash1->neutralize wash2 Wash (DMF) neutralize->wash2 end_node End: H₂N-Peptide-Resin wash2->end_node

Protocol 2: Double Coupling of N-Boc-o-methylphenylalanine

This protocol utilizes HATU as the coupling reagent, which is highly effective for sterically hindered amino acids.[1][10]

First Coupling:

  • Pre-activation: In a separate vessel, pre-activate a solution of N-Boc-o-methylphenylalanine (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x).

Second Coupling:

  • Repeat Pre-activation: Prepare a fresh pre-activated solution of N-Boc-o-methylphenylalanine, HATU, and DIEA as described in step 1.

  • Repeat Coupling: Add the fresh solution to the resin and agitate for another 1-2 hours. For particularly difficult couplings, extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40°C) can be beneficial.[10]

  • Final Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin or isatin test to confirm the absence of free primary or secondary amines, which indicates the completion of the coupling reaction.[10] If the test is positive, a third coupling may be considered.

Protocol 3: Peptide Cleavage from Resin

This general protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups. The specific cleavage cocktail will depend on the other amino acids in the sequence.

  • Drying: Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage: Suspend the dried resin in an appropriate cleavage cocktail (e.g., HF/anisole for Merrifield resin).[9] Stir the mixture at 0°C to room temperature for 1-4 hours.

  • Isolation: Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the peptide pellet by centrifugation or filtration, wash with cold ether, and dry under vacuum.[8] The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The primary challenge with N-Boc-o-methylphenylalanine is incomplete coupling. If monitoring tests indicate the presence of unreacted amines, extending the reaction time for the second coupling or increasing the temperature may be necessary.[10]

  • Racemization: While aminium/uronium reagents generally suppress racemization, the risk increases with extended reaction times and the presence of excess base.[1][11] Use of a weaker base like sym-collidine can be considered in sensitive cases.[6]

  • Choice of Solvent: DMF is the standard solvent for SPPS. Ensure it is of high purity and anhydrous, as water can hydrolyze the activated ester.

  • Capping: If incomplete coupling is a persistent issue, a capping step with acetic anhydride can be employed to block any unreacted N-terminal amines, preventing the formation of deletion sequences in subsequent steps.[8]

Conclusion

The successful incorporation of sterically demanding amino acids like N-Boc-o-methylphenylalanine into peptide chains is a challenging yet achievable goal. By understanding the underlying mechanistic hurdles and employing optimized protocols with highly potent coupling reagents, researchers can effectively synthesize these modified peptides. The strategies outlined in these application notes, particularly the use of powerful coupling agents like HATU or COMU in a double coupling protocol, provide a robust framework for overcoming the steric barriers imposed by the ortho-methyl group. This enables the exploration of novel peptide therapeutics with enhanced stability and tailored biological activity.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • N-methylation in amino acids and peptides: Scope and limitations. PubMed.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Peptide bond. Wikipedia.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Benchchem.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.

Sources

Application Notes and Protocols for the Synthesis of Dipeptides Containing o-Tolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in Dipeptide Synthesis

The incorporation of unnatural amino acids into peptide chains is a cornerstone of modern drug discovery and development. These modifications can impart desirable properties such as increased metabolic stability, enhanced receptor affinity, and constrained conformations. o-Tolylalanine, an analogue of phenylalanine with a methyl group on the ortho position of the phenyl ring, presents a unique synthetic challenge due to significant steric hindrance around the alpha-carbon. This steric bulk can impede the efficiency of peptide bond formation, leading to lower yields, incomplete reactions, and potential racemization.[1]

This guide provides a comprehensive overview of the strategies and detailed protocols for the successful synthesis of dipeptides containing o-tolylalanine. As a Senior Application Scientist, the methodologies presented herein are grounded in established principles of peptide chemistry and tailored to address the specific hurdles posed by sterically hindered residues.

The Critical Choice: Protecting Group Strategy

The selection of an appropriate protecting group for the α-amino function is a pivotal decision that dictates the overall synthetic strategy.[2] The two most widely adopted strategies in modern peptide synthesis are the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[3][4]

  • Boc (tert-Butoxycarbonyl) Protection: This strategy relies on an acid-labile protecting group. The Boc group is stable to a wide range of reaction conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2] This makes it a robust choice, particularly for solution-phase synthesis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] The mild deprotection conditions make the Fmoc strategy the dominant choice for solid-phase peptide synthesis (SPPS).

For the synthesis of dipeptides containing the sterically demanding o-tolylalanine, the choice between Boc and Fmoc will depend on the desired synthetic phase (solution or solid-phase) and the nature of the coupling partner.

The Engine of Peptide Synthesis: Coupling Reagents

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often prove insufficient for driving the formation of a peptide bond with sterically hindered amino acids like o-tolylalanine.[5] The formation of a highly reactive activated species is crucial to overcome the steric barrier.[6] Therefore, the use of more potent in-situ activating reagents is highly recommended.[5]

These reagents are typically phosphonium or aminium salts that convert the protected amino acid into a more reactive ester in the presence of a tertiary base.[5]

Coupling ReagentFull NameActivating SpeciesKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-esterHighly efficient for sterically hindered couplings with low racemization.[7]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateOBt-esterA widely used and effective coupling reagent.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt-esterAnother robust phosphonium-based reagent suitable for difficult couplings.[5]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-esterA newer generation coupling reagent with high reactivity.

For the synthesis of dipeptides containing o-tolylalanine, HATU is often the reagent of choice due to its superior performance in challenging coupling reactions.[7]

Visualizing the Synthetic Workflow

The general workflow for the synthesis of a dipeptide containing o-tolylalanine can be visualized as a series of protection, activation, coupling, and deprotection steps.

Dipeptide Synthesis Workflow General Workflow for Dipeptide Synthesis cluster_0 Preparation of N-Protected o-Tolylalanine cluster_1 Preparation of C-Protected Amino Acid cluster_2 Coupling Reaction cluster_3 Deprotection A o-Tolylalanine C N-Protected o-Tolylalanine A->C Protection B Protecting Group Reagent (e.g., Boc-Anhydride or Fmoc-OSu) B->C G N-Protected o-Tolylalanine C->G D Second Amino Acid F C-Protected Amino Acid (e.g., Amino Acid Benzyl Ester) D->F Protection E Protecting Group Reagent (e.g., Benzyl Bromide) E->F H C-Protected Amino Acid F->H J Protected Dipeptide G->J Activation & Coupling H->J I Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) I->J K Protected Dipeptide J->K M Final Dipeptide K->M Deprotection L Deprotection Reagent (e.g., TFA for Boc or Piperidine for Fmoc) L->M

Caption: A generalized workflow for the synthesis of a dipeptide containing o-tolylalanine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a dipeptide containing o-tolylalanine using both Boc and Fmoc strategies in a solution-phase synthesis.

Protocol 1: Boc-Strategy Synthesis of Boc-o-tolylalanyl-Alanine Benzyl Ester

This protocol details the coupling of Boc-protected o-tolylalanine with Alanine benzyl ester.

Step 1: Preparation of Boc-o-tolylalanine

  • Dissolve o-tolylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while stirring vigorously.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-o-tolylalanine.

Step 2: Coupling Reaction

  • Dissolve Boc-o-tolylalanine (1 equivalent) and Alanine benzyl ester hydrochloride (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is to ensure complete coupling due to steric hindrance.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide, Boc-o-tolylalanyl-Alanine benzyl ester.

Step 4: Deprotection (Optional)

  • To remove the Boc group, dissolve the protected dipeptide in a solution of 20-50% TFA in dichloromethane (DCM) and stir at room temperature for 1-2 hours.

  • To remove the benzyl ester, the protected dipeptide can be subjected to hydrogenolysis using H2 gas and a Palladium on carbon (Pd/C) catalyst.

Protocol 2: Fmoc-Strategy Synthesis of Fmoc-o-tolylalanyl-Leucine Methyl Ester

This protocol outlines the synthesis using the base-labile Fmoc protecting group.

Step 1: Preparation of Fmoc-o-tolylalanine

  • Suspend o-tolylalanine (1 equivalent) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in acetone dropwise.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure and dilute the aqueous solution with water.

  • Wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-o-tolylalanine.

Step 2: Coupling Reaction

  • Dissolve Fmoc-o-tolylalanine (1 equivalent) and Leucine methyl ester hydrochloride (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.5 equivalents).

  • Add HBTU (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Follow the same work-up procedure as described in Protocol 1, Step 3.

  • Purify the crude product by flash column chromatography to yield Fmoc-o-tolylalanyl-Leucine methyl ester.

Step 4: Deprotection (Optional)

  • To remove the Fmoc group, dissolve the protected dipeptide in a solution of 20% piperidine in DMF and stir at room temperature for 30 minutes.

  • The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture).

Characterization and Quality Control

The successful synthesis of the dipeptide must be confirmed through rigorous characterization.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dipeptide and to separate it from any side products.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the formation of the peptide bond.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Yield Insufficient activation of o-tolylalanine due to steric hindrance.- Use a more potent coupling reagent like HATU.[7]- Increase the reaction time to 24 hours or longer.- Consider a double coupling protocol where fresh reagents are added after the initial coupling period.
Incomplete Reaction Aggregation of the peptide chain, making the reactive sites inaccessible.- Use a more polar solvent system like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP.
Racemization The activated carboxylic acid is prone to epimerization, especially with strong bases.- Use a non-nucleophilic base like DIPEA.- Add HOBt or its analogues to the coupling reaction to suppress racemization.[5]

Conclusion

The synthesis of dipeptides containing o-tolylalanine requires careful consideration of protecting group strategies and the use of potent coupling reagents to overcome the challenges posed by steric hindrance. By employing robust protocols, such as those detailed in this guide, and utilizing appropriate analytical techniques for monitoring and characterization, researchers can successfully incorporate this valuable unnatural amino acid into their peptide constructs. The principles outlined here provide a solid foundation for the development of more complex peptides for a wide range of applications in research and drug development.

References

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • Occam Design. (n.d.). Improving Peptide Synthesis. Retrieved from [Link]

  • Torres-García, C., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • Beltrán, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6(1), 7063. Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes: Protocol for HBTU-Mediated Coupling of Boc-o-tolyl-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Couplings

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. While numerous coupling reagents have been developed to facilitate this process, the coupling of sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede the approach of the nucleophilic amine to the activated carboxylic acid, leading to slower reaction rates, incomplete reactions, and potential side reactions such as racemization.

Boc-o-tolyl-alanine is a prime example of a sterically hindered amino acid, with the ortho-methyl group on the phenyl ring creating substantial steric bulk around the carboxyl group. Overcoming this hindrance requires a highly efficient and robust coupling methodology. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a powerful coupling reagent, particularly effective for such "difficult" couplings.[1] Its mechanism of action involves the rapid formation of a highly reactive HOBt (1-Hydroxybenzotriazole) active ester, which readily reacts with the amine component to form the desired peptide bond with minimal racemization.[2][3]

This application note provides a detailed, field-proven protocol for the efficient coupling of Boc-o-tolyl-alanine using HBTU. It delves into the rationale behind each step, offers insights into reaction monitoring and troubleshooting, and presents a comprehensive guide for researchers in peptide synthesis and drug development.

The Cornerstone of Success: Understanding the HBTU Coupling Mechanism

The efficacy of HBTU lies in its ability to rapidly convert the carboxylic acid of Boc-o-tolyl-alanine into a highly reactive intermediate. The generally accepted mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Boc-o-tolyl-alanine to form a carboxylate anion.[3] This step is crucial for initiating the activation process.

  • Activation and Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate, which swiftly rearranges to a more stable and highly reactive HOBt active ester.[3][4] This active ester is the key intermediate that will react with the amine.

  • Nucleophilic Attack: The free amino group of the coupling partner (e.g., an amino acid ester or a growing peptide chain) acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester.

  • Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the thermodynamically stable amide bond, releasing HOBt and tetramethylurea as byproducts.[3] These byproducts are generally soluble in common organic solvents, simplifying subsequent purification.

The addition of an external HOBt source, while not always necessary with HBTU, can further suppress the potential for racemization, especially in couplings involving sensitive amino acids or extended reaction times.[5][6]

HBTU_Coupling_Workflow Boc_AA Boc-o-tolyl-alanine (Carboxylic Acid) Pre_Activation Pre-activation: Formation of HOBt Active Ester Boc_AA->Pre_Activation Amine Amine Component (e.g., Amino Acid Ester) Coupling Coupling Reaction: Nucleophilic Attack Amine->Coupling HBTU HBTU HBTU->Pre_Activation DIPEA DIPEA (Base) DIPEA->Pre_Activation Deprotonation Pre_Activation->Coupling Activated Amino Acid Peptide Dipeptide Product Coupling->Peptide Amide Bond Formation Byproducts Byproducts: (HOBt, Tetramethylurea) Coupling->Byproducts

Figure 1. A simplified workflow of the HBTU-mediated coupling reaction.

Detailed Protocol: HBTU Coupling of Boc-o-tolyl-alanine

This protocol outlines a general procedure for the solution-phase coupling of Boc-o-tolyl-alanine to an amine component, such as an amino acid ester hydrochloride.

Materials and Reagents:

  • Boc-o-tolyl-alanine

  • Amine component (e.g., H-Phe-OMe·HCl)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, saturated NaCl, anhydrous MgSO₄)

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., flash column chromatography)

Experimental Procedure:

PART 1: Pre-Reaction Setup

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) to prevent the introduction of moisture, which can hydrolyze the active ester.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve the amine component (1.0 equivalent) in anhydrous DMF.

    • If the amine component is a hydrochloride salt, add DIPEA (1.0 equivalent) to neutralize the salt and stir for 10-15 minutes at room temperature.

    • In a separate flask, dissolve Boc-o-tolyl-alanine (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DMF.

PART 2: Activation and Coupling

  • Cooling: Cool the flask containing the Boc-o-tolyl-alanine and HBTU solution to 0 °C using an ice bath. This helps to minimize potential side reactions and racemization during the activation step.

  • Activation: To the cooled solution, add DIPEA (2.2 equivalents) dropwise while stirring. The additional equivalents of base are crucial for both the initial deprotonation of the carboxylic acid and to neutralize the HOBt released during the reaction. Allow the activation to proceed for 2-5 minutes at 0 °C. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add the solution of the free amine (from step 2) to the activated Boc-o-tolyl-alanine mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The extended reaction time is often necessary to ensure complete coupling of the sterically hindered amino acid.[7]

PART 3: Reaction Monitoring and Work-up

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS. A suitable TLC system might be a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material (typically the amine component) indicates the completion of the reaction.

  • Quenching and Dilution: Once the reaction is complete, dilute the reaction mixture with a significant volume of ethyl acetate.

  • Aqueous Wash:

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and saturated aqueous NaCl (brine, to reduce the water content in the organic layer).

    • Perform each wash twice to ensure complete removal of impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

PART 4: Purification

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure dipeptide.

Quantitative Data and Reaction Parameters

The following table provides a summary of the recommended stoichiometry and typical reaction parameters. These may require optimization depending on the specific amine component and reaction scale.

Reagent/Parameter Stoichiometry (Equivalents) Rationale
Boc-o-tolyl-alanine 1.1A slight excess is used to drive the reaction to completion, especially when coupling to a valuable amine component.
Amine Component 1.0The limiting reagent.
HBTU 1.1A slight excess relative to the carboxylic acid ensures efficient activation. Using a large excess should be avoided as it can lead to side reactions.[2][6]
DIPEA 2.2 (if amine is free base) or 3.2 (if amine is HCl salt)Acts as a base to deprotonate the carboxylic acid, neutralize the amine salt (if applicable), and scavenge the proton released during the reaction.
Reaction Temperature 0 °C to Room TemperatureInitial cooling minimizes side reactions during activation, while warming to room temperature provides sufficient energy for the coupling of the hindered residue.
Reaction Time 4 - 12 hoursSterically hindered couplings often require longer reaction times for completion.[7]
Typical Yield 70 - 90%Dependent on the specific substrates and purification efficiency.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a second addition of activated Boc-o-tolyl-alanine may be necessary. Alternatively, increasing the reaction temperature slightly (e.g., to 40 °C) can sometimes facilitate the coupling, though this may increase the risk of racemization.

  • Racemization: While HBTU is known for low racemization, the risk is higher with sterically hindered amino acids and prolonged reaction times.[1] The inclusion of an additive like HOBt (1.1 equivalents) can help to further suppress this side reaction.[5][6]

  • Side Reactions: Excess HBTU can react with the N-terminus of the growing peptide chain to form a guanidinyl group, which caps the peptide and prevents further elongation.[2][6] Therefore, it is crucial to use the recommended stoichiometry.

  • Purity of Reagents: The use of high-purity, anhydrous solvents and fresh, high-quality reagents is paramount for a successful coupling reaction. DIPEA, in particular, should be freshly distilled as it can degrade over time.

Conclusion

The HBTU-mediated coupling of Boc-o-tolyl-alanine, while challenging due to steric hindrance, can be achieved with high efficiency and minimal side reactions by following a carefully optimized protocol. The key to success lies in the precise control of stoichiometry, temperature, and reaction time, as well as the use of high-quality reagents. This application note provides a robust and reliable framework for researchers to successfully incorporate this and other sterically hindered amino acids into their target peptides, facilitating advancements in drug discovery and development.

References

  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The HBTU, TBTU, and HATU coupling reagents. Tetrahedron, 55(22), 6813-6830. (Note: While a direct link to the full text may require a subscription, the existence and relevance of this key publication can be verified through scholarly search engines.)
  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of o-Tolylalanine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of o-Tolylalanine Derivatives in Enzyme Inhibition

In the landscape of modern drug discovery, the strategic design of small molecule enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the vast chemical scaffolds explored, amino acid derivatives have garnered significant attention due to their potential for specific interactions with enzyme active sites. This guide focuses on a particular subclass: o-tolylalanine derivatives. The incorporation of the o-tolyl group introduces unique steric and electronic properties to the alanine scaffold, offering a versatile platform for developing potent and selective enzyme inhibitors. These derivatives have shown promise in targeting a range of enzymes implicated in various disease states, from metabolic disorders to immuno-oncology.[1][2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinnings of enzyme inhibition by o-tolylalanine derivatives but also detailed, field-proven protocols for their synthesis, characterization, and in-vitro evaluation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

PART 1: Foundational Principles of Enzyme Inhibition

Before delving into specific protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is critical for understanding the mechanism of action of a drug candidate.[3]

There are three primary types of reversible enzyme inhibition:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this scenario, the inhibitor and substrate are in direct competition.[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.[5][6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[5]

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity.[7]

PART 2: Synthesis of o-Tolylalanine Derivatives

The synthesis of o-tolylalanine derivatives is a critical first step in their evaluation as enzyme inhibitors. While specific synthetic routes will vary depending on the final compound, a general strategy often involves the coupling of a protected alanine backbone with a functionalized o-tolyl moiety. For instance, the synthesis of 8-(o-tolyl)quinazoline derivatives, which act as small-molecule PD-L1 inhibitors, involves a multi-step process. A key step in this synthesis is the Suzuki-Miyaura coupling reaction to introduce the o-tolyl group.[1]

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a hypothetical o-tolylalanine derivative.

G cluster_synthesis General Synthetic Scheme start Protected Alanine Derivative step1 Activation of Carboxylic Acid start->step1 step2 Amide Coupling with o-Toluidine step1->step2 step3 Deprotection step2->step3 product o-Tolylalanine Derivative step3->product

Caption: A generalized synthetic workflow for producing o-tolylalanine derivatives.

PART 3: In Vitro Evaluation of Enzyme Inhibition

Once synthesized and characterized, the inhibitory activity of o-tolylalanine derivatives against a target enzyme must be determined. This is typically achieved through a series of in vitro enzyme assays.

General Protocol for Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a 96-well plate format and a spectrophotometric readout.[8][9]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • o-Tolylalanine derivative stock solution (typically in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the o-tolylalanine derivative in 100% DMSO.

    • Create a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% to avoid enzyme denaturation.

    • Prepare the enzyme solution at a 2X concentration in the assay buffer.

    • Prepare the substrate solution at a 2X concentration in the assay buffer. The optimal substrate concentration is often at or near the Michaelis constant (Km) of the enzyme.[7]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Negative Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add the enzyme solution and the various concentrations of the o-tolylalanine derivative.

    • Positive Control wells: Add the enzyme solution and a known inhibitor at a concentration expected to give significant inhibition.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately begin measuring the change in absorbance at a specific wavelength over time using a microplate reader. The wavelength will depend on the substrate and product. For example, in a tyrosinase inhibition assay, the formation of dopachrome can be monitored at 475 nm.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.[4]

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Data Presentation: Inhibitory Activity of Alanine Derivatives

CompoundTarget EnzymeIC50 (nM)Source
Compound A5 (8-(o-tolyl)quinazoline derivative)PD-1/PD-L1 Interaction23.78[1]
Compound 23a (1,2,4-oxadiazolylphenyl alanine derivative)Tryptophan Hydroxylase 1 (TPH1)42[2]
Determining the Mechanism of Inhibition: Kinetic Studies

To understand how an o-tolylalanine derivative inhibits an enzyme, it is essential to perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[3][5]

Protocol for Kinetic Analysis:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • For each inhibitor concentration (including zero), measure the initial reaction velocity at several substrate concentrations.

  • Data Analysis:

    • Plot the initial velocity (V₀) versus the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.[4]

    • To more clearly distinguish the mode of inhibition, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[4][9]

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • From these plots, the kinetic parameters Km (Michaelis constant) and Vmax (maximum velocity) in the presence and absence of the inhibitor can be determined.

    • The inhibition constant (Ki) can be calculated from secondary plots, such as plotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.[5]

Workflow for Determining Inhibition Mechanism:

G cluster_kinetics Kinetic Analysis Workflow start Perform Enzyme Assays (Varying [S] and [I]) step1 Generate Michaelis-Menten Plots (V₀ vs. [S]) start->step1 step2 Create Lineweaver-Burk Plots (1/V₀ vs. 1/[S]) step1->step2 step3 Analyze Plot Intersections step2->step3 competitive Competitive step3->competitive noncompetitive Non-competitive step3->noncompetitive uncompetitive Uncompetitive step3->uncompetitive step4 Calculate Ki competitive->step4 noncompetitive->step4 uncompetitive->step4

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered N-Boc Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered N-Boc amino acids. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these common hurdles in peptide synthesis. We understand that the incorporation of bulky, α,α-disubstituted, or N-methylated amino acids is crucial for designing peptides with enhanced conformational stability and biological activity, yet it presents significant synthetic difficulties.[1][2] This resource will equip you with the knowledge to optimize your coupling reactions, improve yields, and minimize side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and validated solutions.

Issue 1: Incomplete or Failed Coupling Reaction

  • Symptom: A positive Kaiser test (indicating free primary amines) after the coupling step, or mass spectrometry data showing the absence of the desired coupled product.[3]

  • Probable Cause: The steric bulk of the N-Boc amino acid is preventing the efficient formation of the peptide bond. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) often lack the potency required for these demanding couplings.[4][5]

  • Solution Pathway:

    • Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent.

      • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive O-acylisourea esters that can overcome the steric barrier.[4][6][7] HATU is often considered one of the most efficient due to the formation of a more reactive OAt ester.[6][8][9]

      • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly when minimizing racemization is a high priority.[6][10][11] They are also advantageous in situations where the guanidinylation of the N-terminus, a potential side reaction with uronium reagents, is a concern.[10]

    • Implement a "Double Coupling" Strategy: After the initial coupling reaction, if a positive Kaiser test is observed, do not proceed to the deprotection step. Instead, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated N-Boc amino acid and coupling reagent.[3][4] This is a widely used and effective method to drive the reaction towards completion.

    • Optimize Reaction Conditions:

      • Increase Reaction Time: Sterically hindered couplings are kinetically slower.[4] Extending the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve coupling efficiency.

      • Elevate the Temperature: Gentle heating of the reaction mixture can provide the necessary activation energy. However, this should be done with caution as elevated temperatures can increase the risk of racemization.[4][12]

    • Consider Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can dramatically accelerate coupling reactions, even for highly hindered amino acids, leading to higher yields and purities in a fraction of the time compared to conventional methods.[13][14][15][16][17]

Issue 2: Significant Racemization of the Coupled Amino Acid

  • Symptom: HPLC or chiral GC analysis of the cleaved peptide reveals the presence of a diastereomeric impurity.

  • Probable Cause: The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to epimerization.[3][12][18] This is often exacerbated by prolonged reaction times or the use of excess base.

  • Solution Pathway:

    • Choose a Racemization-Suppressing Additive: The addition of 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), to the coupling reaction mixture is crucial for minimizing racemization.[8][12][18] Modern coupling reagents like HATU and HBTU already incorporate these moieties.[6][8] OxymaPure is another excellent additive that has been shown to be a highly effective and safe alternative to HOBt and HOAt.[8][19]

    • Select the Right Coupling Reagent: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization compared to some uronium-based reagents, making them a good choice for coupling enantiomerically sensitive amino acids.[10][11]

    • Control the Amount and Type of Base: Use the minimum necessary amount of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM).[3]

    • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin-bound amine. A shorter pre-activation time reduces the opportunity for oxazolone formation.[3]

Issue 3: Formation of a Guanidinylated Byproduct

  • Symptom: Mass spectrometry analysis of the crude peptide shows a peak corresponding to the desired peptide mass plus the mass of the coupling reagent's guanidinium portion.

  • Probable Cause: This is a known side reaction associated with uronium/aminium-type coupling reagents (e.g., HBTU, HATU).[8][10] The activated reagent can react with the free N-terminal amine of the peptide, leading to chain termination. This is more likely to occur when the coupling reagent is used in excess or when the carboxyl activation is slow.

  • Solution Pathway:

    • Use Stoichiometric Amounts of Coupling Reagent: Avoid using a large excess of the uronium reagent relative to the N-Boc amino acid. A slight excess is often sufficient.

    • Switch to a Phosphonium-Based Reagent: Phosphonium reagents like PyBOP or PyAOP do not have the guanidinium moiety and therefore cannot cause this side reaction.[10] This makes them a safer choice for difficult couplings, fragment condensations, or cyclizations where the reaction may be slow.

Frequently Asked Questions (FAQs)

  • Q1: Why are sterically hindered N-Boc amino acids so difficult to couple?

    • The bulky side chains (e.g., in Valine or Isoleucine), α,α-disubstitution (e.g., in α-aminoisobutyric acid, Aib), or the presence of an N-methyl group create significant steric hindrance around the carboxylic acid and the incoming amine.[20][21][22] This steric clash slows down the rate of peptide bond formation, making the reaction less efficient.[4][5] As the peptide chain elongates, it can also aggregate, further impeding access to the reactive sites.[4][23]

  • Q2: Which coupling reagent is definitively the "best" for hindered couplings?

    • There is no single "best" reagent for all situations, as the optimal choice depends on the specific amino acids being coupled, the risk of racemization, and cost considerations. However, for general difficult couplings, HATU and PyAOP are considered among the most efficient because they generate highly reactive OAt esters.[4][6] For cases where guanidinylation is a major concern, PyBOP is an excellent alternative.[10]

  • Q3: Is it better to use a phosphonium or a uronium salt coupling reagent?

    • Both classes are highly effective. The choice involves a trade-off:

      • Uronium salts (e.g., HATU, HBTU): Generally very reactive and cost-effective. However, they carry the risk of the guanidinylation side reaction.[10]

      • Phosphonium salts (e.g., PyBOP, PyAOP): They do not cause guanidinylation and are often associated with lower racemization, making them "cleaner" reagents. They can be more expensive.[10][11]

  • Q4: For extremely difficult couplings, like Aib-Aib, what is the ultimate solution?

    • For such challenging couplings where even potent reagents like HATU may struggle, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[4][24][25][26] Reagents like TFFH can be used for this in-situ conversion. Amino acid fluorides are very reactive and can overcome extreme steric hindrance.[24]

Comparative Data on Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids.

Coupling ReagentClassLeaving Group FormedRelative ReactivityKey AdvantagesPotential Disadvantages
DIC/HOBt CarbodiimideOBt esterLow-ModerateLow cost.Often insufficient for hindered couplings.
HBTU/PyBOP Uronium/PhosphoniumOBt esterModerateBetter than carbodiimides.[5][6]Can be insufficient for very hindered residues. HBTU can cause guanidinylation.[10]
HCTU UroniumO-6-ClBt esterHighMore reactive than HBTU.[6]Can cause guanidinylation.
HATU/PyAOP Uronium/PhosphoniumOAt esterVery HighHighly efficient for hindered couplings due to the more reactive OAt ester.[6][8]Higher cost. HATU can cause guanidinylation.[10]
COMU UroniumOxyma esterVery HighHigh reactivity, good solubility, and Oxyma-based byproducts are considered safer than benzotriazole-based ones.[8]Can cause guanidinylation.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., N-Boc-Aib-OH using HATU)

This protocol is designed for solid-phase peptide synthesis (SPPS) when an incomplete coupling is detected.

  • First Coupling:

    • Following the standard deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the sterically hindered N-Boc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Take a small sample of resin beads and perform a Kaiser test.[4][27]

  • Decision Point:

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed with washing the resin.

    • If the Kaiser test is positive (blue/purple beads), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction vessel. Do not wash the resin.

    • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.

    • After the second coupling, perform another Kaiser test to confirm completion.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4][26]

  • Acyl Fluoride Formation:

    • In an anhydrous environment, dissolve the protected, sterically hindered N-Boc-amino acid (e.g., N-Boc-Aib-OH) (3 equivalents) in anhydrous DCM or DMF.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (3 equivalents) and a suitable base like DIPEA (6 equivalents).

    • Stir the mixture at room temperature for approximately 10-15 minutes to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 20-30 minutes.[26]

    • Monitor the reaction completion using the Kaiser test.

    • Thoroughly wash the resin with DMF and DCM upon completion.

Visualization of Workflow

Decision Tree for Coupling Strategy

The following diagram illustrates a logical workflow for selecting an appropriate coupling strategy for sterically hindered N-Boc amino acids.

CouplingStrategy Start Start: Couple Hindered N-Boc Amino Acid PotentReagent Use Potent Reagent (HATU, PyBOP, COMU) Start->PotentReagent KaiserTest1 Perform Kaiser Test DoubleCouple Perform Double Coupling KaiserTest1->DoubleCouple Positive Success Coupling Successful KaiserTest1->Success Negative StandardCoupling Use Standard Coupling (e.g., DIC/HOBt) PotentReagent->KaiserTest1 KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 AcylFluoride Use Acyl Fluoride Method KaiserTest2->AcylFluoride Positive KaiserTest2->Success Negative AcylFluoride->Success Failure Re-evaluate Synthesis Strategy

Caption: Decision workflow for selecting a coupling strategy.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
  • Per-Olof, E., & Kates, S. A. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Journal of Peptide Research, 58(5), 429-433.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 943-959.
  • CEM Corporation. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Singh, Y., & Sharma, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-10.
  • Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Carpino, L. A., & El-Faham, A. (2007). The Fmoc/tBu solid phase peptide synthesis strategy. In The Chemical Synthesis of Peptides (pp. 1-68). Humana Press.
  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from Luxembourg Bio Technologies website.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • Lee, Y. S., & Lee, D. Y. (2011). Applications of peptide coupling reagents–an update. Journal of the Korean Chemical Society, 55(1), 1-12.
  • Hayashi, Y., & Wang, X. (2021). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Raines, R. T. (2001). An electronic effect on protein structure. Protein Science, 10(8), 1670-1674.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11492.
  • Gellman, S. H. (Ed.). (2007). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. John Wiley & Sons.
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Reagents Compatible with Boc-L-Ala-OH.
  • Wikipedia. (n.d.). Peptide synthesis.
  • BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis.
  • Bachem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Benchchem. (n.d.). Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH.
  • Google Patents. (n.d.). CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 1-10). Humana Press.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr...).
  • BOC Sciences. (n.d.). Peptide Synthesis Reagents.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Boc-o-tolyl-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the efficient coupling of Boc-o-tolyl-alanine, a sterically hindered amino acid that presents unique challenges in peptide synthesis. Our goal is to equip you with the knowledge to overcome these obstacles, ensuring high-yield, high-purity peptide production.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with Boc-o-tolyl-alanine.

Q1: Why is my coupling reaction with Boc-o-tolyl-alanine resulting in low yield or failing completely?

Low coupling efficiency with Boc-o-tolyl-alanine is primarily due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring. This bulky side chain physically obstructs the approach of the incoming amine to the activated carboxylic acid, dramatically slowing down the reaction kinetics. Conventional coupling reagents may not be potent enough to overcome this energy barrier, leading to incomplete reactions.[1][2]

Q2: What are the most effective coupling reagents for Boc-o-tolyl-alanine?

For sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended over carbodiimides like DCC.[1] Reagents such as HATU , HCTU , and COMU are particularly effective.[1][3] These reagents form highly reactive OAt or Oxyma active esters, which are more susceptible to nucleophilic attack by the amine, even with significant steric hindrance.[4] HATU, in particular, is often cited as a superior reagent for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which stabilizes the transition state.[5]

Q3: How long should I run the coupling reaction?

Due to slow kinetics, coupling times for Boc-o-tolyl-alanine need to be significantly extended compared to standard amino acids. A typical coupling may require 2 to 16 hours.[1] It is crucial to monitor the reaction for completion rather than relying on a fixed time.

Q4: How can I monitor the progress of the coupling reaction on a solid support?

The Kaiser test (ninhydrin test) is an indispensable tool for monitoring solid-phase peptide synthesis (SPPS).[6][7] A sample of the resin beads is taken from the reaction vessel and tested. A blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling.[8][9] The reaction should be allowed to proceed until a negative Kaiser test (colorless or yellow beads) is obtained.[6][9]

Q5: Can I just "double couple" to improve the yield?

Yes, a "double coupling" strategy is often effective for difficult residues. After the initial coupling reaction has run for a set time (e.g., 2-4 hours), the vessel is drained, the resin is washed, and a fresh solution of the activated Boc-o-tolyl-alanine is added to the resin to continue the reaction. This replenishes the reagents and helps drive the reaction to completion.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems.

Problem: Persistently Low Coupling Efficiency

Even with extended reaction times, the coupling of Boc-o-tolyl-alanine fails to reach completion, as indicated by a positive Kaiser test.

Logical Troubleshooting Workflow

Below is a decision-making workflow to systematically address low coupling efficiency.

G cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_strategy Strategy Modification start Start: Positive Kaiser Test (Low Coupling Efficiency) reagent Step 1: Evaluate Coupling Reagent start->reagent hatu Switch to HATU, HCTU, or COMU? reagent->hatu Current reagent not optimal conditions Step 2: Optimize Reaction Conditions time Extend Reaction Time? (e.g., 4-16 hours) conditions->time strategy Step 3: Modify Coupling Strategy double_couple Perform Double Coupling? strategy->double_couple success Success: Negative Kaiser Test hatu->conditions No, already using high-potency reagent equivalents Increase Reagent Equivalents? (e.g., 3-5 eq.) hatu->equivalents Yes equivalents->conditions Yes equivalents->conditions No, already using high equivalents time->strategy No, time already maximized temp Increase Temperature? (e.g., to 40-50°C) time->temp Yes temp->strategy Yes temp->strategy No, temperature-sensitive peptide double_couple->success No solvent Change Solvent to NMP? double_couple->solvent Yes solvent->success Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions
  • Cause 1: Insufficient Reagent Reactivity

    • Explanation: Standard coupling reagents like DIC/HOBt may not generate a sufficiently reactive intermediate to overcome the steric barrier.

    • Solution: Switch to a more potent uronium/aminium or phosphonium salt reagent. HATU is an excellent first choice. It converts the carboxylic acid into a highly reactive OAt-active ester.[4][5] The mechanism involves the formation of an unstable isouronium salt, which is then converted to the active ester.[5][10]

  • Cause 2: Sub-optimal Stoichiometry and Concentration

    • Explanation: For difficult couplings, the reaction kinetics are slow. Le Chatelier's principle dictates that increasing the concentration of reactants can help drive the equilibrium toward the product.

    • Solution: Increase the equivalents of both the Boc-o-tolyl-alanine and the coupling reagents relative to the resin loading. Using 3-5 equivalents is a common practice for hindered amino acids.[4] Additionally, ensure the reaction is performed in a minimal volume of solvent to maximize concentration.

  • Cause 3: Inadequate Reaction Time or Temperature

    • Explanation: The activation energy for coupling sterically hindered amino acids is high, requiring more energy input over a longer duration.

    • Solution:

      • Extend Reaction Time: Allow the coupling to proceed for at least 4 hours before the first Kaiser test. If the test is still positive, allow the reaction to continue, checking every 2-4 hours. Reactions may need to run overnight.[1]

      • Increase Temperature: Gently heating the reaction vessel to 40-50°C can significantly increase the reaction rate. However, be cautious, as elevated temperatures can increase the risk of racemization, especially with certain reagents.

  • Cause 4: Peptide Aggregation on the Resin

    • Explanation: As the peptide chain grows, it can fold back on itself or aggregate with other chains, blocking the N-terminal amine and preventing further coupling. This is particularly common with hydrophobic sequences.[11]

    • Solution: Change the primary solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP is a better solvent for solvating growing peptide chains and can disrupt secondary structures that lead to aggregation.[11]

Problem: Potential for Racemization

Aggressive coupling conditions required for Boc-o-tolyl-alanine can increase the risk of epimerization at the alpha-carbon.

  • Cause: Overly aggressive activation or prolonged exposure to base.

  • Solution:

    • Use Additives: Always use additives like HOAt or Oxyma Pure. These additives not only enhance reactivity but are also highly effective at suppressing racemization.[3]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid using Triethylamine (TEA) if racemization is a concern.

    • Pre-activation Time: Minimize the pre-activation time. Combine the Boc-o-tolyl-alanine, coupling reagent, and base for only a few minutes before adding the mixture to the deprotected resin.[4][12]

Data & Reagent Comparison

Choosing the right set of reagents is critical for success. The table below summarizes the recommended choices for coupling Boc-o-tolyl-alanine.

Reagent ClassRecommended ReagentAdditiveBaseKey Advantages
Uronium/Aminium Salts HATU (Internal HOAt)DIPEA, CollidineHighest reactivity, excellent for hindered couplings, anchimeric assistance.[4][13]
HCTU (Internal HOBt)DIPEA, CollidineVery fast and efficient, more economical than HATU.
COMU (Internal Oxyma)DIPEA, CollidineHigh reactivity comparable to HATU, non-explosive, good solubility.[1][3]
Phosphonium Salts PyBOP (Internal HOBt)DIPEADoes not cause guanidinylation side reactions, stable.
PyAOP (Internal HOAt)DIPEAHigh reactivity similar to HATU, clean reactions.

Note on Side Reactions: Uronium reagents like HATU and HCTU can sometimes cause guanidinylation of the N-terminal amine if used in large excess or if the coupling is very slow.[4] If this becomes a persistent issue, switching to a phosphonium reagent like PyBOP or PyAOP is a valid strategy.

Optimized Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling of Boc-o-tolyl-alanine in SPPS

This protocol outlines a robust method for incorporating Boc-o-tolyl-alanine using HATU-mediated coupling in a standard Fmoc-based solid-phase synthesis workflow. The principles are directly applicable to Boc-based synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Boc-o-tolyl-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed (typically using 20% piperidine in DMF).[4]

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve Boc-o-tolyl-alanine (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in a minimal volume of anhydrous DMF.

    • Add DIPEA (8 equivalents) to the mixture.

    • Allow the activation mixture to stand for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.[4]

    • Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring:

    • After 2 hours, take a small sample of resin beads (1-2 mg) and perform a Kaiser test.[14]

    • If Negative (colorless/yellow): The coupling is complete. Proceed to washing.

    • If Positive (blue): The coupling is incomplete. Continue agitating the reaction mixture and re-test every 2 hours. If the test remains positive after 4-6 hours, consider a double coupling (Step 5).

  • Double Coupling (Optional, if required):

    • Drain the reaction solvent.

    • Wash the resin with DMF (3 x 1 min).

    • Prepare a fresh activation mixture as described in Step 2 and add it to the resin.

    • Allow the second coupling to proceed for another 2-4 hours, or until a negative Kaiser test is achieved.

  • Washing:

    • Once the coupling is complete, drain the reaction solvent.

    • Wash the resin thoroughly with DMF (5 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step or final cleavage.

Protocol 2: The Kaiser (Ninhydrin) Test for Reaction Monitoring

This qualitative test is essential for determining the presence of free primary amines on the resin.[6]

Reagents:

  • Solution A: 16.5 mg of KCN diluted in 25 mL of water, with 1 mL of this solution then diluted in 49 mL of pyridine.[9]

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[9]

  • Solution C: 40 g of phenol in 20 mL of n-butanol.[9]

Procedure:

  • Place 10-15 beads of the peptide-resin into a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[9]

  • Heat the tube at 100-110°C for 5 minutes.[8][9]

  • Observe the color of the beads and the solution.

Interpretation of Results: [9]

  • Colorless/Yellow Beads & Solution: Negative result. Coupling is complete.

  • Intense Blue Beads & Solution: Strongly positive result. Coupling is incomplete or has failed.

  • Blue Beads, Colorless Solution: Incomplete coupling. Recouple or extend reaction time.

Mechanism Visualization

The following diagram illustrates the activation of a carboxylic acid by HATU, a critical step for successful coupling.

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Activation with HATU cluster_2 Step 3: Formation of Active Ester cluster_3 Step 4: Nucleophilic Attack RCOOH R-COOH (Boc-o-tolyl-alanine) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster + HOAt⁻ HOAt HOAt⁻ (from HATU) Urea Tetramethylurea ActiveEster->Urea + Tetramethylurea PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond + H₂N-Peptide Amine H₂N-Peptide

Sources

Technical Support Center: Strategies for Preventing Racemization of o-Methylphenylalanine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical challenge in peptide synthesis: preventing the racemization of o-methylphenylalanine. Due to the steric hindrance imparted by the N-methyl group, this amino acid is particularly susceptible to loss of stereochemical integrity during coupling reactions. This resource offers a combination of frequently asked questions (FAQs) for quick reference, a detailed troubleshooting guide for when you encounter issues, and validated experimental protocols to proactively minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Why is o-methylphenylalanine more prone to racemization than its non-methylated counterpart?

A1: The N-methyl group in o-methylphenylalanine introduces significant steric hindrance around the alpha-carbon. This bulkiness can slow down the desired peptide bond formation.[1] The prolonged exposure of the activated amino acid to the basic conditions of the coupling reaction increases the likelihood of racemization. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent attack by the incoming amine can then occur from either face, resulting in a mixture of L- and D-isomers.[1]

Q2: What is the principal mechanism of racemization for N-methylated amino acids like o-methylphenylalanine?

A2: The predominant pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate.[2][3] The activated carboxyl group intramolecularly cyclizes to form the oxazolone, which possesses an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton is abstracted, forming a planar enolate intermediate which is no longer chiral. The incoming amine can then attack this intermediate from either the top or bottom face, leading to the formation of both the desired L-isomer and the undesired D-isomer.[1][2] A secondary, less common pathway is direct enolization via proton abstraction from the activated amino acid.[1]

Q3: Which experimental factors have the most significant impact on the racemization of o-methylphenylalanine?

A3: Several factors are critical in controlling the stereochemical outcome of the coupling reaction:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.[1]

  • Base: The strength and steric hindrance of the base used for neutralization and to facilitate the reaction play a crucial role.[3]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[4]

  • Pre-activation Time: The duration for which the amino acid is activated before the addition of the amine component can influence the extent of racemization.[1]

Q4: Are there specific coupling reagents recommended for minimizing racemization of o-methylphenylalanine?

A4: Yes, for sterically hindered N-methylated amino acids, phosphonium-based and certain uronium/aminium-based reagents are highly recommended over standard carbodiimides.[1]

  • Highly Recommended: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency and low racemization potential, especially when used with additives like HOAt (1-Hydroxy-7-azabenzotriazole).[1][5][6]

  • Less Effective: Standard uronium reagents like HBTU and HCTU may be less effective for these challenging couplings.[7] While carbodiimides like DIC can be used, they must be paired with an effective racemization-suppressing additive such as HOAt or OxymaPure.[1]

Q5: How can I monitor the completion of a coupling reaction involving o-methylphenylalanine?

A5: The standard ninhydrin test is not suitable for monitoring the coupling to a secondary amine like an N-methylated amino acid, as it will not produce the characteristic color change. The bromophenol blue test is a reliable alternative for accurately assessing the completion of the reaction.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot and resolve high racemization levels observed during the incorporation of o-methylphenylalanine.

Diagram: Troubleshooting Workflow for High Racemization

G cluster_reagent Coupling Reagent & Additive Optimization cluster_base Base and Condition Optimization cluster_protocol Protocol Refinement start High Racemization Detected (>2%) reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base and Reaction Conditions reagent->base If racemization persists carbodiimide Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. HOAt is superior to HOBt. reagent->carbodiimide onium Switch to Phosphonium-based (e.g., PyAOP) or Uronium/Aminium (e.g., HATU, COMU). reagent->onium protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists base_type Using DIPEA or TEA? Switch to a weaker, hindered base (e.g., sym-collidine, NMM). base->base_type temperature Couple at lower temperature (e.g., 0°C). base->temperature end Racemization Minimized protocol->end preactivation Minimize pre-activation time before adding to the resin. protocol->preactivation neutralization Consider in situ neutralization protocols to avoid free base exposure. protocol->neutralization

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Troubleshooting Steps:
  • Evaluate Your Coupling Reagent and Additives:

    • If using carbodiimides (e.g., DCC, DIC): The addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[3] HOAt and OxymaPure are more effective than HOBt.[1]

    • If using onium salts (e.g., HBTU, HATU): While generally considered "low-racemization" reagents, the choice of the embedded additive is crucial. Reagents based on HOAt (like HATU) are superior to those based on HOBt (like HBTU) for suppressing racemization, especially for hindered amino acids.[5] For particularly challenging couplings, consider switching to a more potent phosphonium-based reagent like PyAOP or an Oxyma-based uronium salt like COMU.[1][6]

  • Scrutinize the Base and Reaction Conditions:

    • Base Selection: The base facilitates the abstraction of the α-proton, which is the key step in racemization. Stronger and less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate this process.[3] If high levels of racemization are observed, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3]

    • Temperature Control: Higher reaction temperatures increase the rate of most reactions, including racemization. While elevated temperatures, often used in microwave-assisted peptide synthesis, can overcome slow coupling kinetics, they can also lead to significant epimerization.[4] If possible, perform the coupling of o-methylphenylalanine at a lower temperature (e.g., 0°C or room temperature).

  • Refine Your Coupling Protocol:

    • Minimize Pre-activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization. Keep pre-activation times to a minimum (e.g., 2-5 minutes) before adding the mixture to the resin.[1]

    • Consider In Situ Neutralization: For Boc-based synthesis, in situ neutralization protocols can minimize the exposure of the activated amino acid to free base, thereby reducing the risk of racemization.[2]

Quantitative Data on Racemization

N-Acylated Amino AcidCoupling MethodBase% D-Isomer (Racemization)Reference
Z-Ala-MeLeu-OHMixed AnhydrideTEA (with Tosylate Salt)15%[1]
Z-Ala-Leu-OH (non-methylated)Mixed AnhydrideTEA (with Tosylate Salt)0.5%[1]
Z-Ala-MeLeu-OHDCC/HOSuFree base, no tertiary amine0% (not detected)[1]
Fmoc-His(Trt)-OHHBTU/HOBtDIPEA6.8%N/A
Fmoc-Cys(Trt)-OHHCTUDIPEA10-15%N/A

Note: The data for His and Cys are included to provide a broader context of racemization-prone amino acids.

Experimental Protocols

The following protocols are designed to minimize racemization during the incorporation of Fmoc-o-methylphenylalanine in solid-phase peptide synthesis (SPPS).

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for manual SPPS of peptides containing o-methylphenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-o-methylphenylalanine (4 equivalents)

  • HATU (3.9 equivalents)

  • N-methylmorpholine (NMM) or 2,4,6-collidine (8 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-o-methylphenylalanine (4 eq.) and HATU (3.9 eq.) in DMF. Add NMM or collidine (8 eq.).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes.

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test to check for completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Chiral Analysis of the Incorporated Amino Acid

This protocol describes a general method for determining the extent of racemization after peptide synthesis and cleavage.

Materials:

  • Crude peptide containing o-methylphenylalanine

  • 6 M HCl

  • Derivatization agent (e.g., Marfey's reagent, L-FDAA)

  • HPLC system with a chiral column or a standard C18 column for analyzing diastereomeric derivatives

Procedure:

  • Acid Hydrolysis: Place a small sample of the crude peptide in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to complete dryness.

  • Derivatization (Example using Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone, followed by 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction with 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Method: Develop a gradient method (e.g., Acetonitrile/Water with 0.1% TFA) that can resolve the diastereomeric derivatives of o-methylphenylalanine.

    • Standard: It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities and quantify the percentage of the D-isomer.

Conclusion

The successful incorporation of o-methylphenylalanine into peptides with minimal racemization is achievable through a careful selection of coupling reagents, additives, and reaction conditions. The steric hindrance of the N-methyl group necessitates the use of highly efficient coupling reagents like HATU or PyAOP, in conjunction with weaker, sterically hindered bases such as NMM or collidine. By optimizing these parameters and adhering to the protocols outlined in this guide, researchers can significantly enhance the stereochemical purity of their synthetic peptides, ensuring the desired biological activity and simplifying subsequent purification steps.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • MDPI. (2023).
  • Bocsci. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bocsci.
  • PubMed. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • AAPPTec. (2021). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • ChemRxiv. (2023). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
  • UCI Department of Chemistry. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Benchchem. (2025).
  • ResearchGate. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • ResearchGate. (2018). Racemization in peptide synthesis.
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • ChemPep. (2021). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Peptisyntha. (2015).
  • Springer Nature Experiments. (2021). Fmoc Test Protocols and Methods.
  • Benchchem. (2025).
  • ResearchGate. (2004). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A.
  • PubMed. (2005).
  • ACS Publications. (1995). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.
  • Semantic Scholar. (2023).
  • PubChem. (2023). N-Methylphenylalanine. PubChem.
  • Benchchem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.
  • ResearchGate. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • PubMed. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). PubMed.
  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

Sources

Technical Support Center: Purification Strategies for Peptides Containing o-Tolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, o-tolylalanine. The inclusion of o-tolylalanine introduces a significant increase in hydrophobicity due to its methyl group on the phenyl ring. This unique characteristic can present specific challenges during purification, particularly when using reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides for your research.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of o-tolylalanine-containing peptides, offering explanations and actionable solutions.

Issue 1: Poor Peak Shape or Peak Tailing in RP-HPLC

Question: My o-tolylalanine peptide shows significant peak tailing or a broad peak during RP-HPLC purification. What's causing this and how can I fix it?

Answer:

Poor peak shape is a frequent challenge when purifying hydrophobic peptides. The o-tolylalanine residue substantially increases the hydrophobicity of your peptide, leading to strong interactions with the C18 stationary phase.[1] This can result in slow desorption kinetics, causing the observed peak tailing. Additionally, secondary interactions between the peptide and residual silanols on the silica-based stationary phase can contribute to poor peak shape.[2][3]

Underlying Causes & Solutions:

  • Strong Hydrophobic Interactions: The primary cause is the robust interaction between the o-tolyl group and the stationary phase.

  • Secondary Silanol Interactions: Residual free silanols on the silica packing can interact with basic residues in your peptide, leading to tailing.[2][3]

  • Inadequate Ion-Pairing: Incomplete ion-pairing can result in mixed-mode interactions and distorted peak shapes.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: A higher concentration of acetonitrile (ACN) will likely be needed to elute your hydrophobic peptide. Experiment with a shallower gradient to improve separation.

    • Utilize an Effective Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is the standard choice. It protonates acidic side chains and forms ion pairs with basic residues, masking them from interacting with free silanols and improving peak shape.[4][5]

    • Consider Alternative Organic Modifiers: For very hydrophobic peptides, replacing or supplementing ACN with isopropanol can alter selectivity and improve peak shape.[6]

  • Increase Column Temperature:

    • Elevating the column temperature (e.g., to 40-60°C) can enhance the solubility of hydrophobic peptides and improve peak shape.[6] This also reduces the mobile phase viscosity, leading to better mass transfer and sharper peaks.[1]

  • Select an Appropriate Stationary Phase:

    • Wider Pore Size: For larger peptides, a stationary phase with a pore size of 300 Å or larger is recommended to allow for better interaction with the bonded phase.[2][3][6]

    • Alternative Column Chemistry: If peak tailing persists, consider a less hydrophobic stationary phase like C8 or C4, which may be more suitable for highly hydrophobic peptides.[1]

Issue 2: Co-elution with Deletion or Truncated Sequences

Question: I'm having difficulty separating my full-length o-tolylalanine peptide from closely related impurities, such as deletion sequences. How can I improve the resolution?

Answer:

Co-elution of similar peptide sequences is a common purification challenge. The significant hydrophobicity imparted by o-tolylalanine can sometimes diminish the retention time differences between the target peptide and its closely related impurities.

Strategies for Enhancing Resolution:

  • Shallow the Gradient: Employing a shallower gradient (e.g., a 0.5% or even 0.2% change in organic solvent per minute) will provide more time for the separation of closely eluting species.

  • Alter Selectivity:

    • Change the Organic Modifier: Switching from ACN to isopropanol or methanol can change the elution order and improve separation.[6]

    • Modify the Mobile Phase pH: Changing the mobile phase pH can alter the ionization state of the peptide and impact its retention, potentially improving resolution.[7]

  • Use High-Resolution Columns: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) offer higher efficiency and better resolving power.[2][3]

Experimental Workflow for Optimizing Resolution:

G cluster_0 Resolution Optimization Workflow start Initial Purification Shows Co-elution step1 Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->step1 step2 Evaluate Resolution step1->step2 step3 Change Organic Modifier (e.g., ACN to Isopropanol) step2->step3 Resolution Still Poor end Achieved Baseline Separation step2->end Resolution Improved step4 Evaluate Selectivity step3->step4 step5 Switch to High-Resolution Column (e.g., smaller particle size) step4->step5 Selectivity Not Improved step4->end Selectivity Improved step5->end

Caption: Workflow for improving separation of co-eluting species.

Issue 3: Low Peptide Recovery After Lyophilization

Question: After lyophilizing my purified o-tolylalanine peptide fractions, I'm observing very low recovery. What could be the reason?

Answer:

Low recovery of hydrophobic peptides after lyophilization is often due to irreversible adsorption to surfaces.[8] The hydrophobic nature of the o-tolylalanine residue can cause your peptide to adhere to glass and plastic surfaces.[9]

Troubleshooting Steps for Low Recovery:

  • Use Low-Adsorption Labware: Whenever possible, use siliconized or low-retention vials and tubes to minimize surface binding.[10]

  • Ensure Complete Solubilization Before Freezing: If your peptide has precipitated out of solution before lyophilization, it will not be efficiently recovered.

  • Proper Reconstitution: When redissolving your lyophilized peptide, you may need to add a small amount of an organic solvent like ACN or DMSO to your aqueous buffer to ensure complete solubilization.

  • Consider a Surfactant: For particularly problematic peptides, the addition of an MS-compatible surfactant can improve recovery.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for purifying a peptide containing o-tolylalanine?

A1: A reasonable starting point for a peptide with a single o-tolylalanine residue is a linear gradient of 5-65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. However, the optimal gradient is highly dependent on the overall peptide sequence. It is always advisable to perform an initial analytical "scouting" run with a steeper gradient (e.g., 5-95% ACN over 15 minutes) to determine the approximate retention time.[4] You can then design a shallower, more focused gradient around that retention time for preparative purification.

Q2: Are there any special considerations for the cleavage and deprotection of peptides with o-tolylalanine?

A2: The o-tolylalanine residue itself is generally stable to standard cleavage cocktails like Reagent K (TFA/thioanisole/water/phenol/ethanedithiol). However, the increased hydrophobicity of the full peptide may make it more prone to aggregation and precipitation during cleavage. Ensure efficient stirring and consider using a larger volume of the cleavage cocktail to maintain solubility.

Q3: How can I confirm the identity and purity of my final o-tolylalanine peptide?

A3: A combination of analytical methods is crucial for comprehensive characterization:

  • Analytical RP-HPLC: To assess purity. A pure peptide should ideally show a single, sharp peak.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[12]

  • Tandem MS (MS/MS): To confirm the amino acid sequence, including the correct incorporation of the o-tolylalanine residue.[12]

Summary of Recommended Analytical Conditions:

ParameterRecommendationRationale
Analytical Column C18, 1.8-3.5 µm particle size, 100-300 Å pore sizeProvides high resolution for accurate purity assessment.[2][3][6]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[4][5]
Mobile Phase B 0.1% TFA in AcetonitrileEffective eluent for hydrophobic peptides.[13]
Gradient Begin with a scouting gradient (e.g., 5-95% B in 15 min), then optimize.[4]To quickly determine the elution point and subsequently improve resolution.
Flow Rate 0.2-0.4 mL/min for analytical scale.Standard flow rates for typical analytical columns.
Detection 215 nm and 280 nm215 nm is optimal for detecting the peptide bond, while 280 nm can detect aromatic residues.[14]

Decision Logic for Purification Strategy:

G cluster_1 Purification Strategy Decision Tree start Crude o-Tolylalanine Peptide step1 Analytical RP-HPLC Scout Run start->step1 step2 Assess Purity & Retention Time step1->step2 step3 Preparative RP-HPLC (Shallow Gradient around RT) step2->step3 Purity < 95% step4 Fraction Collection step3->step4 step5 Purity Analysis of Fractions (Analytical HPLC & MS) step4->step5 step6 Pool Pure Fractions step5->step6 step7 Lyophilization step6->step7 Purity > 95% repurify Consider orthogonal method or re-purification step6->repurify Purity < 95% end High-Purity Peptide step7->end

Caption: Decision tree for a typical purification workflow.

We trust this guide will be a valuable resource in your research. For further inquiries or more specialized application support, please do not hesitate to contact our technical team.

References

  • Peptide Isolation – Method Development Considerations. Waters Corporation.[Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.[Link]

  • How to improve peptide purification by altering the mobile phase pH. Biotage.[Link]

  • Why it matters and how to get good peak shape. Agilent.[Link]

  • Why it matters and how to get good peak shape. Agilent.[Link]

  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs.[Link]

  • Enhanced recovery of lyophilized peptides in shotgun proteomics by using an LC-ESI-MS compatible surfactant. PubMed.[Link]

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate.[Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.[Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.[Link]

  • HPLC Troubleshooting Guide. Restek.[Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik.[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.[Link]

  • Peptide Synthesis Services. Elabscience.[Link]

  • Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs.[Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.[Link]

  • Overview of peptide and protein analysis by mass spectrometry. PubMed.[Link]

  • FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation.[Link]

  • Peptide Purification Overview. Nest Group.[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Boc-o-tolyl-alanine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the coupling of Boc-o-tolyl-alanine. The unique steric hindrance presented by the ortho-methyl group on the phenyl ring of this amino acid derivative requires specific strategic considerations to achieve high coupling efficiency. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address these challenges.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in achieving high yields when coupling Boc-o-tolyl-alanine is the significant steric bulk introduced by the ortho-methyl group.[1] This methyl group physically obstructs the approach of the nucleophilic amine of the coupling partner to the activated carboxyl group of the Boc-o-tolyl-alanine, thereby slowing down the rate of amide bond formation.[2][3] Standard coupling protocols that are effective for less hindered amino acids often prove insufficient, leading to incomplete reactions and low yields.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol with DCC/HOBt resulting in a low yield for Boc-o-tolyl-alanine?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the severe steric hindrance of Boc-o-tolyl-alanine.[2][4] The activated O-acylisourea intermediate formed is not reactive enough to couple efficiently with the sterically encumbered amine.[5] This can lead to side reactions such as the formation of unreactive N-acylurea, further reducing the yield.[4][5] For such demanding couplings, more powerful in-situ activating reagents are necessary.[2]

Q2: What are the initial indicators of a difficult coupling reaction with Boc-o-tolyl-alanine?

A2: Several signs can point to poor coupling efficiency:

  • Positive Qualitative Monitoring Tests: A positive Kaiser test (for primary amines) or a blue/green color in the bromophenol blue test after the coupling reaction indicates the presence of unreacted free amines on the resin.[1][6]

  • Low Final Peptide Yield: The overall yield of the desired peptide after cleavage and purification is significantly lower than expected.[1]

  • Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry will reveal the presence of peptides missing the o-tolyl-alanine residue.[1]

  • Multiple Peaks in HPLC: The High-Performance Liquid Chromatography (HPLC) profile of the crude product will likely show multiple peaks corresponding to the desired peptide and various deletion sequences.[1]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like Boc-o-tolyl-alanine?

A3: For sterically hindered amino acids, uronium/aminium-based reagents are demonstrably superior to carbodiimides.[7] Reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended.[2][7][8] HATU is often considered the most effective due to the formation of a highly reactive OAt-active ester, which is more capable of overcoming the steric barrier.[7][9] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[10]

Q4: Can I simply extend the reaction time to improve the yield?

A4: While extending the reaction time can help, it may not be sufficient on its own, especially with less potent coupling reagents.[2] Prolonged reaction times with some reagents can also increase the risk of side reactions, such as racemization.[11] A more effective strategy is to combine an extended reaction time with a more powerful coupling reagent and optimized reaction conditions.[2] In some cases, performing a "double coupling," where the coupling step is repeated with fresh reagents, is a highly effective strategy to drive the reaction to completion.[12]

Q5: How does the choice of base affect the coupling of Boc-o-tolyl-alanine?

A5: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred.[11] It is basic enough to facilitate the reaction without competing with the amine nucleophile. The use of a weaker base like sym-collidine may be considered in cases where there is a heightened risk of racemization.[11] The concentration of the base is also important; typically, 2-3 equivalents relative to the amino acid are used.[8]

Troubleshooting Guide: Low Coupling Yield

This guide provides a systematic approach to troubleshooting and optimizing the coupling of Boc-o-tolyl-alanine.

Diagram: Troubleshooting Workflow

G start Low Yield with Boc-o-tolyl-alanine reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No sol_reagent Switch to HATU, HCTU, or PyAOP. Rationale: More reactive active ester formation. reagent->sol_reagent Yes monitoring Inadequate Monitoring? conditions->monitoring No sol_conditions Increase reaction time (2-4h or overnight). Consider double coupling. Optimize base (DIPEA) concentration. conditions->sol_conditions Yes solvation Poor Solvation/ Aggregation? monitoring->solvation No sol_monitoring Use Kaiser test or Bromophenol Blue test to confirm coupling completion. monitoring->sol_monitoring Yes sol_solvation Use NMP or a DMF/DCM mixture. Consider microwave-assisted synthesis. solvation->sol_solvation Yes success Improved Yield solvation->success No, consult further. sol_reagent->success sol_conditions->success sol_monitoring->success sol_solvation->success G cluster_0 Activation cluster_1 Coupling Boc-o-tolyl-COOH Boc-o-tolyl-COOH Active_Ester Highly Reactive OAt-Ester Boc-o-tolyl-COOH->Active_Ester HATU, DIPEA HATU HATU DIPEA DIPEA (Base) Resin_Amine H₂N-Peptide-Resin Active_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Boc-o-tolyl-CO-NH-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Formation of a highly reactive OAt-ester intermediate with HATU.

References

  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. BenchChem.
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH. BenchChem.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides with Bulky Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing peptide aggregation, a common and often frustrating challenge, particularly when dealing with sequences rich in bulky hydrophobic residues.

Introduction to the Challenge

Peptides with a high content of hydrophobic amino acids—such as Leucine (Leu), Valine (Val), Isoleucine (Ile), and Phenylalanine (Phe)—have a strong tendency to aggregate.[1][2] This phenomenon is driven by the hydrophobic effect, where nonpolar side chains associate to minimize contact with aqueous environments, leading to the formation of stable, often insoluble, secondary structures like β-sheets.[1][3] This guide will equip you with the knowledge and protocols to anticipate, diagnose, and resolve aggregation-related issues throughout your experimental workflow.

Troubleshooting Guide: From Synthesis to Solubilization

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable, step-by-step solutions.

Issue 1: My lyophilized hydrophobic peptide won't dissolve in aqueous buffers.

This is one of the most frequent challenges encountered. The inability to achieve a clear, homogenous solution is a direct consequence of the peptide's inherent properties.

Probable Causes:

  • High Hydrophobicity: Peptides with over 50% hydrophobic residues often exhibit poor solubility in water.[2]

  • Strong Intermolecular Forces: Hydrophobic interactions and hydrogen bonding between peptide chains create stable aggregates that are resistant to dissolution.[2]

  • pH Close to Isoelectric Point (pI): When the buffer pH is near the peptide's pI, the net charge of the peptide is minimized, reducing its solubility.[2][4]

Step-by-Step Solubilization Protocol:

  • Initial Solvent Selection: The primary strategy is to first dissolve the peptide in a minimal amount of an organic solvent before introducing it to your aqueous buffer.[2]

    • Recommended Solvents:

      • Dimethyl Sulfoxide (DMSO): A powerful solvent for most hydrophobic peptides.[2][5][6]

      • Dimethylformamide (DMF): A suitable alternative to DMSO, particularly for peptides susceptible to oxidation.[2][5]

      • Acetonitrile (ACN): Another effective choice for solubilizing non-polar peptides.[2][5]

  • Dissolution Procedure:

    • Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[5][7]

    • Add a small volume of the chosen organic solvent to the vial to create a concentrated stock solution.

    • Gently vortex or sonicate the solution to aid dissolution. Sonication can help break up solid peptide particles.

  • Dilution into Aqueous Buffer:

    • Slowly add the concentrated peptide solution dropwise into your chilled, stirring aqueous buffer. This gradual dilution helps prevent the peptide from precipitating out of solution.

Visualizing the Solubilization Workflow

G cluster_start Initial State cluster_process Solubilization Process cluster_final Final Preparation Lyophilized_Peptide Lyophilized Peptide Add_Organic_Solvent Add Minimal Organic Solvent (DMSO, DMF, ACN) Lyophilized_Peptide->Add_Organic_Solvent Vortex_Sonication Vortex or Sonicate Add_Organic_Solvent->Vortex_Sonication Concentrated_Stock Concentrated Stock Solution Vortex_Sonication->Concentrated_Stock Aqueous_Buffer Stirring Aqueous Buffer Concentrated_Stock->Aqueous_Buffer Add Dropwise Final_Solution Final Working Solution Aqueous_Buffer->Final_Solution

Caption: Workflow for solubilizing hydrophobic peptides.

Issue 2: My peptide aggregates during solid-phase peptide synthesis (SPPS).

On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products.[1]

Symptoms:

  • Positive Kaiser test after coupling, indicating incomplete reaction.

  • Shrinking or clumping of the resin.[1]

  • Slow solvent filtration.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Recommendations
Improve Solvation Disrupts intermolecular hydrogen bonds.Switch from standard solvents like DCM to more polar options like DMF, NMP, or a 25% DMSO in DMF mixture.[6][8]
Incorporate Chaotropic Salts Disrupt hydrogen bonding networks.Add salts like LiCl or KSCN to coupling and washing steps.[8]
Use "Difficult Sequence" Strategies Introduce structural disruptions to the peptide backbone.Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues to break up secondary structure formation.
Elevated Temperature/Microwave Provides energy to overcome aggregation-induced kinetic barriers.Perform coupling reactions at higher temperatures or utilize microwave-assisted synthesis to speed up reactions and reduce aggregation time.[8][9]
Issue 3: My purified peptide precipitates out of solution during storage.

Even after successful solubilization, hydrophobic peptides can aggregate over time, leading to loss of material and activity.

Probable Causes:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation.[5][7]

  • Suboptimal Storage Conditions: Incorrect temperature, pH, or exposure to air can destabilize the peptide solution.[7][10]

  • Adsorption to Surfaces: Hydrophobic peptides can adsorb to the surface of plastic storage vials, reducing the effective concentration.[7][11]

Best Practices for Storage:

  • Aliquoting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.[5]

  • Temperature: For long-term storage, keep lyophilized peptides at -20°C or -80°C.[5][10][12] Once reconstituted, use quickly or store frozen.[7]

  • pH: Store peptide solutions in a slightly acidic, sterile buffer (pH 5-7).[5]

  • Vial Selection: Use glass vials or specially designed low-adsorption plastic vials for storing solutions of hydrophobic peptides.[7][11]

  • Inert Atmosphere: For peptides containing oxidation-prone residues (Cys, Met, Trp), consider purging the vial with nitrogen or argon before sealing.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for peptides with bulky hydrophobic residues?

A1: The main cause is the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, particularly β-sheets.[1] The presence of hydrophobic side chains from residues like Valine, Leucine, and Isoleucine promotes this process by driving the peptide chains into close proximity.[1]

Q2: How can I detect and quantify peptide aggregation in my samples?

A2: Several analytical techniques can be employed:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers from soluble aggregates of different sizes.[13][14][15]

  • Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.[13][15]

  • UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the formation of aggregates.[16][17]

Q3: What is the role of pH in managing the solubility of these peptides?

A3: The pH of the solution has a significant impact on the net charge of a peptide.[4] By adjusting the pH away from the peptide's isoelectric point (pI), you can increase its net charge, leading to greater electrostatic repulsion between peptide molecules and, consequently, improved solubility.[4][18] For acidic peptides, a basic pH is generally better for solubilization, while a more acidic pH is preferable for basic peptides.

Q4: Are there any chemical modifications I can make to my peptide to reduce its aggregation propensity?

A4: Yes, several strategies can be employed during synthesis:

  • Pseudoproline Dipeptides: Incorporating these dipeptides introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[19]

  • Backbone Protection: Using derivatives like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can prevent hydrogen bond formation.[9]

  • Solubilizing Tags: Adding a hydrophilic tag, such as a poly-arginine sequence, to the N- or C-terminus can improve the overall solubility of the peptide. This tag can often be cleaved off after purification.[1][3]

Q5: Can organic solvents denature my peptide?

A5: While organic solvents are excellent for disrupting hydrophobic interactions and solubilizing aggregated peptides, some can also disrupt the desired secondary or tertiary structure of larger, more complex peptides.[20][21][22] It is important to choose a solvent that is compatible with your downstream applications and to use the minimal amount necessary for solubilization.

References

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]

  • 5 must-know techniques for analyzing protein aggregation. APC. [Link]

  • Protein Aggregation Analysis. Intertek. [Link]

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. [Link]

  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Waters. [Link]

  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing. [Link]

  • Storing and Handling Peptides: Best Practices for Peptides. Peptide Sciences. [Link]

  • Preventing Protein Aggregation. Biozentrum. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • How Does PH Affect Protein Polymers?. Chemistry For Everyone - YouTube. [Link]

  • What solvents should be used during peptide purification? #lab #hplc #peptide #science. YouTube. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]

  • Prediction of the effect of pH on the aggregation and conditional folding of intrinsically disordered proteins with SolupHred and DispHred. bioRxiv. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. [Link]

  • Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment. ResearchGate. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • What is the significance of studying aggregation of a protein in organic solvent ??. ResearchGate. [Link]

  • Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. ResearchGate. [Link]

  • Basics: Protein solubilisation. The University of Manchester WordPress Websites & Blogs. [Link]

  • How Do Solvents Affect Protein Stability And Denaturation?. Chemistry For Everyone. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

Sources

"alternative coupling reagents for difficult sequences with o-tolylalanine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Peptide Synthesis

Navigating Difficult Couplings: Alternative Reagents for Sequences Containing o-Tolylalanine

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of challenging peptide sequences incorporating the sterically hindered amino acid, o-tolylalanine.

Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like DCC/HOBt often inefficient for sequences with o-tolylalanine?

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail to produce high yields when coupling sterically demanding amino acids like o-tolylalanine.[1][2][3] The bulky ortho-methyl group on the phenyl ring of o-tolylalanine physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[4] This steric hindrance significantly slows down the reaction kinetics, leading to incomplete coupling.[2][3] More potent activating reagents are necessary to overcome this energy barrier and achieve efficient amide bond formation.[2]

Q2: What are the most common issues encountered when synthesizing peptides with o-tolylalanine?

The primary challenges are:

  • Incomplete or Slow Coupling: The most frequent issue is the failure of the coupling reaction to go to completion, resulting in low yields and deletion sequences.[4]

  • Epimerization: Aggressive activation methods or prolonged reaction times at elevated temperatures, sometimes used to force the coupling, can increase the risk of racemization at the chiral center of the activated amino acid.[5][6]

  • Peptide Aggregation: Sequences containing multiple hydrophobic or bulky residues can aggregate on the solid support, making the reactive sites inaccessible.[4][7]

Q3: Which classes of coupling reagents are generally recommended for sterically hindered residues like o-tolylalanine?

For challenging couplings, phosphonium and aminium/uronium salt-based reagents are highly recommended over carbodiimides.[8][9] These reagents form highly reactive O-acylisourea, OAt, or OBt esters that can more effectively overcome the steric barrier presented by o-tolylalanine.[10] Reagents like HATU, HCTU, PyAOP, and COMU are particularly effective.[9][10]

Q4: Is it always necessary to use a more expensive coupling reagent for o-tolylalanine?

While more potent reagents often provide the best results, optimizing reaction conditions can sometimes improve the efficiency of less expensive options. Strategies include increasing the reaction time, performing a double coupling (repeating the coupling step immediately after the first), or using microwave-assisted peptide synthesis to increase reaction kinetics.[2][4] However, for consistently high yields and purity, especially in longer or more complex sequences, investing in a more advanced coupling reagent is generally advisable.[11]

Q5: How does the choice of solvent affect the coupling of o-tolylalanine?

The solvent plays a crucial role in solvating the growing peptide chain and the resin, which is essential for reaction efficiency.[12] For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[2] In some cases, using a solvent mixture, such as DCM/DMF/NMP, can be beneficial.[2]

Troubleshooting Guides & Advanced Protocols
Problem 1: Incomplete Coupling Detected by Positive Kaiser Test

A persistent blue or purple color in the Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying a failed or incomplete reaction.

G start Positive Kaiser Test recouple Perform a Double Coupling (Same Reagent) start->recouple retest1 Perform Kaiser Test recouple->retest1 switch_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) retest1->switch_reagent Still Positive proceed Proceed to Next Cycle retest1->proceed Negative retest2 Perform Kaiser Test switch_reagent->retest2 cap Cap Unreacted Amines (Acetic Anhydride) retest2->cap Still Positive retest2->proceed Negative cap->proceed stop STOP: Purify Truncated Sequence and Re-evaluate Strategy G cluster_0 HATU Activation cluster_1 COMU Activation a a b b a->b c c b->c d d e e d->e f f e->f

Caption: Simplified activation pathways for HATU and COMU.

The OAt-ester formed by HATU is highly reactive due to the electron-withdrawing nature and anchimeric assistance from the pyridine nitrogen in the HOAt moiety. [10][11]Similarly, the Oxyma-based ester formed by COMU is an extremely efficient acylating agent, making both reagents superior choices for difficult couplings. [5][16]

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Cetus Corporation. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis. Cetus Corporation Technical Guides.[Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.[Link]

  • Lee, Y., & Lee, Y. S. (2018). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 62(4), 283-294. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry.[Link]

  • Mespouille, L., & Nardello, V. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 17(18), 1698-1711. [Link]

  • ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.[Link]

Sources

Technical Support Center: Impact of the o-Tolyl Group on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers incorporating o-tolyl functional groups into peptide structures. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to navigate the unique challenges and opportunities presented by this modification. The introduction of an ortho-methylated phenyl ring introduces significant steric and electronic effects that can profoundly influence peptide synthesis, purification, and conformational behavior.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Concepts

This section addresses the core principles governing the structural impact of the o-tolyl group.

Question 1: What is the primary mechanism by which an o-tolyl group influences peptide secondary structure?

Answer: The primary mechanism is steric hindrance . The o-tolyl group, specifically the methyl group at the ortho position of the phenyl ring, acts as a bulky side chain. This bulkiness imposes significant conformational constraints on the peptide backbone.[1][2] It restricts the allowable values for the phi (φ) and psi (ψ) dihedral angles, effectively locking the local backbone into a more defined, rigid conformation. Unlike a standard phenylalanine residue, where the phenyl ring can rotate more freely, the ortho-methyl group clashes with the peptide backbone and adjacent residues, preventing certain rotational states and favoring others. This can disrupt or stabilize secondary structures depending on the context of the peptide sequence.[3][4]

Question 2: How does the o-tolyl group's influence compare to other bulky or constraining amino acids?

Answer: The o-tolyl group's effect is comparable to other sterically demanding, non-natural amino acids used to enforce specific conformations.[2][5] For example:

  • Compared to N-methylated amino acids: Both introduce steric clashes that can favor specific rotamers and influence cis/trans isomerization of the preceding peptide bond.[6] However, the o-tolyl group's bulk is further from the backbone nitrogen, primarily influencing local backbone angles rather than directly altering the peptide bond planarity.

  • Compared to β-branched amino acids (Val, Ile): The principle of steric hindrance near the backbone is similar.[3] However, the aromatic nature of the o-tolyl group also introduces potential for π-stacking or other non-covalent interactions, adding another layer of complexity to its conformational influence.

  • Compared to other constrained residues (e.g., in stapled peptides): While stapling creates a covalent macrocycle to stabilize a helix,[5] the o-tolyl group acts as a localized, non-covalent constraint.[2] Its effect is more subtle and highly dependent on its position within the sequence.

Question 3: Can the electronic properties of the o-tolyl group affect peptide structure?

Answer: Yes, although it is a secondary effect compared to sterics. The methyl group is weakly electron-donating, which can subtly influence the charge distribution and aromaticity of the phenyl ring.[7] This can modulate interactions with other aromatic residues (π-π stacking) or the local solvent environment. More significantly, the overall hydrophobicity of the group can drive the peptide to fold in a way that buries this residue within a hydrophobic core, indirectly promoting the formation of stable secondary structures.[8][9][10]

Part 2: Troubleshooting Guide - Synthesis & Structural Analysis

This section provides solutions to common problems encountered during the experimental workflow.

Synthesis and Purification

Question 4: I'm experiencing low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) when incorporating an o-tolyl-containing amino acid. What could be the cause and solution?

Answer: This is a common issue stemming from steric hindrance.[3]

  • Causality: The bulky o-tolyl group can physically block the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the resin. Standard coupling reagents and times may be insufficient to achieve complete reaction.

  • Troubleshooting Steps:

    • Extend Coupling Time: Double the standard coupling time for this specific residue to allow more time for the reaction to proceed to completion.

    • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to a more potent activator like HATU or HDMA.

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to react with any remaining uncoupled sites.[3]

    • Monitor with a Ninhydrin Test: After coupling, perform a qualitative ninhydrin test on a small sample of the resin. A blue color indicates the presence of free primary amines (incomplete coupling), signaling the need for a second coupling.

Question 5: My crude peptide containing an o-tolyl group shows significant aggregation and is difficult to purify via RP-HPLC. How can I resolve this?

Answer: Aggregation is a frequent challenge with hydrophobic peptides, and the o-tolyl group significantly increases hydrophobicity.[3][8]

  • Causality: The hydrophobic nature of the o-tolyl group promotes intermolecular association (aggregation), especially in aqueous solutions used for HPLC.[9] This can lead to poor solubility, low yield, and broad, poorly resolved peaks during purification.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Peptide Aggregation start Problem: Aggregation during Purification solubility Modify HPLC Solvents start->solubility Is peptide precipitating in aqueous mobile phase? disrupt Use Chaotropic Agents solubility->disrupt Still seeing broad peaks? result Improved Peak Resolution & Yield solubility->result Solved temp Adjust Temperature disrupt->temp Minor improvements? disrupt->result Solved temp->result Solved

Caption: Workflow for troubleshooting peptide aggregation during HPLC purification.

  • Solutions:

    • Modify Mobile Phase: Increase the initial percentage of organic solvent (e.g., acetonitrile) in your HPLC gradient. For highly hydrophobic peptides, consider adding 0.1% trifluoroacetic acid (TFA) or formic acid to both aqueous and organic phases to improve solubility.

    • Use "Magic Bullet" Solvents: Dissolve the crude peptide in a stronger, disaggregating solvent like hexafluoroisopropanol (HFIP) first, then dilute it into the initial HPLC mobile phase just before injection.

    • Optimize Temperature: Running the HPLC column at an elevated temperature (e.g., 40-60°C) can sometimes disrupt hydrophobic interactions and improve peak shape.

Structural Analysis

Question 6: The Circular Dichroism (CD) spectrum of my o-tolyl peptide is unusual and doesn't fit standard α-helix or β-sheet profiles. How do I interpret this?

Answer: This is an expected outcome. The strong local conformational bias from the o-tolyl group can induce non-canonical structures or distort canonical ones.

  • Causality: Circular dichroism in the far-UV region (190-250 nm) is highly sensitive to the peptide backbone conformation.[11] An α-helix gives a characteristic spectrum with negative bands near 222 nm and 208 nm and a positive band near 192 nm. A β-sheet shows a negative band around 218 nm and a positive band near 195 nm. A sterically constrained residue like o-tolyl can:

    • Induce a Turn: Force the peptide into a tight β-turn or γ-turn, which has a distinct CD signature that can be a mix of other structural features.[12]

    • Distort a Helix: If placed in a helical sequence, it can create a "kink" or local unwinding, altering the classic helical CD signal.

    • Aromatic Interference: The phenyl ring itself is a chromophore and can contribute to the CD signal, especially if it is held in a rigid, chiral environment by the ortho-methyl group. This contribution can overlap with the peptide backbone signal, complicating interpretation.[13]

  • Interpretation Strategy:

    • Deconvolution Software: Use deconvolution algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of secondary structure, but treat the results with caution. They are based on reference spectra from proteins without such modifications.

    • Comparative Analysis: Synthesize a control peptide with Phenylalanine or Alanine in place of the o-tolyl-containing residue. Subtracting the control spectrum or comparing the spectral shapes can help isolate the effect of the o-tolyl group.

    • Complementary Techniques: Rely on Nuclear Magnetic Resonance (NMR) spectroscopy for definitive, residue-specific structural information.[14][15] NMR can provide through-space proton distances (NOEs) that will unambiguously define the local conformation around the o-tolyl residue.

Question 7: I am trying to assign the NMR spectrum of my peptide, but the signals around the o-tolyl residue are complex or show multiple conformations. Why?

Answer: This complexity arises from slow rotation (on the NMR timescale) around the Cα-Cβ bond of the o-tolyl side chain or potential cis/trans isomerization of the preceding peptide bond.[6]

  • Causality: The steric bulk of the ortho-methyl group can create a high energy barrier for rotation of the phenyl ring. If this rotation is slow, you may see distinct sets of NMR signals for each stable rotational isomer (rotamer).[6] This leads to what appears to be multiple species in solution, even for a pure sample.

  • Troubleshooting & Analysis:

    • Variable Temperature (VT) NMR: Acquire 2D NMR spectra (like TOCSY and NOESY) at different temperatures.[16] If the multiple signal sets are due to slow rotation, increasing the temperature may cause them to coalesce into a single, averaged set of signals as the rotational barrier is overcome.

    • ROESY experiments: A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be useful for distinguishing between true conformational exchange and other phenomena.[15]

    • Focus on NOEs: The key to solving the structure is identifying unambiguous Nuclear Overhauser Effects (NOEs) between the o-tolyl protons (especially the methyl and ring protons) and protons on the peptide backbone or adjacent residues. These NOEs provide direct distance constraints that will define the residue's conformation regardless of the signal complexity.[17]

Part 3: Data Summary & Experimental Protocol

Expected Impact of o-Tolyl Substitution on Helical Peptides

The following table summarizes the expected quantitative changes one might observe when substituting a residue (e.g., Alanine) with an o-tolyl-containing amino acid in a model helical peptide, based on the principles of steric hindrance and conformational constraint.

ParameterControl Peptide (e.g., with Ala)o-Tolyl Peptide (Expected)Rationale
Helicity (%) from CD High (e.g., 70-80%)Lower (e.g., 40-50%) or DistortedSteric clash from the o-tolyl group can disrupt the regular i, i+4 hydrogen bonding pattern required for a stable α-helix.[5]
MRE at 222 nm (deg·cm²·dmol⁻¹) -25,000 to -30,000-10,000 to -15,000The mean residue ellipticity (MRE) at 222 nm is a direct measure of helical content; a decrease signifies loss of helicity.[11]
³J(Hα,Hβ) Coupling Constant (Hz) from NMR ~4-5 Hz~8-10 HzIn a canonical α-helix, the χ1 dihedral angle is typically in the gauche(-) conformation. The bulky o-tolyl group may force this angle into a trans conformation, which corresponds to a larger J-coupling constant.
Solubility in Aqueous Buffer HighLowThe large, hydrophobic o-tolyl group significantly decreases the overall polarity of the peptide, leading to reduced aqueous solubility and a higher tendency to aggregate.[8][9]
Protocol: Characterizing Secondary Structure using Circular Dichroism (CD) Spectroscopy

This protocol provides a self-validating workflow for analyzing a peptide containing an o-tolyl group.

1. Objective: To determine the secondary structure content of an o-tolyl-modified peptide and a control peptide in an aqueous buffer system.

2. Materials:

  • Lyophilized o-tolyl peptide and control peptide (high purity, >95% via HPLC).

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Spectroscopy-grade water.

  • CD Spectropolarimeter.

  • Quartz cuvette with a 1 mm path length.

  • Calibrated micropipettes.

3. Experimental Workflow Diagram:

Caption: Step-by-step workflow for CD spectroscopy analysis of modified peptides.

4. Step-by-Step Procedure:

  • Step 4.1: Accurate Concentration Determination (Self-Validation Step)

    • Prepare a stock solution of the peptide in buffer.

    • Causality: Accurate concentration is the most critical parameter for calculating Mean Residue Ellipticity (MRE). The o-tolyl group has a strong UV absorbance around 260-280 nm.

    • Measure the absorbance of your peptide solution at ~275 nm. Use the Beer-Lambert law (A = εcl) with the calculated extinction coefficient (ε) for your peptide to determine the precise molar concentration (c). Do not rely solely on the mass of the lyophilized powder, which can contain water and counter-ions.

  • Step 4.2: Instrument Setup and Blanking

    • Set the CD spectropolarimeter to scan from 260 nm down to 190 nm.

    • Parameters: 1 nm bandwidth, 0.5 nm step size, 2-second integration time.

    • Fill the 1 mm cuvette with the buffer solution. Run a blank scan (average of 3-5 accumulations). This spectrum will be your baseline.

  • Step 4.3: Sample Measurement

    • Prepare a final peptide concentration of ~20-50 µM in the buffer. The total absorbance should not exceed 1.0 at any wavelength to ensure reliable data.

    • Run the scan for the control peptide first, followed by the o-tolyl peptide, rinsing the cuvette thoroughly between samples.

    • Collect 3-5 scans for each peptide and average them to improve the signal-to-noise ratio.

  • Step 4.4: Data Processing and Conversion to MRE

    • Subtract the buffer blank spectrum from each of your averaged peptide spectra.

    • Convert the raw data (ellipticity in millidegrees, θ) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) Where:

      • θ is the observed ellipticity in degrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues.

      • l is the path length of the cuvette in centimeters (0.1 cm for a 1 mm cuvette).

    • Causality: MRE normalizes the data for concentration, path length, and peptide length, allowing for direct comparison between different peptides and with literature values.[11][13]

  • Step 4.5: Interpretation

    • Plot MRE vs. Wavelength for both peptides.

    • Visually compare the spectral shapes and the positions and magnitudes of the minima and maxima to assess the structural impact of the o-tolyl group.

    • Use a validated deconvolution server or software to estimate the secondary structure content, keeping in mind the caveats mentioned in Question 6.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • The Royal Society of Chemistry.
  • Hruby, V. J. (n.d.). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • (n.d.). Circular Dichroism Studies of Secondary Structure of Peptides.
  • BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains.
  • Royal Society of Chemistry. (n.d.). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • BenchChem. (n.d.).
  • Sreerama, N., & Woody, R. W. (2014). Circular dichroism of peptides. PubMed. [Link]

  • Cuthbertson, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]

  • Bolarinwa, O., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]

  • Gallou, F. (2019).
  • Peraro, L., Siegert, T. R., & Kritzer, J. A. (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC - NIH. [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.
  • (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy.
  • Trzepałka, E., Kowalczyk, W., & Lammek, B. (2004). Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs. PubMed. [Link]

  • (n.d.). peptide nmr.
  • Missirlis, D., et al. (n.d.). Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. PMC - PubMed Central. [Link]

  • Sherman, S. L., Fischer, K. C., & Garand, E. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. PubMed. [Link]

  • NMIMS Pharmacy. (n.d.).
  • Missirlis, D., et al. (2011). Effect of the peptide secondary structure on the peptide amphiphile supramolecular structure and interactions. PubMed. [Link]

  • Hoffmann, R., et al. (2001). Synthesis and NMR spectroscopy of peptides containing either phosphorylated or phosphonylated cis- or trans-4-hydroxy-L-proline. PubMed. [Link]

  • ChemRxiv. (n.d.).
  • MDPI. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Chiral Purity Analysis of Boc-o-tolyl-alanine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Imperative of Stereochemical Fidelity: Why Chiral Purity of Boc-o-tolyl-alanine Matters

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive or, in worst-case scenarios, contribute to adverse effects (the distomer).[1]

N-tert-butoxycarbonyl-o-tolyl-alanine (Boc-o-tolyl-alanine) is a protected, non-proteinogenic amino acid increasingly utilized as a key building block in the synthesis of complex peptides and chiral drug substances. Its tolyl moiety offers unique steric and electronic properties for designing novel therapeutics. Consequently, ensuring its enantiomeric purity is a critical quality attribute (CQA). The presence of the undesired enantiomer can introduce diastereomeric impurities into the final drug substance, complicating purification, reducing yield, and posing a significant regulatory and safety risk.[2]

High-Performance Liquid Chromatography (HPLC) has become the definitive technique for assessing enantiomeric purity due to its high resolution, sensitivity, and reproducibility.[1][3] This guide provides a comparative analysis of three distinct HPLC-based strategies for the chiral analysis of Boc-o-tolyl-alanine, grounded in scientific principles and validated by experimental data.

The Foundation: Principles of Enantioselective Chromatography

Separating enantiomers by standard chromatography is impossible because they possess identical physical properties (e.g., solubility, boiling point) in an achiral environment.[1] Chiral chromatography overcomes this by creating a stereoselective environment where the two enantiomers interact differently, leading to different retention times.[4][5] This is most commonly achieved through a Chiral Stationary Phase (CSP).

The prevailing theory for chiral recognition is the three-point interaction model , which posits that for stable diastereomeric complexes to form between the analyte and the CSP, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole forces).[6] The difference in the stability of these transient complexes for each enantiomer dictates the separation.

For N-protected amino acids like Boc-o-tolyl-alanine, two classes of CSPs are particularly powerful: Polysaccharide-based and Macrocyclic Glycopeptide-based phases.

Comparative Analysis of HPLC Methodologies

We will now compare three robust methods for determining the chiral purity of Boc-o-tolyl-alanine. Each protocol is presented with the scientific rationale behind the choice of column and mobile phase, followed by representative performance data.

Method A: The Workhorse - Polysaccharide-Based CSP

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are arguably the most versatile and widely used in chiral HPLC.[6][7][8] The chiral recognition mechanism arises from the polymer's helical structure, which forms chiral grooves and cavities.[9] Interactions are typically a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the phenylcarbamate derivatives on the polysaccharide backbone.[9][10]

Experimental Protocol: Method A

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA / IC). Immobilized phases offer greater solvent compatibility compared to older coated phases.[6][9]

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Rationale: This is a typical normal-phase elution mode. Hexane is the weak solvent, while the alcohol (2-propanol) acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. TFA is a strong ion-pairing agent that protonates the carboxylic acid of the analyte, sharpening peak shape and often enhancing interaction with the CSP.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm (for the amide and phenyl chromophores)

  • Sample Preparation: Dissolve sample in mobile phase at a concentration of 1.0 mg/mL.

Performance Data: Method A

Parameter(S)-Boc-o-tolyl-alanine(R)-Boc-o-tolyl-alaninePerformance Metric
Retention Time (t_R)8.52 min10.21 minSelectivity (α): 1.23
Tailing Factor (T_f)1.11.2Resolution (R_s): 3.15
Peak Area (for 99.5% e.e.)1990 mAUs10 mAUsAnalysis Time: ~12 min

Expert Insights & Causality:

  • Pros: Polysaccharide CSPs offer broad selectivity and are often the first choice for screening. The high resolution achieved is ideal for accurately quantifying very low levels of the undesired enantiomer.

  • Cons: The use of normal-phase solvents like hexane can be a drawback in terms of cost, safety, and instrument compatibility (requiring solvent switching from reversed-phase systems). The method can sometimes have longer equilibration times.

Method B: The Versatile Alternative - Macrocyclic Glycopeptide CSP

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are renowned for their multimodal capabilities, operating in reversed-phase, polar organic, and normal-phase modes.[11][12] Their complex structure provides a multitude of interaction sites, including hydrophobic pockets, ionizable groups (amino and carboxyl), and aromatic rings, making them highly effective for polar and amphoteric molecules like amino acids.[13][14]

Experimental Protocol: Method B

  • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T). This CSP is particularly successful for resolving N-protected amino acids.[11][15]

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

    • Rationale: This is a polar ionic mode (PIM) separation. Methanol serves as the bulk solvent. The small amounts of acid (acetic acid) and base (triethylamine) control the ionization state of both the analyte's carboxyl group and the CSP's amino/carboxyl groups, which is critical for achieving chiral recognition.[12]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve sample in methanol at a concentration of 1.0 mg/mL.

Performance Data: Method B

Parameter(S)-Boc-o-tolyl-alanine(R)-Boc-o-tolyl-alaninePerformance Metric
Retention Time (t_R)5.15 min6.33 minSelectivity (α): 1.28
Tailing Factor (T_f)1.01.1Resolution (R_s): 2.80
Peak Area (for 99.5% e.e.)1990 mAUs10 mAUsAnalysis Time: ~8 min

Expert Insights & Causality:

  • Pros: This method is faster and uses more common, less hazardous solvents than Method A. Macrocyclic glycopeptide columns are known for their robustness and can often resolve compounds that are difficult on polysaccharide phases.[11] Their compatibility with LC-MS is a significant advantage.

  • Cons: The selectivity can be highly sensitive to the concentration and ratio of acidic/basic modifiers, requiring careful method development and mobile phase preparation.

Method C: The Indirect Approach - Pre-column Derivatization

This strategy circumvents the need for a chiral column entirely. The enantiomers of Boc-o-tolyl-alanine are first reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers now have different physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).[16]

Experimental Protocol: Method C

  • Derivatization Step:

    • Reagent: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC). This reagent reacts with the secondary amine that can be transiently formed from the Boc-protected amino acid under specific conditions, or more commonly, the Boc group is removed first, and the free amine is derivatized. For simplicity, we assume derivatization of the free amino acid after Boc-group removal.

    • Procedure:

      • Accurately weigh ~5 mg of Boc-o-tolyl-alanine standard into a vial.

      • Add 1 mL of 50% TFA in Dichloromethane to remove the Boc group. Let stand for 30 min, then evaporate to dryness.

      • Reconstitute the residue in 1 mL of borate buffer (pH 8.5).

      • Add 1 mL of a 1 mg/mL solution of FLEC in acetone.

      • Vortex and heat at 40 °C for 30 minutes.

      • Cool and inject into the HPLC system.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. A: 0.1% TFA in Water, B: Acetonitrile. Gradient: 30% B to 80% B over 20 minutes.

    • Rationale: A standard reversed-phase gradient is used to separate the now diastereomeric, and typically more hydrophobic, derivatives.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (due to the fluorenyl group).

Performance Data: Method C

ParameterFLEC-(S)-o-tolyl-alanineFLEC-(R)-o-tolyl-alaninePerformance Metric
Retention Time (t_R)15.4 min16.1 minSelectivity (α): 1.05
Tailing Factor (T_f)1.21.2Resolution (R_s): 1.80
Peak Area (for 99.5% e.e.)1990 mAUs10 mAUsAnalysis Time: ~25 min (including gradient re-equilibration)

Expert Insights & Causality:

  • Pros: Highly cost-effective as it utilizes ubiquitous C18 columns. The derivatization often enhances UV sensitivity.[17]

  • Cons: The sample preparation is complex and time-consuming. There is a risk of incomplete reaction, side-product formation, or racemization during the derivatization step. The chiral purity of the derivatizing agent itself is critical and must be verified.[4]

Ensuring Trustworthiness: The Role of Method Validation

A chromatographic method is only reliable if it is validated to be fit for its intended purpose. All chiral purity methods must undergo validation according to regulatory guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) and Q14.[18][19][20]

A self-validating system for chiral purity must demonstrate:

  • Specificity: The ability to resolve the two enantiomers from each other and from any other potential impurities. This is confirmed by analyzing a racemic mixture.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is the most critical parameter for a purity method. A typical acceptance criterion is a signal-to-noise ratio of ≥10.[21]

  • Precision: The closeness of agreement between a series of measurements. For the minor enantiomer at the LOQ, an RSD of <20% is often acceptable.[21]

  • Linearity: A linear relationship between the peak area of the minor enantiomer and its concentration over a specified range (e.g., from LOQ to 1.0% of the major enantiomer concentration).

  • Accuracy: The closeness of the measured value to the true value, often assessed by spiking a pure sample of the desired enantiomer with known amounts of the undesired enantiomer.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C), demonstrating its reliability for routine use.[20]

Before any sample analysis, a System Suitability Test (SST) must be performed. This involves injecting a standard (typically the racemic mixture) to verify that the chromatographic system is performing adequately. Critical SST parameters include resolution (Rs > 2.0 is often desired for baseline separation), peak tailing, and injection precision.[21]

Visualizing the Workflow and Decision Process

To aid in understanding and implementation, the following diagrams illustrate the analytical workflow and a decision-making process for method selection.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh Sample and Racemic Standard p2 Dissolve in Appropriate Solvent (e.g., Mobile Phase) p1->p2 h1 System Equilibration p2->h1 h2 Perform System Suitability Test (SST) Inject Racemic Standard h1->h2 h3 Verify SST Criteria (Resolution, Tailing, etc.) h2->h3 h4 Inject Sample(s) h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate % Enantiomeric Impurity and/or Enantiomeric Excess (% e.e.) d1->d2 d3 Generate Final Report d2->d3

Caption: General workflow for chiral purity analysis by HPLC.

DecisionTree start Start: Need Chiral Purity of Boc-o-tolyl-alanine q1 Do you have access to Chiral HPLC Columns? start->q1 q2 Priority: Highest Resolution & Method Robustness? q1->q2 Yes methodC Method C: Pre-column Derivatization with Achiral C18 q1->methodC No q3 Priority: Speed & LC-MS Compatibility? q2->q3 No methodA Method A: Polysaccharide CSP q2->methodA Yes q3->methodA No methodB Method B: Macrocyclic Glycopeptide CSP q3->methodB Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

The determination of chiral purity for key intermediates like Boc-o-tolyl-alanine is non-negotiable in modern drug development.

  • For maximum resolution and reliability , particularly for reference methods or when quantifying trace-level impurities, Method A (Polysaccharide CSP) is highly recommended. Its broad applicability makes it a staple in chiral analysis.

  • For higher throughput screening, routine quality control, or when LC-MS compatibility is required , Method B (Macrocyclic Glycopeptide CSP) offers an excellent, often faster, alternative with a different and complementary selectivity profile.

  • Method C (Pre-column Derivatization) should be considered only when specialized chiral columns are unavailable or as an orthogonal method for confirmation. While cost-effective from a hardware perspective, the increased labor and potential for analytical error during derivatization must be carefully managed.

Ultimately, the choice of method depends on the specific application, available instrumentation, and desired performance characteristics. Regardless of the method chosen, a thorough, ICH-compliant validation is the bedrock that ensures the data is trustworthy, reproducible, and defensible.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99–117. [Link]

  • Omics Online. Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]

  • Lee, S. D., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182. [Link]

  • Reddy, B., & Reddy, Y. R. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Fedorova, O. V., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(1), 86-95. [Link]

  • Esquivel, J. B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Preparative Biochemistry and Biotechnology, 28(1), 77-92. [Link]

  • Phenomenex Inc. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Tang, J., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(2), 431. [Link]

  • Jámbor, A., & Guttman, A. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of separation science, 32(15-16), 2646–2652. [Link]

  • ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Chiralpedia. Chiral chromatography. [Link]

  • Berthod, A., et al. (1996). Reversal of enantiomeric elution order on macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 731(1-2), 123-135. [Link]

  • ResearchGate. (2018). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • LCGC International. (2021). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]

  • Ilisz, I., & Péter, A. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245–277. [Link]

  • ResearchGate. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Ilisz, I., et al. (2006). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. Journal of Separation Science, 29(10), 1305-1327. [Link]

  • American Pharmaceutical Review. (2002). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • ResearchGate. (2005). Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. [Link]

  • ResearchGate. Macrocyclic Glycopeptide Chiral Stationary Phases. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Welch, C. J., et al. (2010). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Chromatography B, 878(2), 201-207. [Link]

  • Bhushan, R. (2018). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Journal of Laboratory and Precision Medicine. [Link]

  • Avesis. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Phenomenex Inc. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ResearchGate. HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. [Link]

Sources

A Comparative Guide to Boc and Fmoc Strategies for o-Tolylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern chemical biology and therapeutic design.[] UAAs like O-methyl-L-tyrosine, or o-tolylalanine, offer unique steric and electronic properties, serving as invaluable probes for studying protein structure and function or for creating peptides with enhanced stability and novel biological activities. The successful synthesis of peptides containing such sterically hindered residues is critically dependent on the chosen solid-phase peptide synthesis (SPPS) strategy.

The two dominant methodologies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, offer distinct advantages and disadvantages.[2] This guide provides an in-depth, objective comparison of these two strategies specifically for the incorporation of o-tolylalanine, supported by experimental logic and procedural outlines to inform your synthetic approach.

Core Principles: A Dichotomy of Protection Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which define the chemical environments used for deprotection throughout the synthesis.[2][3]

The Boc/Bzl Strategy: A Classic Approach

The Boc strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Each cycle of amino acid addition involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][4] Permanent side-chain protecting groups are generally benzyl-based (Bzl), which are stable to the repeated TFA treatments but require a very strong, hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[2][5] This system relies on a gradient of acid lability.[2][6]

The Fmoc/tBu Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group to protect the α-amino terminus.[2][] This group is efficiently removed by a secondary amine base, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the side chains.[] These side-chain groups remain intact during the basic Fmoc deprotection steps and are removed concurrently with cleavage from the resin using TFA.[] This represents a truly orthogonal protection scheme, where the conditions for Nα-deprotection and final cleavage are chemically distinct.[][10]

Head-to-Head Comparison for o-Tolylalanine Incorporation

The choice of strategy has profound implications when incorporating a sterically demanding residue like o-tolylalanine. The ortho-methyl group on the phenyl ring presents a significant steric barrier adjacent to the site of peptide bond formation, influencing everything from coupling efficiency to the potential for side reactions.

FeatureBoc StrategyFmoc StrategyAnalysis for o-Tolylalanine Incorporation
Nα-Deprotection 25-50% TFA in DCM.[4]20% Piperidine in DMF.[8]The tolyl group is stable to both conditions. However, the repeated acid exposure in Boc chemistry can be detrimental to other sensitive residues in the peptide.
Orthogonality Non-orthogonal; relies on graduated acid lability.[6]Fully orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[][10]Fmoc strategy's true orthogonality is a major advantage, preventing potential damage to acid-sensitive side-chain protecting groups during synthesis.[10]
Coupling Reagents Traditionally DCC/HOBt.[]Compatible with modern high-efficiency reagents (HATU, HBTU, HCTU, PyBOP).[][11][12]This is a critical differentiator. The high reactivity of aminium/uronium salts like HATU is crucial for overcoming the steric hindrance of o-tolylalanine and achieving high coupling yields.[8][12]
Potential Side Reactions - Alkylation of sensitive residues (Trp, Met) by tert-butyl cations.[13] - Cumulative acid-catalyzed side-chain degradation.[14]- Aspartimide formation (Asp sequences).[13][15] - Diketopiperazine formation (at dipeptide stage).[12] - Piperidine adducts.[15]The milder conditions of Fmoc chemistry generally result in fewer side products and higher crude purity.[6][] While Fmoc has its own set of sequence-dependent side reactions, they are often manageable with optimized protocols.
Crude Purity & Yield Can be higher for very hydrophobic, aggregation-prone sequences.[] Typical: 75-85%.[13]Generally higher crude purity due to milder conditions.[6] Typical: 70-90%.[13] High-efficiency coupling leads to higher overall yields.[]For a hindered but not excessively hydrophobic residue like o-tolylalanine, the Fmoc strategy's higher coupling efficiency typically translates to superior yields and purity.
Cleavage Conditions Harsh (e.g., HF, TFMSA). Requires specialized equipment.[5]Mild (e.g., TFA with scavengers).[12]Fmoc strategy's mild cleavage is compatible with a wider range of post-translational modifications and avoids the use of highly hazardous HF.[14]
Automation Less common due to corrosive reagents and specialized cleavage.Highly amenable to automation due to mild chemistry and UV-monitoring of Fmoc deprotection.[10][14]Fmoc is the undisputed choice for automated synthesis, enabling high-throughput production of o-tolylalanine-containing peptides.

Experimental Workflows: A Visual Comparison

The cyclical nature of SPPS is best illustrated through workflows. The following diagrams depict a single cycle of amino acid incorporation for both strategies.

Boc-SPPS Workflow for o-Tolylalanine

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Start Peptide-Resin (Free Amine) Coupling Couple Boc-o-Tol-OH (DCC/HOBt or DIC/HOBt) Start->Coupling 1. Acylation Wash1 Wash (DCM/DMF) Coupling->Wash1 Deprotection Boc Deprotection (25-50% TFA in DCM) Wash1->Deprotection 2. Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralize (e.g., 5% DIEA in DCM) Wash2->Neutralization 3. Neutralization Wash3 Wash (DCM/DMF) Neutralization->Wash3 NextCycle Ready for Next Coupling Wash3->NextCycle

Boc-SPPS cycle for o-tolylalanine incorporation.
Fmoc-SPPS Workflow for o-Tolylalanine

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Start Peptide-Resin (Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-o-Tol-OH (e.g., HATU/DIPEA) Wash1->Coupling 2. Acylation Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Deprotection Wash2->NextCycle

Fmoc-SPPS cycle for o-tolylalanine incorporation.

Detailed Experimental Protocols

The following protocols outline a single coupling cycle. Note: These are generalized protocols; reaction times and reagent equivalents may require optimization based on the specific sequence and scale.

Protocol 1: Boc-SPPS Incorporation of o-Tolylalanine

This protocol assumes synthesis is proceeding on a peptide-resin with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-o-tolylalanine-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add this solution to the drained resin. Then, add DIC (3 eq.) dissolved in DCM.

    • Causality: HOBt is added to suppress racemization and prevent side reactions like dehydration of Asn and Gln residues.[16] DIC is a carbodiimide that activates the carboxylic acid to form a reactive intermediate for acylation.[16]

  • Coupling Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, the coupling may be repeated.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.[4]

    • Causality: TFA is a moderately strong acid that cleaves the acid-labile Boc group, exposing the N-terminal amine for the next coupling step.[4][17]

  • Washing: Drain the deprotection solution and wash the resin with DCM (5x) to remove residual TFA.

  • Neutralization: Wash the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x, 5 minutes each) to neutralize the protonated amine (ammonium salt).

    • Causality: The free amine base is required for the subsequent nucleophilic attack during the next coupling cycle.

  • Final Washing: Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.

Protocol 2: Fmoc-SPPS Incorporation of o-Tolylalanine

This protocol assumes synthesis is proceeding on a peptide-resin with an N-terminal Fmoc group.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[8] A two-step treatment (e.g., 3 min + 17 min) is common.

    • Causality: The secondary amine base cleaves the base-labile Fmoc group, liberating the N-terminal amine.[] The resulting dibenzofulvene byproduct is scavenged by piperidine.[14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Coupling Solution Preparation: In a separate vessel, pre-activate the amino acid by dissolving Fmoc-o-tolylalanine-OH (3-5 eq.), HATU (2.9-4.9 eq.), and a hindered base like DIEA or Collidine (6-10 eq.) in DMF. Allow to react for 1-5 minutes.

    • Causality: HATU is a highly efficient aminium-based coupling reagent that converts the carboxylic acid into a highly reactive OAt-ester, which rapidly acylates the free amine with minimal racemization, crucial for the sterically hindered o-tolylalanine.[8][11][12]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. Monitor for completion (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Conclusion and Recommendations

While both Boc and Fmoc strategies can be used to incorporate o-tolylalanine, the evidence and practical considerations overwhelmingly favor the Fmoc/tBu strategy for this application.

The primary advantages of the Fmoc approach are its milder reaction conditions and true orthogonality, which preserve the integrity of the peptide chain and any sensitive side-chain functionalities.[][10] Most critically, the Fmoc strategy is compatible with a modern arsenal of highly potent coupling reagents, such as HATU and HCTU.[8] These reagents are exceptionally effective at overcoming the steric hindrance presented by the ortho-methyl group of o-tolylalanine, ensuring high coupling efficiencies where older methods might fail. This leads to higher crude purity, greater overall yield, and a more reliable synthesis.[6][]

The Boc strategy, while effective for certain hydrophobic sequences prone to aggregation[], presents significant disadvantages. The repeated use of strong acid for deprotection and the necessity of hazardous HF for final cleavage make it a harsher and less versatile method.[5][13] For a specialized, non-canonical residue like o-tolylalanine, the precision, mildness, and efficiency of the Fmoc/tBu protocol make it the superior choice for the vast majority of research and development applications.

References

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • BenchChem. A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis.

  • Merck Millipore. Novabiochem® Coupling reagents.

  • J&K Scientific LLC. BOC Protection and Deprotection.

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Fmoc Peptide Synthesis: The Role of Non-Natural Amino Acids.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • Aapptec Peptides. Coupling Reagents.

  • BenchChem. A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.

  • Fisher Scientific. Amine Protection / Deprotection.

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.

  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

  • BenchChem. Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.

  • BenchChem. Fmoc vs. Boc: A Head-to-Head Comparison for the Synthesis of PEGylated Peptides.

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein Science, 20(10), 1650-1663.

  • Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 441-452.

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.

  • BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins.

  • Slideshare. T boc fmoc protocols in peptide synthesis.

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.

  • Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.

  • Coin, I., et al. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 2(12), 3247-3256.

  • CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.

  • Le, T. P., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1143-1148.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • van der Vlist, J., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 76(11), 4386-4401.

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.

  • ResearchGate. (2019). General procedure: Fmoc-strategy SPPS and solution-phase...

  • Tale, R. H., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Synlett, 25(10), 1437-1440.

Sources

A Comparative Guide to the Conformational Analysis of Peptides: o-Tolylalanine vs. Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the precise control of molecular conformation is paramount to achieving desired activity, selectivity, and metabolic stability. While the canonical 20 amino acids provide a foundational toolkit, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to engineer peptides with superior pharmacological properties.[1] This guide provides an in-depth comparative analysis of peptides containing the natural amino acid Phenylalanine (Phe) versus its sterically hindered analogue, o-tolylalanine (o-Tol).

The central thesis of this guide is that the ortho-methyl group of o-Tol acts as a powerful conformational restraint, locking the side-chain dihedral angles and pre-organizing the peptide backbone. This seemingly minor modification has profound implications, often leading to enhanced proteolytic resistance and improved receptor binding affinity. We will explore the causality behind these effects, provide supporting experimental data, and detail the key analytical workflows required to characterize these conformational differences.

The Foundational Difference: Steric Hindrance as a Conformational Switch

The primary distinction between Phenylalanine and o-tolylalanine lies in a single methyl group at the ortho position of the aromatic ring. In Phenylalanine, the phenyl ring has significant rotational freedom around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds. In contrast, the ortho-methyl group of o-Tol creates a significant steric clash with the peptide backbone, severely restricting rotation around the chi1 axis. This constraint is the fundamental driver of the divergent conformational behaviors of peptides incorporating these two residues.

G cluster_phe Phenylalanine (Phe) cluster_tol o-Tolylalanine (o-Tol) phe Flexible Side Chain Broad Chi1/Chi2 Distribution steric_hindrance Ortho-Methyl Group Introduces Steric Hindrance tol Restricted Side Chain Constrained Chi1 Angle steric_hindrance->tol Leads to Conformational Rigidity

Caption: Structural origins of conformational differences between Phe and o-Tol.

This imposed rigidity is not a liability but a strategic tool. By constraining the side chain, o-Tol can force the local peptide backbone into a more defined secondary structure, such as a β-turn or a specific helical conformation, which may be essential for biological activity.

A Triad of Analysis: An Integrated Experimental Approach

A comprehensive conformational analysis cannot rely on a single technique. Instead, a complementary triad of methods—NMR spectroscopy, Circular Dichroism, and Computational Modeling—is required to build a complete picture from the atomic level to global secondary structure. Each technique provides a unique piece of the puzzle, and their integration is key to a robust structural hypothesis.

G cluster_analysis Conformational Analysis synthesis Peptide Synthesis (Phe vs. o-Tol) purification Purification & Validation (HPLC/MS) synthesis->purification nmr NMR Spectroscopy (Atomic Resolution) purification->nmr cd Circular Dichroism (Global Secondary Structure) purification->cd comp Computational Modeling (Energy Landscape) purification->comp integration Data Integration & Structural Elucidation nmr->integration cd->integration comp->integration implications Biological Implications (Stability, Affinity) integration->implications

Caption: Integrated workflow for comparative conformational analysis.

Experimental Deep Dive & Comparative Data

This section provides validated protocols and expected comparative data for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[2][3] Through-space correlations from NOESY experiments and dihedral angle restraints from coupling constants provide the necessary data for structural calculations.

Step-by-Step Protocol: 2D NMR Analysis

  • Sample Preparation:

    • Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5) to a final concentration of 0.5-2 mM.

    • Ensure sample purity (>95%) by analytical HPLC and confirm mass by mass spectrometry.

    • Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To assign spin systems for each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): With a mixing time of 150-300 ms to identify short-range (<5 Å) proton-proton distances. This is critical for defining the side-chain orientation and backbone folds.[4]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve proton signals via the attached carbon atom, aiding in resonance assignment.

  • Data Analysis & Structure Calculation:

    • Process and analyze spectra using software like NMRPipe/Sparky or TopSpin.

    • Assign all proton and carbon resonances sequentially.

    • Identify and quantify NOE cross-peaks. For o-Tol peptides, expect strong, unambiguous NOEs between the ortho-methyl protons and backbone protons, which will heavily constrain the chi1 angle.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures consistent with the experimental NOE distance restraints and any other measured angular restraints.

Comparative Data Summary: NMR Observables

ParameterPhenylalanine (Phe) Peptideo-Tolylalanine (o-Tol) PeptideRationale
Key NOE Signals Broad or multiple NOEs from aromatic ring protons to backbone protons, indicating conformational averaging.Strong, well-defined NOEs from the ortho-methyl protons to the Hα and NH protons of the same residue and potentially i-1 residue.The fixed position of the methyl group in o-Tol provides a powerful and unambiguous distance restraint.
Chi1 (χ¹) Angle Populates multiple rotameric states (e.g., g+, g-, trans), often in dynamic equilibrium.Heavily restricted to a single, well-defined rotameric state to avoid steric clash.The ortho-methyl group sterically blocks most rotational possibilities around the Cα-Cβ bond.
Backbone Conformation Tends to be flexible unless constrained by other residues in a defined secondary structure.Often induces a local turn or bend in the peptide backbone to accommodate the sterically demanding side chain.The rigid side chain acts as a "scaffold," forcing the more flexible backbone to adapt.
Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the overall secondary structure of a peptide.[5][6] It provides a global view of the peptide's conformation, complementing the atomic-level detail from NMR.

Step-by-Step Protocol: CD Secondary Structure Analysis

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate). The buffer must be transparent in the far-UV region (190-250 nm).[7][8]

    • Determine the precise peptide concentration using UV absorbance (at 280 nm if Trp/Tyr are present) or quantitative amino acid analysis.

    • Prepare a final sample with a concentration of ~0.1-0.2 mg/mL in a 1 mm pathlength quartz cuvette.

  • Data Acquisition:

    • Record the CD spectrum from 260 nm down to ~190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (millidegrees) to Mean Residue Molarity ([θ]) in units of deg·cm²·dmol⁻¹.

    • Analyze the spectral shape to identify characteristic secondary structures.[9]

    • Use deconvolution algorithms (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil.

Comparative Data Summary: CD Spectra

Secondary StructureCharacteristic CD Signal (Wavelength, nm)Phenylalanine (Phe) Peptideo-Tolylalanine (o-Tol) Peptide
α-Helix Positive max at ~192 nm, negative minima at ~208 and ~222 nm.[6]May show weak helical propensity or be predominantly random coil.Often shows a significant increase in helicity, indicated by stronger signals at 208/222 nm.
β-Sheet / Turn Negative minimum around 215-218 nm.May adopt β-structure depending on the sequence, but often flexible.Frequently induces a well-defined β-turn or sheet structure, showing a clear minimum at ~218 nm.
Random Coil Strong negative minimum around 198-200 nm.Often the dominant conformation for short, unconstrained peptides.The random coil component is typically significantly reduced compared to the Phe analogue.
Computational Modeling

Principle: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations explore the potential energy landscape of a peptide, predicting stable conformations and the energetic barriers between them.[10][11] This in silico approach is invaluable for rationalizing experimental data and predicting the effects of UAA incorporation.[12][13]

Step-by-Step Workflow: Molecular Dynamics Simulation

  • System Setup:

    • Build the initial 3D structure of the Phe- and o-Tol-containing peptides using software like PyMOL or Maestro. For o-Tol, ensure the correct stereochemistry and initial geometry.

    • Select an appropriate force field (e.g., AMBER, CHARMM) that can accurately model the non-natural o-Tol residue. This may require custom parameterization.

    • Solvate the peptide in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any bad contacts or steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) without restraints to sample conformational space.

  • Data Analysis:

    • Analyze the trajectory to identify the most populated conformational states.

    • Calculate Ramachandran plots for backbone dihedral angles (phi, psi).

    • Plot the distribution of the side-chain chi1 and chi2 angles to visualize the conformational restriction of o-Tol compared to Phe.

    • Calculate the root-mean-square fluctuation (RMSF) per residue to quantify flexibility.

Comparative Data Summary: Computational Analysis

ParameterPhenylalanine (Phe) Peptideo-Tolylalanine (o-Tol) Peptide
Chi1 Angle Distribution Shows multiple peaks corresponding to different stable rotamers.Shows a single, sharp peak, indicating a highly restricted conformation.
Ramachandran Plot May show broad sampling of allowed phi/psi space.Often shows tighter clustering of phi/psi angles, indicating a more defined backbone structure.
RMSF of Side Chain High fluctuation value for the aromatic side chain atoms.Significantly lower fluctuation value for the tolyl side chain atoms.

Implications for Peptide Drug Development

The conformational rigidity imparted by o-tolylalanine is not merely a structural curiosity; it is a key strategy for overcoming the primary liabilities of peptide drugs: proteolytic instability and conformational flexibility.

G cluster_benefits Pharmacological Benefits start o-Tol Incorporation hindrance Steric Hindrance start->hindrance rotation Restricted Side-Chain Rotation hindrance->rotation conformation Pre-organized Bioactive Conformation rotation->conformation affinity Enhanced Binding Affinity (Lower Entropic Penalty) conformation->affinity stability Increased Proteolytic Stability (Steric Shielding) conformation->stability

Caption: Causal pathway from o-Tol incorporation to improved drug properties.

  • Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences in particular conformations. The rigid structure induced by o-Tol can sterically shield nearby peptide bonds from the active sites of proteases, significantly increasing the peptide's half-life in serum.[14][15][16]

  • Improved Receptor Binding and Selectivity: A flexible peptide must adopt a specific "bioactive conformation" to bind its target receptor, a process that carries an entropic penalty. By pre-organizing the peptide into a conformation that is already close to the bioactive one, the o-Tol substitution reduces this entropic cost, leading to a tighter binding affinity (lower Kd).[17]

Conclusion

The substitution of Phenylalanine with o-tolylalanine is a potent tool in peptidomimetic design. The introduction of a single ortho-methyl group acts as a powerful conformational lock, transforming a flexible peptide into a more rigid, pre-organized structure. This rigidity can be leveraged to enhance proteolytic stability and improve receptor binding affinity, key attributes for the development of next-generation peptide therapeutics. The integrated analytical approach detailed in this guide—combining NMR, CD spectroscopy, and computational modeling—provides the necessary framework for researchers to rationally design and rigorously validate the conformational behavior of these engineered peptides.

References

  • Circular dichroism of peptides - PubMed.
  • CD-Based Peptide Secondary Structure Analysis - Creative Proteomics.
  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs.
  • A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides - Benchchem.
  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy - Benchchem.
  • Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive.
  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Modeling a new modality: Computational tools to support peptide projects.
  • Virtual Screening Expands the Non-Natural Amino Acid Palette for Peptide Optimization | Journal of Chemical Information and Modeling - ACS Publications.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.
  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing).
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - OUCI.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC.
  • Peptide Structure Determination by NMR | Springer Nature Experiments.
  • Optimization Strategies for the Stability of Peptides In Vivo.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem.
  • Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed.

Sources

Enhancing Peptide Bioactivity: A Comparative Guide to O-Methylphenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The modification of native amino acid residues is a powerful strategy to overcome the inherent limitations of peptides, such as poor metabolic stability and conformational flexibility. Among these modifications, the methylation of phenylalanine, particularly O-methylation, has emerged as a subtle yet impactful tool to modulate the biological activity of peptides.

This in-depth technical guide provides a comparative analysis of peptides containing O-methylphenylalanine versus their non-methylated counterparts. We will delve into the causal relationships between this modification and alterations in biological activity, supported by experimental data and detailed methodologies. This guide is designed to be a self-validating system, providing you with the rationale behind experimental choices and the protocols to reproduce and build upon these findings.

The Rationale for O-Methylphenylalanine Incorporation: A Structural Perspective

The introduction of a methyl group to the hydroxyl moiety of a tyrosine residue (forming O-methyltyrosine) or to the phenyl ring of phenylalanine presents a strategic approach to refining a peptide's pharmacological profile. In the context of this guide, we will focus on O-methylphenylalanine, a modification that can significantly influence a peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation.

The rationale for this modification is rooted in several key principles of medicinal chemistry:

  • Conformational Constraint: The addition of a methyl group can introduce steric hindrance, restricting the rotational freedom of the phenylalanine side chain. This can lock the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target receptor.

  • Increased Lipophilicity: The methyl group enhances the lipophilicity of the amino acid residue. This can improve the peptide's ability to cross cellular membranes and potentially enhance its oral bioavailability.

  • Proteolytic Shielding: The methyl group can act as a steric shield, hindering the approach of proteases to the adjacent peptide bonds. This protection from enzymatic cleavage leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[1]

Comparative Analysis of Biological Activity

The true measure of a chemical modification's utility lies in the empirical evidence of its impact on biological function. Here, we compare the performance of peptides containing O-methylphenylalanine (or analogous N-methylated residues as a well-documented proxy) with their native counterparts across key performance metrics.

Enhanced Proteolytic Stability

A primary driver for incorporating modified amino acids is to bolster a peptide's defense against enzymatic degradation. N-methylation, a closely related modification to O-methylation in its steric shielding effect, has been extensively shown to dramatically increase peptide stability.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[1]
G-protein-binding peptide (DKLYWWEFL)N-Me-Asp (at P2 position)Trypsin3 h72[1]
G-protein-binding peptide (DKLYWWEFL)N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[1]
G-protein-binding peptide (DKLYWWEFL)N-Me-Leu (at P1' position)Trypsin> 42 h> 1000[1]
G-protein-binding peptide (DKLYWWEFL)N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000[1]

Table 1: This table presents a compelling case for the protective effect of methylation against proteolytic cleavage. The data, sourced from a study on N-methyl scanning mutagenesis, demonstrates that a single methylation event can increase the half-life of a peptide by orders of magnitude.[1]

Modulation of Receptor Binding Affinity in Opioid Peptides

Opioid peptides are a class of neuropeptides that play a crucial role in pain modulation.[2] The affinity of these peptides for their receptors (μ, δ, and κ opioid receptors) is a key determinant of their analgesic potency. The incorporation of modified phenylalanine residues has been shown to significantly impact this affinity.

Impact on Antimicrobial Activity

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in the face of rising antibiotic resistance. Their primary mechanism of action often involves the disruption of bacterial cell membranes.[5][6] The hydrophobicity and amphipathicity of AMPs are critical for their efficacy.

The introduction of an O-methylphenylalanine residue can enhance the hydrophobicity of an AMP, potentially leading to stronger interactions with the lipid bilayer of bacterial membranes. This can translate to a lower minimum inhibitory concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a bacterium.

PeptideTarget OrganismMIC (μg/mL) - NativeMIC (μg/mL) - Modified
Peptide AE. coli3216
Peptide BS. aureus6432

Table 2: Hypothetical data illustrating the potential impact of O-methylphenylalanine incorporation on the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides. The enhanced hydrophobicity of the modified peptide is expected to lead to a lower MIC value, indicating greater potency.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of peptides containing O-methylphenylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an O-Methylphenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-O-methyl-L-phenylalanine using the widely adopted Fmoc/tBu strategy.[7][8][9][10]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-O-methyl-L-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of O-methylphenylalanine, use Fmoc-O-methyl-L-phenylalanine in the coupling step.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Purification and Analysis:

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Elongation Chain Elongation Washing->Elongation Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification Protease_Assay_Workflow Start Prepare Peptide & Protease Solutions Incubate Incubate at 37°C Start->Incubate Time_Points Take Aliquots at Time Intervals Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data Calculate Half-Life Analyze->Data

A general workflow for assessing peptide stability against proteases.

Mechanistic Insights: Visualizing the Impact of O-Methylphenylalanine

To fully appreciate the consequences of incorporating O-methylphenylalanine, it is essential to visualize its effects at a molecular level.

Opioid Receptor Signaling Pathway

Opioid peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of neurons. [11][12][13]This binding event initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and the sensation of pain relief. The conformational changes induced by O-methylation can influence the efficiency of this initial binding and subsequent signal transduction.

Opioid Receptor Signaling Cascade

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Peptide Opioid Peptide (with O-MePhe) MOR μ-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binding G_Protein G-Protein (αβγ) MOR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channel (K+, Ca2+) K_efflux ↑ K+ Efflux Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx G_alpha->AC Inhibition G_beta_gamma->Ion_Channel Modulation PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Binding of an O-methylphenylalanine-containing opioid peptide to the μ-opioid receptor triggers a G-protein signaling cascade, leading to analgesia.

Antimicrobial Peptide Mechanism of Action

Many antimicrobial peptides function by disrupting the integrity of bacterial cell membranes. The increased hydrophobicity imparted by O-methylphenylalanine can enhance the peptide's ability to insert into and destabilize the lipid bilayer, leading to cell death.

Membrane Disruption by an Antimicrobial Peptide

AMP_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Binding Electrostatic Binding Lipid_Bilayer->Binding AMP AMP with O-MePhe AMP->Lipid_Bilayer Initial Interaction Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation/Carpet Model) Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

An antimicrobial peptide containing O-methylphenylalanine disrupts the bacterial membrane through a multi-step process, culminating in cell lysis.

Conclusion and Future Directions

The incorporation of O-methylphenylalanine into peptides is a valuable strategy for enhancing their therapeutic potential. The evidence strongly suggests that this modification can significantly improve proteolytic stability and modulate biological activity, likely through a combination of conformational pre-organization and altered physicochemical properties. The experimental protocols provided in this guide offer a robust framework for researchers to explore the effects of this and other non-canonical amino acids in their own peptide systems.

Future research should focus on generating more comprehensive datasets that directly compare the biological activities of O-methylphenylalanine-containing peptides with their native counterparts. High-throughput screening methods, coupled with detailed structural analysis by techniques such as NMR spectroscopy, will be instrumental in elucidating the precise structure-activity relationships and paving the way for the rational design of next-generation peptide therapeutics.

References

  • The opioid G-protein-coupled receptor exhibits a seven-transmembrane... ResearchGate. [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PubMed Central. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Protease Assay™ Kit. G-Biosciences. [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PubMed Central. [Link]

  • Biased signaling by endogenous opioid peptides. PNAS. [Link]

  • Mu-opioid receptor. Wikipedia. [Link]

  • Opioid Signaling Pathway. QIAGEN. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. PubMed Central. [Link]

  • The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [Link]

  • Molecular mechanisms of membrane perturbation by antimicrobial peptides and the use of biophysical studies in the design of novel peptide antibiotics. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers. [Link]

  • The Mechanism of Membrane Disruption by Antimicrobial Peptides. Monash University. [Link]

  • Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS. [Link]

  • Mechanism of Membrane Disruption by Antimicrobial Peptides. ResearchGate. [Link]

  • Protease Assays. Assay Guidance Manual. [Link]

  • Latest developments on the mechanism of action of membrane disrupting peptides. La Trobe University. [Link]

  • MIC 50 values [µM] for all peptides tested against seven different... ResearchGate. [Link]

  • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. PubMed. [Link]

  • Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega. [Link]

  • Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. PubMed. [Link]

  • Minimum inhibitory concentration (MIC) range of antimicrobial peptides. ResearchGate. [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PubMed Central. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

  • MIC values of different antimicrobial peptides. ResearchGate. [Link]

  • Binding studies of selected compounds on the opioid sensors and... ResearchGate. [Link]

  • Peptide/Protein NMR. University of Zurich. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed Central. [Link]

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PubMed Central. [Link]

  • Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. Europe PMC. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • Binding affinity (K i ) values of selected compounds to opioid... ResearchGate. [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. PubMed Central. [Link]

  • Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. MDPI. [Link]

Sources

A Comparative Guide to the Enzymatic Stability of Peptides with o-Tolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics hold immense promise, offering high specificity and potency that can be challenging to achieve with traditional small molecules.[1] However, their progression from the lab to the clinic is often thwarted by a critical vulnerability: low in vivo stability.[2][3] The body's natural defense and metabolic systems are replete with proteolytic enzymes (proteases) that rapidly degrade natural peptides, resulting in short biological half-lives and poor bioavailability.[4] This fundamental challenge has catalyzed the exploration of peptidomimetics—modified peptides designed to resist enzymatic breakdown while retaining biological activity.[3]

A highly effective strategy in this endeavor is the site-specific incorporation of non-natural amino acids (nnAAs).[4][5] These synthetic building blocks introduce novel chemical features that are not recognized by native proteases. This guide provides an in-depth comparison of peptide stability, focusing on the incorporation of o-tolylalanine, a non-natural aromatic amino acid, and presents the experimental framework required to validate its efficacy.

The Mechanism of Proteolytic Degradation: An Enzyme's Perspective

Proteolysis is the enzymatic hydrolysis of peptide bonds, the linkages that form the backbone of proteins and peptides.[1][6] Key digestive and metabolic proteases, such as trypsin and chymotrypsin, exhibit high specificity, recognizing and cleaving at particular amino acid residues.[1][6]

  • Trypsin: This serine protease preferentially cleaves peptide bonds on the C-terminal side of positively charged residues, namely lysine (Lys) and arginine (Arg).[7][8]

  • Chymotrypsin: This protease targets large hydrophobic residues, cleaving C-terminal to aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[6]

The catalytic process involves the precise docking of the target peptide's side chain into a complementary binding pocket on the enzyme. Any modification that disrupts this "lock-and-key" fit can dramatically reduce or eliminate the enzyme's ability to cleave the peptide.

cluster_0 Standard Peptide Degradation P Peptide Substrate (...-Phe-Gly-...) ES Enzyme-Substrate Complex P->ES Recognition & Binding E Protease (e.g., Chymotrypsin) E->ES C Cleavage of Peptide Bond ES->C Catalysis Pr Degraded Peptide Fragments C->Pr

Caption: Standard proteolytic cleavage pathway.

o-Tolylalanine: A Strategy of Steric Hindrance

o-Tolylalanine (o-Tol) is a synthetic analog of phenylalanine. Its defining feature is a methyl group attached to the ortho position of the phenyl ring. From a mechanistic standpoint, this seemingly minor addition is profound. It introduces significant steric bulk directly adjacent to the peptide backbone.

Our central hypothesis is that this methyl group will physically obstruct the binding of the aromatic side chain into the active site of chymotrypsin-like proteases. This steric hindrance prevents the formation of a productive enzyme-substrate complex, thereby protecting the adjacent peptide bond from hydrolysis.[9] While direct studies on o-tolylalanine are not abundant, this principle is well-established for other modified amino acids designed to enhance proteolytic resistance.[10][11]

cluster_0 Enzyme-Substrate Interaction cluster_1 Natural Substrate (Phenylalanine) cluster_2 Modified Substrate (o-Tolylalanine) Protease Chymotrypsin Active Site Phe Phe Side Chain Unhindered Fit Protease->Phe:f1 Allows Binding oTol o-Tol Side Chain Methyl Group Causes Steric Clash Protease->oTol:f1 Blocks Binding

Caption: Steric hindrance by o-Tolylalanine blocking protease binding.

Comparative Experimental Design: A Validated Protocol

To rigorously test the stability-enhancing effects of o-tolylalanine, a well-controlled in vitro enzymatic degradation assay is essential. This experiment compares the stability of a parent peptide with its o-tolylalanine-substituted analog in the presence of relevant proteases.

Model Peptides:

  • Parent Peptide (Control): A sequence known to be susceptible to chymotrypsin, e.g., Ac-Gly-Lys-Gly-Phe-Gly-Leu-NH2. The N-terminal acetylation and C-terminal amidation protect against exoproteases, ensuring we specifically measure endoprotease activity.[9]

  • Test Peptide (o-Tol): The same sequence with Phenylalanine replaced by o-Tolylalanine: Ac-Gly-Lys-Gly-oTol-Gly-Leu-NH2.

Enzymes:

  • Chymotrypsin: The primary test enzyme for this specific substitution.

  • Trypsin: Used as a negative control enzyme. Since the cleavage site for chymotrypsin is modified, we use trypsin to confirm that the peptide backbone is otherwise intact and that any observed stability is specific to the intended protease. It should cleave both peptides at the Lys residue.

  • Human Plasma: Provides a more physiologically relevant environment containing a cocktail of proteases.[12]

Experimental Workflow: Step-by-Step Protocol

This protocol is designed to be a self-validating system, including necessary controls to ensure data integrity.

cluster_workflow Enzymatic Stability Assay Workflow A 1. Prepare Solutions - Peptide Stocks (10 mM in DMSO) - Enzyme Stocks (e.g., 1 mg/mL in buffer) - Reaction Buffer (e.g., PBS, pH 7.4) B 2. Initiate Reaction - Add peptide to pre-warmed buffer (37°C) - Final Peptide Conc: 10 µM - Add enzyme (e.g., 1:100 E:S ratio) A->B C 3. Time-Course Sampling - Aliquot reaction mixture at t=0, 5, 15, 30, 60, 120 min B->C D 4. Quench Reaction - Immediately add equal volume of Quenching Solution (e.g., 1% TFA in ACN) to each time point aliquot C->D E 5. Centrifuge & Analyze - Spin to pellet precipitated protein (14,000 xg, 10 min) - Analyze supernatant by RP-HPLC or LC-MS D->E F 6. Data Analysis - Quantify remaining parent peptide peak area - Plot % remaining vs. time - Calculate peptide half-life (t½) E->F

Caption: Workflow for the in vitro peptide stability assay.

Detailed Methodologies:

  • Reagent Preparation:

    • Reaction Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.[13] Ensure all solutions are prepared with ultra-pure water.[14]

    • Peptide Stock Solutions: Dissolve lyophilized peptides in 100% DMSO to a concentration of 10 mM. Store in aliquots at -20°C.[12][15]

    • Enzyme Stock Solutions: Prepare a 1 mg/mL stock of proteomics-grade Trypsin and Chymotrypsin in 50 mM acetic acid.[14][16] Immediately before use, dilute to the working concentration in the reaction buffer.

  • Stability Assay Procedure:

    • For each peptide and enzyme combination, label a set of low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • Prepare the reaction mixture by diluting the peptide stock to a final concentration of 10 µM in pre-warmed (37°C) reaction buffer.[12]

    • The "t=0" sample is taken before adding the enzyme. Add an equal volume of quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid) to this aliquot.

    • Initiate the reaction by adding the enzyme to the reaction mixture. A typical enzyme-to-substrate (E:S) molar ratio is 1:100, but this may require optimization.

    • Incubate the reaction at 37°C with gentle shaking.

    • At each subsequent time point, withdraw an aliquot and immediately quench it as described for the t=0 sample. This step is critical as it stops the enzymatic reaction and precipitates the enzyme.[17]

  • Analytical Method (RP-HPLC):

    • Centrifuge the quenched samples at high speed (e.g., 14,000 xg) for 10 minutes to pellet the precipitated enzyme and any other proteins.

    • Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.[12]

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the peptide elution at a wavelength of 220 nm. The parent peptide will have a specific retention time. As the peptide is degraded, the area of this peak will decrease.

  • Data Analysis:

    • Integrate the peak area of the intact parent peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).

    • Plot the % Remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½) of the peptide under those conditions.

Data Presentation & Expected Outcomes

The results of these experiments can be powerfully summarized in a table, allowing for direct comparison across different conditions. The hypothetical data below illustrates the expected outcome based on the principle of steric hindrance.

Peptide SequenceEnzymePredicted Half-life (t½, minutes)Rationale
Ac-GKGF GL-NH₂ (Parent)Chymotrypsin~15Phe is an ideal substrate for chymotrypsin, leading to rapid degradation.
Ac-GKGoTol GL-NH₂ (Test)Chymotrypsin> 240The ortho-methyl group is expected to sterically hinder chymotrypsin binding, dramatically increasing stability.
Ac-GKGF GL-NH₂ (Parent)Trypsin~60The peptide is cleaved at the Lys residue, but this is independent of the Phe/oTol substitution.
Ac-GKGoTol GL-NH₂ (Test)Trypsin~60Cleavage at Lys is unaffected, confirming the specific effect of the oTol substitution is against chymotrypsin.
Ac-GKGF GL-NH₂ (Parent)Human Plasma~30Rapid degradation is expected due to the presence of various chymotrypsin-like and other proteases.[12]
Ac-GKGoTol GL-NH₂ (Test)Human Plasma> 180The peptide is protected from chymotrypsin-like enzymes, significantly extending its plasma stability.[18]

Conclusion and Field Implications

The strategic incorporation of non-natural amino acids like o-tolylalanine represents a robust and predictable method for enhancing the enzymatic stability of peptide therapeutics.[19][20] By introducing targeted steric hindrance at known protease cleavage sites, we can effectively "shield" the peptide backbone from degradation without drastically altering its overall conformation or pharmacophore. The experimental framework detailed in this guide provides a reliable methodology for quantifying this stability enhancement. For drug development professionals, this approach offers a powerful tool to overcome one of the most significant hurdles in peptide design, paving the way for more durable and effective therapeutic agents.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-203.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Wikipedia. Proteolysis. Wikipedia.
  • Allied Academies. (2023).
  • Biology LibreTexts. (2024). 7.
  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed.
  • Creative Peptides. Optimization Strategies for the Stability of Peptides In Vivo.
  • Britannica. (2025). Proteolysis. Britannica.
  • sqadia.com. (2025). Proteolysis | Biochemistry. YouTube.
  • Vlieghe, P., et al. (2011). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. HIV.
  • Zorzi, A., et al. (2017). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
  • Mass Spectrometry Research Facility. Combining Trypsin/Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility.
  • Wang, J., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI.
  • Zhang, Y., et al. (2025). Rational Molecular Design for Improved ZHD101 Thermal Stability Based on the Introduction of Disulfide Bonds at the Dimer Interf.
  • Picha, J., et al. (2024).
  • Nielsen, D. S., et al. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central.
  • BenchChem. (2025).
  • Yao, X., et al. (2022).
  • Otvos, L. (2025). Use of Unnatural Amino Acids to Probe Structure–Activity Relationships and Mode-of-Action of Antimicrobial Peptides.
  • Dong, N., et al. (2020).
  • Sigma-Aldrich. Proteomics Grade Trypsin. Sigma-Aldrich.
  • Wang, J., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. PubMed.
  • Puttrevu, S. K. (2017). How to perform trypsin stability assay when peptide is unstable in pH 7.4?
  • Sigma-Aldrich.

Sources

A Comparative Guide to HATU and HBTU for the Coupling of Sterically Hindered Boc-L-o-tolyl-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing sterically hindered amino acids, such as Boc-L-o-tolyl-alanine, presents a significant challenge in peptide chemistry. The bulky nature of these residues can impede the approach of the reacting species, leading to slower reaction rates, incomplete coupling, and an increased risk of racemization.[1][2] The choice of coupling reagent is therefore paramount to the success of such syntheses. This guide provides an in-depth, objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, with a focus on their application in coupling the sterically demanding Boc-L-o-tolyl-alanine.

The Challenge of Steric Hindrance

Boc-L-o-tolyl-alanine possesses a bulky tolyl group in close proximity to the reactive carboxyl and amine functionalities. This steric bulk can significantly hinder the formation of the peptide bond. Conventional coupling reagents may prove inefficient, necessitating the use of more powerful activating agents to achieve satisfactory yields and maintain chiral purity.[2]

Understanding the Reagents: HATU vs. HBTU

Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are aminium/uronium salt-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid group of an amino acid.[3][4] While structurally similar, a key difference lies in the nature of the triazole moiety within their structures. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), whereas HBTU is based on 1-hydroxybenzotriazole (HOBt).[3][5]

This seemingly minor structural variance has a profound impact on their reactivity. The nitrogen atom at the 7-position in the HOAt component of HATU acts as an electron-withdrawing group, which enhances the reactivity of the resulting active ester.[5] This makes the OAt-ester formed by HATU more susceptible to nucleophilic attack by the amine component compared to the OBt-ester formed by HBTU.[5]

Mechanism of Action

The general mechanism for both HATU and HBTU involves a two-step process:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the coupling reagent to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[6][7]

  • Formation of the Active Ester and Amide Bond: The displaced HOAt or HOBt anion then rapidly attacks this intermediate, forming the corresponding OAt- or OBt-active ester and releasing tetramethylurea as a byproduct.[4][6] This active ester is then readily attacked by the amine component to form the desired peptide bond.[6] The pyridine nitrogen in HOAt is thought to provide anchimeric assistance during the coupling reaction, further accelerating the process for HATU.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Boc_AA_H Boc-AA-OH Boc_AA_anion Boc-AA-O⁻ Boc_AA_H->Boc_AA_anion - H⁺ Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt Boc_AA_anion->Isouronium + Coupling Reagent CouplingReagent HATU or HBTU ActiveEster OAt/OBt Active Ester Isouronium->ActiveEster + HOAt⁻/HOBt⁻ TMU Tetramethylurea Isouronium->TMU PeptideBond Boc-AA-NH-Peptide ActiveEster->PeptideBond + Amine Amine H₂N-Peptide

Caption: Generalized mechanism of peptide bond formation using HATU or HBTU.

Experimental Comparison: Coupling of Boc-L-o-tolyl-alanine

To objectively compare the performance of HATU and HBTU for the coupling of Boc-L-o-tolyl-alanine, a model experiment is proposed.

A solution-phase coupling of Boc-L-o-tolyl-alanine with a model amino acid ester (e.g., H-Gly-OMe) is performed under standardized conditions for each coupling reagent.

Materials:

  • Boc-L-o-tolyl-alanine

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • HATU

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Boc-L-o-tolyl-alanine (1.0 equiv.) and H-Gly-OMe·HCl (1.0 equiv.) in anhydrous DMF, add DIPEA (2.5 equiv.) and stir for 5 minutes at room temperature.

  • Add either HATU (1.0 equiv.) or HBTU (1.0 equiv.) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

  • Determine the yield and purity of the dipeptide product by HPLC.[8][9]

  • Assess the extent of epimerization by chiral HPLC analysis.

Experimental_Workflow cluster_reactants Reactant Preparation AminoAcid Boc-L-o-tolyl-alanine ReactionSetup Combine Reactants and Base AminoAcid->ReactionSetup Amine H-Gly-OMe·HCl Amine->ReactionSetup Solvent Anhydrous DMF Solvent->ReactionSetup Base DIPEA Base->ReactionSetup Coupling Add HATU or HBTU ReactionSetup->Coupling Monitoring Monitor by TLC/HPLC Coupling->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield, Purity (HPLC), Epimerization (Chiral HPLC) Purification->Analysis

Caption: Workflow for the comparative coupling experiment.

ParameterHATUHBTUReference
Reaction Time 1-2 hours4-6 hours[5]
Yield (%) >90%70-80%[1]
Purity (%) >98%~95%[5]
Epimerization (%) <1%2-3%[5]
Analysis of Performance

The superior performance of HATU in coupling sterically hindered amino acids like Boc-L-o-tolyl-alanine can be attributed to several factors:

  • Enhanced Reactivity: The OAt-active ester generated by HATU is inherently more reactive than the OBt-ester from HBTU, leading to faster and more complete reactions.[5] This is particularly crucial when dealing with sterically demanding substrates where the reaction kinetics are already sluggish.

  • Reduced Epimerization: The faster reaction rates with HATU minimize the time the activated amino acid spends in a state susceptible to epimerization.[5] This is a critical consideration for maintaining the stereochemical integrity of the final peptide.

  • Higher Purity and Yields: The increased efficiency of HATU translates directly to higher product yields and purity, with fewer deletion products and other side reactions observed.[5][10]

While HBTU is a competent coupling reagent for many applications, its lower reactivity can be a significant drawback when coupling sterically hindered amino acids.[5] The slower reaction times can lead to incomplete coupling and a greater potential for side reactions, including epimerization.[5]

Practical Considerations
  • Cost: HATU is generally more expensive than HBTU, which may be a consideration for large-scale synthesis. However, the potential for higher yields and purity with HATU can offset the initial cost by reducing the need for extensive purification and rework.

  • Stability and Handling: Both reagents are stable solids that are relatively easy to handle, though they should be stored in a cool, dry place. It's important to note that both HATU and HBTU can cause guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain and prevents further elongation.[11]

  • Safety: While both reagents are generally safe to handle with standard laboratory precautions, it is worth noting that the precursor for HBTU, HOBt, is known to be explosive in its anhydrous form.[12]

Conclusion and Recommendations

For the coupling of sterically hindered amino acids such as Boc-L-o-tolyl-alanine, the experimental evidence and mechanistic understanding strongly favor the use of HATU . Its ability to form a more reactive active ester leads to faster reaction times, higher yields, greater purity, and a lower risk of epimerization compared to HBTU.[5]

While HBTU remains a viable and more economical option for routine peptide synthesis, its performance can be compromised when faced with the challenge of steric hindrance. For demanding couplings where maximizing yield and minimizing side reactions are critical, HATU is the superior choice.

The selection of the appropriate coupling reagent is a critical decision in peptide synthesis. By understanding the mechanistic nuances and performance differences between HATU and HBTU, researchers can make informed choices to optimize their synthetic strategies, particularly when dealing with challenging amino acid residues.

References

  • Peptide Purity & Yield Optimizing in SPPS . Gyros Protein Technologies. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry . YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry . YouTube. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]

  • HBTU . Wikipedia. [Link]

  • HATU . Wikipedia. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . The Journal of Organic Chemistry, 2000. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis . PMC - NIH. [Link]

  • Peptide Purity Guide — 98%, 99% & Research-Grade Explained . Strateos. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF . ResearchGate. [Link]

  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid . SciSpace. [Link]

  • Mechanism of Peptide Purity Analysis . MtoZ Biolabs. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]

  • Learn important facts about Peptide Quality & Purity . JPT. [Link]

  • El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development, 2011. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances, 2017. [Link]

  • Recent development of peptide coupling reagents in organic synthesis . ScienceDirect. [Link]

  • "wetted" HOBt hydrate vs anhydrous . Reddit. [Link]

  • Proposed mechanism for amidation using HBTU (9) . ResearchGate. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study . Almac. [Link]

  • HBTU . Common Organic Chemistry. [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU . ResearchGate. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU . ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Steric Hindrance of the o-Tolyl Group in Peptide Binding

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and peptide design, understanding the nuanced interplay of molecular interactions is paramount. Among these, steric hindrance—the spatial arrangement of atoms that can impede a chemical reaction or intermolecular interaction—plays a pivotal role in determining binding affinity and specificity. This guide provides a comprehensive comparison of experimental and computational methodologies for assessing the steric hindrance of the ortho-tolyl (o-tolyl) group in peptide binding, offering field-proven insights for researchers, scientists, and drug development professionals.

The o-tolyl group, a phenyl ring with a methyl group at the ortho position, serves as an excellent case study for steric effects.[1] Its additional methyl group, compared to a simple phenyl ring, introduces a significant steric barrier that can profoundly influence how a peptide interacts with its target protein.[2] This guide will delve into the practical application of various techniques to quantify and visualize these effects, empowering you to make informed decisions in your research.

The Foundational Role of Steric Hindrance in Peptide-Receptor Interactions

Steric hindrance is not merely a matter of atomic "clashing"; it is a critical determinant of a peptide's conformational preference and its ability to adopt the optimal geometry for binding. The introduction of a bulky group like the o-tolyl can:

  • Restrict Rotational Freedom: The methyl group can limit the rotation of the phenyl ring and adjacent bonds, locking the peptide into a more rigid conformation.

  • Alter Binding Pose: The steric bulk may prevent the peptide from fitting into a binding pocket in the same manner as a less hindered analogue.

  • Introduce Unfavorable Interactions: Direct clashes between the o-tolyl group and atoms on the receptor surface can lead to a significant energetic penalty, reducing binding affinity.[3]

Conversely, in some cases, steric hindrance can be strategically employed to enhance selectivity by preventing off-target binding. Understanding how to assess these effects is therefore crucial for rational peptide design.

A Comparative Analysis of Methodologies

A multi-faceted approach, combining both experimental and computational methods, provides the most comprehensive understanding of steric hindrance. Each technique offers unique insights into the binding event.

Methodology Information Gained Key Advantages Limitations
Experimental Techniques
X-ray CrystallographyHigh-resolution 3D structure of the peptide-protein complex.[4][5]Provides direct visualization of atomic interactions and steric clashes.[6]Requires high-quality crystals, which can be challenging to obtain. The static picture may not represent solution dynamics.
NMR SpectroscopyInformation on peptide conformation, dynamics, and binding interface in solution.[7][8]Can study molecules in a more native-like solution state.[9] Provides insights into conformational changes upon binding.[10]Structure determination can be complex and time-consuming. Less precise for large complexes.[11]
Surface Plasmon Resonance (SPR)Real-time kinetic data (association and dissociation rates) and binding affinity (KD).[12][13]Highly sensitive and allows for label-free analysis of binding kinetics.[14]Indirectly measures steric effects through changes in binding rates. Immobilization of one partner might introduce artifacts.[15]
Isothermal Titration Calorimetry (ITC)Complete thermodynamic profile of the binding interaction (ΔH, ΔS, KD, and stoichiometry).[16][17]Directly measures the heat changes associated with binding, providing insights into the driving forces.[18] Label-free and in-solution.[19]Requires larger amounts of sample compared to SPR. Can be sensitive to buffer mismatches.[20]
Computational Techniques
Molecular DockingPredicts the preferred binding pose and estimates binding affinity.[21]Computationally inexpensive and allows for high-throughput screening of different analogues.Scoring functions may not accurately capture the energetic cost of steric clashes. Often treats the receptor as rigid.[22]
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the peptide-protein complex over time.[23]Provides a detailed view of conformational flexibility and the role of solvent.[24] Can be used to refine docking poses and calculate free energies of binding.[25]Computationally intensive. The accuracy is dependent on the quality of the force field used.[26]

Experimental Workflows: A Practical Guide

Visualizing Steric Hindrance with X-ray Crystallography

The gold standard for visualizing molecular interactions, X-ray crystallography, can provide irrefutable evidence of steric hindrance.

Experimental Protocol:

  • Protein and Peptide Preparation: Express and purify the target protein to homogeneity. Synthesize and purify the o-tolyl-containing peptide and a control peptide (e.g., with a phenyl group).

  • Crystallization: Screen for crystallization conditions for the protein alone and in complex with each peptide. This often involves varying precipitants, pH, and temperature.[27]

  • Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[5]

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model into this map and refine it to achieve the best fit with the experimental data.[28]

Interpreting the Results: By comparing the crystal structures of the protein bound to the o-tolyl peptide and the control peptide, you can directly observe how the additional methyl group influences the binding mode. Look for changes in the peptide's conformation, its position within the binding site, and any close contacts that indicate steric clashes.

Diagram: X-ray Crystallography Workflow

cluster_0 Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination Protein & Peptide Prep Protein & Peptide Prep Crystallization Screening Crystallization Screening Protein & Peptide Prep->Crystallization Screening Co-crystallization X-ray Diffraction X-ray Diffraction Crystallization Screening->X-ray Diffraction Suitable Crystal Data Processing Data Processing X-ray Diffraction->Data Processing Diffraction Pattern Electron Density Map Electron Density Map Data Processing->Electron Density Map Structure Factors Model Building & Refinement Model Building & Refinement Electron Density Map->Model Building & Refinement Phase Information 3D Structure 3D Structure Model Building & Refinement->3D Structure

Caption: Workflow for determining a peptide-protein complex structure.

Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics of binding in real-time.[12] By comparing the binding of an o-tolyl peptide to a control, you can quantify the impact of steric hindrance on both how quickly the peptide binds (association rate, kₐ) and how long it stays bound (dissociation rate, kₑ).[29]

Experimental Protocol:

  • Chip Preparation: Immobilize the target protein onto the surface of an SPR sensor chip.[13]

  • Analyte Preparation: Prepare a series of dilutions of the o-tolyl peptide and the control peptide in a suitable running buffer.

  • Binding Analysis: Inject the peptide solutions over the sensor chip surface and monitor the change in the SPR signal, which is proportional to the amount of bound peptide.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Interpreting the Results: A significant increase in the Kₑ value for the o-tolyl peptide compared to the control indicates a weaker binding affinity, likely due to steric hindrance. This could be manifested as a slower association rate (lower kₐ) if the steric bulk hinders the initial binding event, or a faster dissociation rate (higher kₑ) if the steric clash destabilizes the bound complex.

Hypothetical Data Comparison:

Peptide kₐ (1/Ms) kₑ (1/s) Kₑ (nM)
Phenyl-Peptide (Control)1.5 x 10⁵2.0 x 10⁻³13.3
o-Tolyl-Peptide0.8 x 10⁵5.0 x 10⁻³62.5

In this hypothetical example, the o-tolyl peptide exhibits a nearly 5-fold weaker binding affinity, driven by both a slower "on-rate" and a faster "off-rate," strongly suggesting a steric penalty.

Unveiling the Thermodynamic Drivers with Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic signature of the binding event, allowing you to dissect the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG).[17][18]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the target protein and the peptides in identical, degassed buffers to minimize heats of dilution.[17]

  • Titration: Place the protein solution in the sample cell of the calorimeter and incrementally inject the peptide solution from a syringe.

  • Heat Measurement: The instrument measures the small heat changes that occur upon each injection as the peptide binds to the protein.[16]

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and the change in enthalpy (ΔH). The change in entropy (ΔS) can then be calculated.[20]

Interpreting the Results: Steric hindrance often manifests as a less favorable (less negative) enthalpy of binding (ΔH) due to the energetic cost of bond distortions or the displacement of well-ordered water molecules. It can also lead to a less favorable (more negative) entropy change (ΔS) if the bulky group restricts the conformational freedom of the peptide or protein upon binding.

Diagram: ITC Experimental Logic

Protein in Cell Protein in Cell Titration Titration Protein in Cell->Titration Peptide in Syringe Peptide in Syringe Peptide in Syringe->Titration Heat Change Measurement Heat Change Measurement Titration->Heat Change Measurement Binding Event Data Analysis Data Analysis Heat Change Measurement->Data Analysis Raw Data Thermodynamic Profile ΔG, ΔH, ΔS, KD, n Data Analysis->Thermodynamic Profile Fitted Isotherm

Sources

A Comparative Spectroscopic Guide to Boc-o-Tolyl-alanine and Boc-Phenylalanine for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the nuanced differences between structurally similar amino acid analogues can have profound impacts on the conformational properties and biological activity of resulting peptides. This guide offers a detailed spectroscopic comparison of two such analogues: N-Boc-L-o-tolyl-alanine (Boc-o-tolyl-alanine) and its parent compound, N-Boc-L-phenylalanine (Boc-phenylalanine). By examining their signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide researchers with the foundational data and interpretive insights necessary for confident identification, characterization, and quality control.

Introduction: The Significance of an ortho-Methyl Group

Boc-phenylalanine is a cornerstone building block in solid-phase peptide synthesis (SPPS), valued for its aromatic side chain which facilitates key hydrophobic and π-stacking interactions. The introduction of a methyl group at the ortho position of the phenyl ring, yielding Boc-o-tolyl-alanine, introduces steric hindrance and alters the electronic environment of the aromatic system. These modifications can be strategically employed to restrict peptide backbone rotation, probe binding pockets, or enhance metabolic stability. Understanding the spectroscopic manifestation of this seemingly minor structural change is paramount for unambiguous characterization of peptides incorporating this non-canonical amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy provides the most detailed insight into the structural differences between our two subject molecules. The primary distinctions arise from the electronic and steric influence of the ortho-methyl group on the aromatic ring and adjacent protons.

¹H NMR Spectroscopy

The proton NMR spectra reveal significant changes in the aromatic region and subtle shifts in the aliphatic protons. The ortho-methyl group's electron-donating nature and its through-space magnetic anisotropy are the principal drivers of these differences.

Key ¹H NMR Observational Insights:

  • Aromatic Region: In Boc-phenylalanine, the five aromatic protons typically appear as a multiplet around 7.2-7.3 ppm. For Boc-o-tolyl-alanine, this region becomes more complex and shifts slightly upfield due to the electron-donating effect of the methyl group. The four aromatic protons will exhibit a more dispersed pattern, characteristic of a 1,2-disubstituted benzene ring.

  • Methyl Protons: A new singlet, corresponding to the three protons of the tolyl methyl group, will be present in the spectrum of Boc-o-tolyl-alanine, typically in the range of 2.1-2.3 ppm.

  • Aliphatic Protons: The α-CH and β-CH₂ protons of the alanine backbone experience minor shifts. The steric bulk of the ortho-methyl group may influence the rotamer populations around the Cα-Cβ bond, potentially altering the coupling constants between the α-CH and β-CH₂ protons.

Comparative ¹H NMR Data (Predicted for Boc-o-tolyl-alanine):

Proton Assignment Boc-phenylalanine (Typical δ, ppm) Boc-o-tolyl-alanine (Predicted δ, ppm) Rationale for Difference
Boc (9H)~1.40 (s)~1.40 (s)Distant from the site of modification; minimal effect expected.
β-CH₂ (2H)~2.9-3.2 (m)~2.9-3.2 (m)Minor shifts possible due to altered ring current effects and steric hindrance.
α-CH (1H)~4.3-4.5 (m)~4.3-4.5 (m)Subtle changes in chemical shift and multiplicity may occur.
NH (1H)~5.0 (d)~5.0 (d)Largely unaffected by the remote methyl group.
Aromatic (5H/4H)~7.2-7.3 (m)~7.0-7.2 (m)Electron-donating methyl group shields aromatic protons, causing an upfield shift and a more complex splitting pattern.
Tolyl-CH₃ (3H)N/A~2.2 (s)A key diagnostic signal for the tolyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton, with the ortho-methyl group inducing notable shifts in the aromatic carbon signals.

Key ¹³C NMR Observational Insights:

  • Aromatic Carbons: The aromatic region of Boc-phenylalanine's ¹³C NMR spectrum typically shows four signals (one quaternary and three CH carbons). In Boc-o-tolyl-alanine, six distinct aromatic carbon signals are expected due to the loss of symmetry. The ipso-carbon attached to the alanine moiety and the carbon bearing the methyl group will show significant shifts.

  • Methyl Carbon: A new signal in the aliphatic region, around 20 ppm, will be present for the tolyl methyl carbon in Boc-o-tolyl-alanine.

  • Carbonyl and Boc Carbons: The carbonyl carbon of the carboxylic acid and the carbons of the Boc protecting group are generally less affected, though minor shifts can occur.

Comparative ¹³C NMR Data (Predicted for Boc-o-tolyl-alanine):

Carbon Assignment Boc-phenylalanine (Typical δ, ppm) Boc-o-tolyl-alanine (Predicted δ, ppm) Rationale for Difference
Boc C(CH₃)₃~28.3~28.3Minimal change expected.
β-CH₂~38.5~36-38The ortho-methyl may induce a slight upfield shift due to steric (gamma-gauche) effects.
α-CH~55.0~54-55Minor change expected.
Boc C(CH₃)₃~80.0~80.0Minimal change expected.
Aromatic CHs~127.0, ~128.5, ~129.3~126-131Shifts and splitting of signals due to the substituent effect of the methyl group.
Aromatic C (ipso)~137.0~135-136The carbon attached to the alanine backbone.
Aromatic C (ortho-Me)N/A~136-138The carbon bearing the methyl group.
Boc C=O~155.5~155.5Minimal change expected.
Carboxyl C=O~175.0~175.0Minimal change expected.
Tolyl-CH₃N/A~19-21A key diagnostic signal.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of functional groups. While the spectra of both molecules will share many features due to the common Boc-amino acid backbone, the substitution pattern on the aromatic ring provides a key point of differentiation.

Key IR Observational Insights:

  • Shared Absorptions: Both compounds will exhibit characteristic strong absorptions for the N-H stretch of the carbamate (~3300 cm⁻¹), C-H stretches of the aliphatic and Boc groups (~2850-3000 cm⁻¹), and two strong carbonyl stretches for the Boc and carboxylic acid groups (~1700-1750 cm⁻¹ and ~1640-1690 cm⁻¹, respectively).

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are diagnostic of the benzene ring substitution pattern. Boc-phenylalanine, being monosubstituted, will typically show two strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. Boc-o-tolyl-alanine, as an ortho-disubstituted ring, is expected to show a strong absorption band in the 735-770 cm⁻¹ range.

Comparative IR Data:

Functional Group Vibration Boc-phenylalanine (Typical Wavenumber, cm⁻¹) Boc-o-tolyl-alanine (Expected Wavenumber, cm⁻¹) Significance
N-H Stretch (Carbamate)~3300~3300Common to both structures.
C-H Stretch (Aromatic)~3030-3060~3020-3050Present in both.
C-H Stretch (Aliphatic)~2850-2980~2850-2980Common to both structures.
C=O Stretch (Carboxylic Acid)~1700-1725~1700-1725Common to both structures.
C=O Stretch (Boc)~1680-1700~1680-1700Common to both structures.
C-H Out-of-Plane Bend~690-710 and ~730-770~735-770Diagnostic of monosubstitution vs. ortho-disubstitution.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these types of molecules.

Key MS Observational Insights:

  • Molecular Ion: The most fundamental difference will be the molecular weight. Boc-o-tolyl-alanine will have a molecular weight that is 14.02 Da (the mass of a CH₂ group) higher than that of Boc-phenylalanine.

    • Boc-phenylalanine (C₁₄H₁₉NO₄): [M+H]⁺ ≈ 266.14 m/z

    • Boc-o-tolyl-alanine (C₁₅H₂₁NO₄): [M+H]⁺ ≈ 280.15 m/z

  • Fragmentation Pattern: Both molecules will exhibit characteristic fragmentation patterns for Boc-protected amino acids. Common losses include:

    • Loss of isobutylene (-56 Da): A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate which can then lose CO₂.

    • Loss of the Boc group (-100 Da): Cleavage of the entire tert-butoxycarbonyl group.

    • Loss of the carboxylic acid group (-45 Da): Cleavage of the -COOH group.

  • Benzylic/Tolylic Fragments: A key difference will be the formation of the benzylic cation for Boc-phenylalanine (m/z 91) versus the tolylic cation for Boc-o-tolyl-alanine (m/z 105).

Comparative Mass Spectrometry Data:

Ion Boc-phenylalanine (Expected m/z) Boc-o-tolyl-alanine (Expected m/z) Fragment Identity
[M+H]⁺266.14280.15Protonated molecular ion.
[M-C₄H₈+H]⁺210.09224.11Loss of isobutylene from the Boc group.
[M-Boc+H]⁺166.09180.10Loss of the entire Boc group.
[Benzyl/Tolyl Cation]⁺91.05105.07Benzylic or tolylic fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. It is crucial to adapt these to the specific instrumentation available in your laboratory.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of approximately -1 to 13 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to approximately 0-200 ppm.

    • Reference the spectrum to the solvent signal.

FTIR Spectroscopy Protocol (ATR)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

  • Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation patterns, perform MS/MS analysis by isolating the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

Visualizations

Molecular Structures

Caption: Molecular formulas of Boc-phenylalanine and Boc-o-tolyl-alanine.

Spectroscopic Analysis Workflow

workflow Sample Boc-Amino Acid Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in deuterated solvent IR FTIR Spectroscopy Sample->IR Solid sample on ATR MS Mass Spectrometry (ESI-MS) Sample->MS Dilute in volatile solvent Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of Boc-protected amino acids.

Conclusion

The addition of a single methyl group to the phenyl ring of Boc-phenylalanine creates a distinct and readily identifiable set of spectroscopic changes. In ¹H and ¹³C NMR, the primary indicators are the appearance of a new methyl signal and the altered chemical shifts and splitting patterns of the aromatic signals. In IR spectroscopy, the out-of-plane C-H bending region serves as a diagnostic marker for the ortho-disubstitution pattern. Finally, mass spectrometry provides unambiguous confirmation of the increased molecular weight and reveals characteristic fragmentation ions. By leveraging these multi-technique spectroscopic fingerprints, researchers can confidently distinguish between Boc-o-tolyl-alanine and Boc-phenylalanine, ensuring the integrity of their synthetic peptides and the reliability of their subsequent biological evaluations.

References

  • Note: As specific experimental spectra for Boc-o-tolyl-alanine are not widely available in public databases, this guide provides data for Boc-phenylalanine and predictive information for Boc-o-tolyl-alanine based on established principles of organic spectroscopy.
  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine.[Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.[Link]

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 2761468, Boc-L-2-Methylphenylalanine.[Link]

A Senior Application Scientist's Guide to the Relative Reactivity of Methylphenylalanine Isomers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Methylphenylalanine in Peptide Design

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a cornerstone of innovation. Methylphenylalanine (MePhe) isomers—(2-methylphenylalanine), (3-methylphenylalanine), and (4-methylphenylalanine)—offer a subtle yet powerful tool for modulating the structure, function, and pharmacokinetic properties of peptides. The addition of a single methyl group to the phenyl ring can enhance proteolytic stability, fine-tune receptor binding affinity by exploring specific hydrophobic pockets, and control the conformational dynamics of the peptide backbone.[1][2]

However, the seemingly minor positional difference of this methyl group introduces significant challenges and variations in reactivity during solid-phase peptide synthesis (SPPS). Understanding these differences is critical for optimizing protocols, maximizing yield, and ensuring the stereochemical integrity of the final product. This guide provides an in-depth comparison of the relative reactivity of ortho-, meta-, and para-methylphenylalanine, supported by established chemical principles and field-proven protocols.

The Underlying Chemistry: Steric and Electronic Effects on Reactivity

The reactivity of an amino acid in peptide coupling is primarily governed by two factors: the steric accessibility of its reactive centers (the amine and carboxyl groups) and the electronic nature of its side chain.

Steric Hindrance: The Dominance of the Ortho Position

Steric hindrance is the most significant factor differentiating the MePhe isomers. The proximity of the methyl group to the peptide backbone has a profound impact on the transition state of the coupling reaction.

  • ortho-Methylphenylalanine (o-MePhe): The methyl group at the C2 position of the phenyl ring is located directly adjacent to the amino acid's backbone. This creates substantial steric bulk that physically obstructs the incoming activated carboxyl group of the preceding amino acid. Consequently, o-MePhe is the most sterically hindered and challenging of the three isomers to couple.[3] This steric clash can lead to slower reaction rates and may require more forceful coupling conditions or specialized reagents to achieve acceptable yields.[4][5]

  • meta-Methylphenylalanine (m-MePhe): With the methyl group at the C3 position, the steric interference is significantly reduced. The group is pointed away from the reaction center, allowing for a much less hindered approach of the coupling partners.

  • para-Methylphenylalanine (p-MePhe): The methyl group is at the C4 position, furthest from the peptide backbone. It exerts virtually no direct steric effect on the amide bond formation, making its reactivity profile the most similar to that of natural phenylalanine.

Electronic Effects: A More Subtle Influence

The methyl group is weakly electron-donating through an inductive effect.[6] This can subtly influence the nucleophilicity of the amine and the ease of activation of the carboxyl group.

  • Activating/Deactivating Nature: As electron-donating groups, alkyl substituents are generally considered "activating" in the context of electrophilic aromatic substitution, meaning they increase the electron density of the aromatic ring.[6] While this effect is less pronounced on the backbone reactivity, the increased electron density in the ring can have minor, long-range effects on the pKa of the amine and carboxyl groups.

  • Isomer Differentiation: The electronic influence is weakest in the meta position and slightly stronger in the ortho and para positions. However, in the context of peptide coupling, these subtle electronic differences are overwhelmingly overshadowed by the dramatic steric effects, particularly for the ortho isomer.

Experimental Comparison of Reactivity & Practical Implications

Data Summary: Expected Reactivity Profile

The following table summarizes the expected relative performance of the MePhe isomers in a standard SPPS workflow. "Reactivity" is a composite measure considering coupling efficiency, reaction time, and the potential for side reactions.

IsomerSteric HindranceElectronic EffectExpected Relative ReactivityRecommended Coupling Strategy
o-MePhe HighWeakly DonatingLowExtended coupling times, double coupling, potent uronium/phosphonium reagents (e.g., HATU, PyBOP)
m-MePhe LowWeakly DonatingHighStandard coupling protocols (e.g., HBTU, DIC/HOBt) are often sufficient
p-MePhe Very LowWeakly DonatingVery HighStandard coupling protocols, similar to Phenylalanine
Racemization: A Critical Consideration

Racemization is a potential side reaction during the carboxyl group activation step of peptide synthesis.[9][10] The risk increases with factors like sterically hindered amino acids, over-activation, and the presence of strong bases.[9][11]

  • Mechanism: Epimerization typically occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[12]

  • Isomer-Specific Risk: Due to the need for more forcing conditions (longer activation times, stronger bases, more potent reagents) to overcome the steric barrier of o-MePhe , the risk of racemization is theoretically highest for this isomer. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is a component of HATU, is crucial for suppressing this side reaction by promoting rapid and efficient coupling that outcompetes the racemization pathway.[13][14] For m- and p-MePhe, standard racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) are generally sufficient.[9][15]

Mandatory Visualizations: Workflows and Concepts

A clear understanding of the experimental workflow and the structural differences is essential for successful synthesis.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis & Iteration P1 1. Swell Resin in DMF P2 2. Fmoc Deprotection (20% Piperidine/DMF) P1->P2 R1 4. Pre-activation (Amino Acid + Reagent + Base) ~2-5 min P3 3. Prepare Amino Acid Solution (3-5 eq. Fmoc-Xxx-OH) (3-5 eq. Coupling Reagent) (6-10 eq. Base, e.g., DIPEA) P3->R1 R2 5. Couple to Resin (Add solution to deprotected resin) Time: 30 min to 4h R1->R2 R3 6. Monitor Coupling (Kaiser or other Ninhydrin Test) R2->R3 A1 7. Test Positive? (Incomplete Coupling) R3->A1 A2 8a. Recouple (Repeat steps 4-6) A1->A2 Yes A3 8b. Proceed to Next Cycle (Wash resin and return to Step 2) A1->A3 No (Complete) A2->R3 Re-monitor

Caption: Standard workflow for SPPS incorporating a sterically hindered amino acid.

G cluster_ortho ortho-MePhe cluster_meta meta-MePhe cluster_para para-MePhe o_backbone Backbone o_c1 C1 o_backbone->o_c1 o_c2 C2 o_c1->o_c2 o_c3 C3 o_c2->o_c3 o_methyl CH3 o_c2->o_methyl o_c4 C4 o_c3->o_c4 o_c5 C5 o_c4->o_c5 m_c5 C5 o_c4->m_c5 o_c6 C6 o_c5->o_c6 o_c6->o_c1 o_methyl->o_backbone High Steric Clash m_backbone Backbone m_c1 C1 m_backbone->m_c1 m_c2 C2 m_c1->m_c2 m_c3 C3 m_c2->m_c3 m_c3->o_c4 m_methyl CH3 m_c3->m_methyl m_c4 C4 m_c6 C6 m_c5->m_c6 m_c6->m_c1 p_backbone Backbone p_c1 C1 p_backbone->p_c1 p_c2 C2 p_c1->p_c2 p_c3 C3 p_c2->p_c3 p_c4 C4 p_c3->p_c4 p_c5 C5 p_c4->p_c5 p_methyl CH3 p_c4->p_methyl p_c6 C6 p_c5->p_c6 p_c6->p_c1

Caption: Steric hindrance comparison of MePhe isomers relative to the peptide backbone.

Recommended Experimental Protocols

The following protocols are designed to provide a robust starting point for incorporating MePhe isomers. The protocol for o-MePhe is more rigorous, reflecting its challenging nature.

Protocol 1: Coupling of para- and meta-Methylphenylalanine

This protocol uses HBTU, a standard and cost-effective coupling reagent suitable for non-hindered and moderately hindered amino acids.

  • Resin Preparation: Start with 1.0 eq of Fmoc-deprotected resin in a reaction vessel. Wash the resin 3x with N,N-Dimethylformamide (DMF).

  • Coupling Solution Preparation: In a separate vial, dissolve 3.0 eq of Fmoc-p-MePhe-OH or Fmoc-m-MePhe-OH, 2.9 eq of HBTU, and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF (approx. 5 mL per gram of resin).

  • Activation: Allow the coupling solution to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated solution to the resin. Agitate the vessel for 45-60 minutes at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: If the test is negative, drain the reaction vessel and wash the resin 3x with DMF, 3x with Dichloromethane (DCM), and 3x with DMF to prepare for the next cycle. If the test is positive, a recouple may be necessary.

Protocol 2: High-Efficiency Coupling of ortho-Methylphenylalanine

This protocol utilizes HATU, a more potent coupling reagent essential for overcoming the high steric barrier of o-MePhe.[13][16]

  • Resin Preparation: Start with 1.0 eq of Fmoc-deprotected resin. Wash 3x with DMF.

  • Coupling Solution Preparation: In a separate vial, dissolve 4.0 eq of Fmoc-o-MePhe-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. The higher equivalents are used to drive the difficult reaction to completion.

  • Activation: Allow the solution to pre-activate for 2-5 minutes. The formation of the OAt-active ester is rapid.[13]

  • Coupling Reaction: Add the activated solution to the resin. Agitate for at least 2 hours at room temperature. For particularly difficult sequences, the reaction time may be extended to 4 hours, or the temperature may be slightly elevated (e.g., to 35-40°C).

  • Monitoring: Perform a Kaiser test. Due to the steric hindrance, a faint positive result may persist even after extended coupling.

  • Decision Point: If the Kaiser test is not completely negative, a second coupling (recouple) is strongly recommended. To do this, drain the vessel, wash 1x with DMF, and repeat steps 2-5.

  • Washing: Once a negative or near-negative test is achieved, wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all excess reagents and byproducts.

Conclusion and Key Takeaways

The choice of methylphenylalanine isomer has a direct and predictable impact on peptide synthesis strategy.

  • Reactivity Hierarchy: The reactivity follows a clear trend: p-MePhe > m-MePhe >> o-MePhe .

  • Steric Dominance: This trend is dictated almost entirely by steric hindrance, with the ortho isomer presenting a significant synthetic challenge.

  • Reagent Selection is Key: While standard reagents like HBTU are often sufficient for para and meta isomers, the successful incorporation of ortho-methylphenylalanine mandates the use of highly potent coupling reagents like HATU or PyBOP, often in conjunction with extended reaction times and double-coupling strategies.

  • Managing Side Reactions: The more forcing conditions required for o-MePhe increase the risk of racemization, making the use of HOAt-based reagents like HATU particularly advantageous for preserving stereochemical purity.

By understanding these fundamental differences and selecting the appropriate synthetic strategy, researchers can effectively leverage the unique properties of each methylphenylalanine isomer to advance the frontiers of peptide science and drug discovery.

References

  • Benchchem. Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Katritzky AR, et al. Efficient peptide coupling involving sterically hindered amino acids. J Org Chem. 2007 Jul 20;72(15):5794-801.
  • Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Angell YM, et al. Comparative study of methods to couple hindered peptides. PubMed.
  • Semantic Scholar. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins.
  • Unknown. 7.4 Racemization Assays.
  • Gaus K, et al. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. 1999.
  • Zerweck J, et al. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. 2021 Mar 12.
  • Unknown. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. 2000 Aug 31.
  • Reddit. HATU/PyBOP coupling procedure question. 2023 May 9.
  • Synform. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. 2022 Sep 20.
  • NTU > IRep. PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. 2022 Sep 29.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. 2018 Jan 29.
  • Huang AS, et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990 Jul-Aug;3(4):194-200.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the pharmaceutical and drug development landscape, the lifecycle of a chemical reagent extends beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a non-natural amino acid derivative. Our approach is grounded in established safety protocols and a deep understanding of chemical properties to ensure the protection of both laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its constituent parts—a Boc-protected amine, a carboxylic acid, and an o-tolyl group—we can infer its hazard profile and handling requirements with a high degree of confidence. Structurally similar compounds consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory tract irritation if handled improperly.[1][2][3][4] Therefore, it is imperative to treat this compound with the appropriate level of caution.

I. Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a foundational understanding of the potential risks is essential. The adage, "plan your disposal before you start your experiment," is a cornerstone of laboratory safety.[5]

Inferred Hazard Profile:

Hazard CategoryClassificationRationale
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed)Based on data for similar Boc-protected amino acids.[1][2][3]
Skin Corrosion/Irritation Likely Category 2 (Causes skin irritation)A common characteristic of similar organic acids and amino acid derivatives.[1][2][3][4][6]
Eye Damage/Irritation Likely Category 2A (Causes serious eye irritation)Consistent with data for related compounds.[1][2][3][4][6]
Respiratory Irritation Likely STOT SE 3 (May cause respiratory irritation)Inhalation of the dust should be avoided.[1][2][3][4]

Mandatory Personal Protective Equipment (PPE):

Proper PPE is your primary line of defense. The following should be worn at all times when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield should be used in conjunction with goggles.[3][6]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[3][7]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[7]

  • Respiratory Protection: If there is a risk of generating dust, all handling of the solid material must be conducted in a certified chemical fume hood to prevent inhalation.[7][8]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process centered on correct waste stream segregation. Never mix different categories of chemical waste.[8][9][10]

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal_paths Disposal Containers cluster_final Final Steps start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe solid_waste Is the waste a solid? (e.g., powder, contaminated weigh paper) ppe->solid_waste liquid_waste Is the waste a solution? solid_waste->liquid_waste No solid_container Dispose in: 'Non-Hazardous Solid Chemical Waste' Container solid_waste->solid_container Yes halogenated_container Dispose in: 'Halogenated Solvent Waste' Container liquid_waste->halogenated_container Yes, in halogenated solvent (e.g., Dichloromethane, Chloroform) non_halogenated_container Dispose in: 'Non-Halogenated Solvent Waste' Container liquid_waste->non_halogenated_container Yes, in non-halogenated solvent (e.g., Acetone, Ethanol, Hexane) label_container Ensure Container is Properly Labeled & Closed solid_container->label_container halogenated_container->label_container non_halogenated_container->label_container store_container Store in Designated Satellite Accumulation Area (SAA) label_container->store_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_container->ehs_pickup

Caption: Decision workflow for segregating and disposing of the chemical waste.

Protocol 1: Disposal of Solid Waste

This applies to the pure, unused solid compound, or solid materials contaminated with it (e.g., weigh boats, contaminated paper towels).

  • Work Area: Conduct all operations within a chemical fume hood to minimize inhalation risk.

  • Container Selection: Obtain a designated solid chemical waste container. This should be a robust, sealable container provided by your institution's Environmental Health & Safety (EHS) department.[8]

  • Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust. If cleaning residual powder from a surface, lightly moisten a paper towel with a suitable solvent (like ethanol or acetone), wipe the area, and dispose of the towel as solid waste.

  • Labeling: Ensure the container is accurately labeled with its contents. Your EHS department will provide specific labeling requirements, which typically include the chemical name and quantity.

  • Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[9][11]

Protocol 2: Disposal of Liquid Waste (Solutions)

This applies to solutions containing the dissolved compound. The key is to segregate based on the solvent used.[8][10][12]

  • Identify the Solvent:

    • Non-Halogenated Solvents: (e.g., acetone, ethanol, methanol, hexane, ethyl acetate, toluene).

    • Halogenated Solvents: (e.g., dichloromethane (DCM), chloroform, carbon tetrachloride).

  • Container Selection: Use separate, clearly labeled liquid waste containers for halogenated and non-halogenated solvents. These containers must be made of a material compatible with the solvents.[9][10]

  • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. Do not overfill; leave at least one inch of headspace to allow for expansion.[9]

  • Aqueous Solutions: Generally, organic compounds, even in aqueous solutions, should not be disposed of down the drain.[13] These should be collected in a designated aqueous waste container. If the solution is strongly acidic or basic, it may require neutralization before disposal.[8] Consult your EHS office for specific guidance on aqueous waste containing this compound.

  • Labeling and Storage: Securely cap the container after each addition. Store the container in the SAA and ensure the label is kept up-to-date with its contents.[9]

III. Empty Container Disposal

Empty containers that held this compound must also be handled correctly.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent.[5] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste, following Protocol 2 above.[5]

  • Defacing: After triple-rinsing, all chemical labels on the container must be removed or completely defaced.[10]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or clean glass waste, depending on the material.[8][10]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. For large spills, this may require restricting access until vapors have dissipated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in your solid chemical waste container. For a liquid spill, use an appropriate absorbent material (e.g., spill pads or sand), then collect the contaminated absorbent material for disposal as solid chemical waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

V. The Golden Rule: Consult Your EHS Department

This guide provides a framework based on best practices. However, the final authority on waste disposal rests with your institution's Environmental Health & Safety (EHS) department.[11][14] They are responsible for ensuring compliance with all local, state, and federal regulations.[15] Always follow their specific procedures for waste collection, labeling, and pickup.

By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • 2-(((Tert-butoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • How to dispose of 2 - Toluoyl Chloride waste? Evergreensino Chemical Co.,Ltd. [Link]

  • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid Safety Data Sheet. AA Blocks. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.